NITD-609 Enantiomer
Description
BenchChem offers high-quality NITD-609 Enantiomer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NITD-609 Enantiomer including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S,3'R)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPLPZSUQEDRT-YLVJLNSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Enantioselective Synthesis and Chiral Resolution of NITD-609 (Cipargamin)
Introduction: The Critical Role of Chirality in the Antimalarial Agent NITD-609
NITD-609, also known as Cipargamin or KAE609, is a potent antimalarial compound belonging to the spiroindolone class.[1] It exhibits powerful parasiticidal activity against various strains of Plasmodium falciparum and Plasmodium vivax, including those resistant to current artemisinin-based combination therapies.[2][3] The mechanism of action of NITD-609 is the inhibition of the P. falciparum ATPase4 (PfATP4), a P-type cation-transporter, which disrupts sodium homeostasis in the parasite, leading to its death.[1][4][5]
The molecular structure of NITD-609 features two stereogenic centers, one of which is a spiro-quaternary carbon, resulting in four possible stereoisomers.[3][4] Structure-activity relationship studies have unequivocally demonstrated that the antimalarial potency of NITD-609 resides almost exclusively in the (1R, 3S)-enantiomer.[1][6] This stereochemical specificity underscores the critical importance of accessing enantiomerically pure NITD-609 for clinical applications to maximize therapeutic efficacy and minimize potential off-target effects from other stereoisomers.
This technical guide provides a comprehensive overview of the key strategies for obtaining the biologically active enantiomer of NITD-609, focusing on both enantioselective synthesis and chiral resolution of its stereoisomers.
Part 1: Enantioselective Synthesis of NITD-609
The direct synthesis of the desired (1R, 3S)-enantiomer of NITD-609 in high enantiopurity is the most efficient and atom-economical approach. Several innovative catalytic asymmetric methods have been developed to achieve this, with two prominent strategies being the aza-Diels-Alder reaction and the direct catalytic asymmetric alkynylation of a ketimine.
Asymmetric Aza-Diels-Alder Reaction Strategy
An elegant and concise synthesis of NITD-609 has been achieved through a regio- and enantioselective aza-Diels-Alder reaction.[7] This approach involves the reaction of a 3-vinylindole with an isatin-derived ketimine, catalyzed by a chiral catalyst, to construct the core spiroindolone framework with excellent stereocontrol.[7]
The key to this strategy is the use of a suitable chiral catalyst that can effectively control the facial selectivity of the cycloaddition, leading to the desired enantiomer. The regioselectivity and exo-selectivity of the reaction are proposed to be influenced by π-π stacking interactions between the indole rings of the reactants.[7] This method has been shown to produce a range of spiroindolone derivatives in high yields and with excellent enantioselectivity (up to 99% ee).[7] The synthesis of NITD-609 via this route can be completed in just three steps with a commendable overall yield.[7]
Caption: Asymmetric Aza-Diels-Alder approach to NITD-609.
Direct Catalytic Asymmetric Alkynylation of a Ketimine
Another powerful strategy for the stereoselective synthesis of NITD-609 involves the direct catalytic asymmetric alkynylation of a ketimine to construct the crucial tetrasubstituted stereocenter.[3][8] This key step provides an enantioenriched propargylic α-tertiary amine, which is a versatile intermediate for the synthesis of the target molecule.[3][8]
This method showcases the utility of developing novel catalytic systems for challenging transformations, such as the asymmetric addition of terminal alkynes to ketimines. The resulting propargylic amine can then be elaborated through a series of transformations, including the introduction of an acetonyl group and an intramolecular reductive amination, to complete the synthesis of NITD-609.[8]
Caption: Direct catalytic asymmetric alkynylation pathway to NITD-609.
Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction
The following is a representative, step-by-step protocol for the asymmetric aza-Diels-Alder reaction to synthesize a spiroindolone precursor to NITD-609, based on published methodologies.[7]
Materials:
-
3-Vinylindole derivative
-
Isatin-derived ketimine
-
Chiral catalyst (e.g., a chiral copper or iridium complex)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral catalyst.
-
Add the anhydrous solvent, followed by the isatin-derived ketimine and the 3-vinylindole derivative.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or cooled) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiroindolone product.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Quantitative Data Summary:
| Catalyst System | Yield (%) | Enantiomeric Excess (ee) (%) |
| Chiral Copper Catalyst | 85-96 | 90-99 |
| Chiral Iridium Catalyst | 70-81 | >99 |
Note: The specific catalyst, substrates, and reaction conditions will influence the yield and enantioselectivity.
Part 2: Chiral Resolution of NITD-609 Stereoisomers
While enantioselective synthesis is often preferred, chiral resolution of a racemic mixture can be a valuable alternative, particularly during initial drug discovery and for the isolation of all stereoisomers for biological evaluation.[8] High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[9][10]
Principles of Chiral HPLC
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase.[11] The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, separation.[11] Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers.[11][12]
The choice of CSP and the mobile phase composition are critical for achieving successful enantioseparation.[12] A systematic screening of different chiral columns and mobile phases is often necessary to identify the optimal conditions for a given racemic compound.
Caption: Workflow for chiral resolution of NITD-609 by HPLC.
Experimental Protocol: Chiral HPLC Separation of NITD-609 Stereoisomers
The following is an exemplary protocol for the chiral HPLC separation of NITD-609 stereoisomers, based on general principles for the separation of spirocyclic compounds.[13][14]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® or Chiralcel® series) is a common starting point for spiroindolone compounds.
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.
-
Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
Procedure:
-
Dissolve a small amount of the racemic NITD-609 mixture in the mobile phase or a compatible solvent.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a wavelength where the compounds have significant absorbance.
-
Optimize the separation by adjusting the mobile phase composition (ratio of polar modifier) and flow rate.
-
For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer.
-
Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.
-
Confirm the purity and identity of the separated enantiomers using appropriate analytical techniques (e.g., analytical chiral HPLC, NMR spectroscopy, and mass spectrometry).
Data Presentation: Exemplary Chiral Separation Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane:Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Note: These are starting conditions and will likely require optimization for baseline separation of all four stereoisomers of NITD-609.
Conclusion
The development of the potent antimalarial agent NITD-609 highlights the critical role of stereochemistry in modern drug design. The biological activity is confined to a single enantiomer, necessitating methods for its stereoselective preparation. Both enantioselective synthesis, through elegant catalytic strategies like the aza-Diels-Alder reaction and asymmetric alkynylation, and chiral resolution via HPLC provide robust pathways to access the enantiomerically pure (1R, 3S)-NITD-609. The choice between these approaches will depend on the specific requirements of the research or development phase, with enantioselective synthesis being more suitable for large-scale production. This guide provides the foundational knowledge and practical insights for researchers and drug development professionals working on NITD-609 and other complex chiral molecules.
References
-
Zheng, H., Liu, X., Xu, C., Xia, Y., Lin, L., & Feng, X. (2015). Regio- and Enantioselective Aza-Diels–Alder Reactions of 3-Vinylindoles: A Concise Synthesis of the Antimalarial Spiroindolone NITD609. Angewandte Chemie International Edition, 54(37), 10958-10962. [Link]
-
Rottmann, M., McNamara, C., Yeung, B. K., Lee, M. C., Zou, B., Russell, B., ... & Diagana, T. T. (2010). Spiroindolones, a potent compound class for the treatment of malaria. Science, 329(5996), 1175-1180. [Link]
-
Yin, L., Otsuka, Y., Takada, H., Mouri, S., Yazaki, R., Kumagai, N., & Shibasaki, M. (2015). Stereoselective Total Synthesis of KAE609 via Direct Catalytic Asymmetric Alkynylation to Ketimine. Organic Letters, 17(19), 4842-4845. [Link]
-
van Pelt-Koops, J. C., Pett, H. E., Graumans, W., van der Vegte-Bolmer, M., van Gemert, G. J., Rottmann, M., ... & Sauerwein, R. W. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial agents and chemotherapy, 56(7), 3544-3548. [Link]
-
Spillman, N. J., & Kirk, K. (2016). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Future medicinal chemistry, 8(2), 227-238. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cipargamin. [Link]
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Wikipedia. (n.d.). Cipargamin. [Link]
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Taylor & Francis. (n.d.). Cipargamin – Knowledge and References. [Link]
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Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]
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VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]
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MDPI. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]
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The Spiroindolone NITD-609 and its Enantiomers: A Technical Guide to the Inhibition of Plasmodium falciparum ATP4
Abstract
The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with unique mechanisms of action. The spiroindolone compound NITD-609 (also known as KAE609 or cipargamin) represents a promising new class of antimalarials that target the parasite's P-type cation-transporter ATPase4 (PfATP4).[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of NITD-609 and its enantiomers on PfATP4, intended for researchers, scientists, and drug development professionals. We will explore the pivotal role of PfATP4 in parasite ion homeostasis, the molecular interactions underpinning its inhibition by NITD-609, the profound physiological consequences for the parasite, and the experimental methodologies used to elucidate this mechanism.
Introduction: PfATP4, a Vulnerable Hub in Parasite Physiology
The intraerythrocytic malaria parasite, Plasmodium falciparum, resides in a high-sodium environment within the host red blood cell and must maintain a low cytosolic sodium concentration for survival.[4][5] This critical task is primarily managed by PfATP4, a P-type ATPase located on the parasite's plasma membrane.[6][7] PfATP4 functions as a sodium efflux pump, actively extruding Na+ from the parasite's cytosol.[4][6][7] This process is proposed to be coupled with the influx of H+ ions, contributing to the maintenance of both sodium and pH homeostasis.[4][8] The absence of a close homolog in mammals makes PfATP4 an attractive and specific target for antimalarial drug development.[6]
The discovery of the spiroindolone class of compounds, and specifically NITD-609, through high-throughput phenotypic screening marked a significant advancement in antimalarial research.[2][4] NITD-609 exhibits potent, fast-acting schizonticidal activity against a wide range of drug-resistant P. falciparum and P. vivax strains, with IC50 values in the low nanomolar range.[1]
The Core Mechanism: Stereospecific Inhibition of a Cation Pump
The antimalarial activity of the spiroindolones is highly stereospecific. The potent inhibitory effect is almost exclusively attributed to the (+)-enantiomer of NITD-609, which possesses a 1R,3S configuration.[9][10] This stereoselectivity strongly implies a specific binding interaction with a molecular target, which has been unequivocally identified as PfATP4.[9]
Inhibition of PfATP4 by NITD-609 disrupts the pump's ability to extrude sodium ions.[2][6] This leads to a rapid and uncontrolled influx of Na+ into the parasite's cytoplasm, causing a cascade of detrimental downstream effects.[6][11] The primary consequences of this disrupted sodium homeostasis include:
-
Cytosolic Alkalinization: The proposed coupling of Na+ efflux with H+ influx by PfATP4 means that its inhibition leads to a cessation of proton import, resulting in an increase in the parasite's cytosolic pH.[12][13]
-
Cellular Swelling: The osmotic imbalance caused by the accumulation of intracellular sodium leads to swelling of the parasite.[11]
-
Disruption of Cellular Processes: The altered intracellular ionic environment adversely affects various physiological processes, including a rapid reduction in protein synthesis.[1]
-
Parasite Death: The culmination of these physiological disruptions ultimately leads to parasite death.[6]
The proposed binding site for spiroindolones is within the transmembrane helices of PfATP4, at the protein-membrane interface.[1][10] This is supported by the location of resistance-conferring mutations.
Visualizing the Mechanism of Action
Caption: Mechanism of NITD-609 action on PfATP4.
Resistance to NITD-609: A Tale of Target Modification
A key line of evidence confirming PfATP4 as the target of NITD-609 comes from in vitro resistance selection studies.[14] Parasites cultured under continuous sub-lethal pressure of NITD-609 develop resistance through the acquisition of non-synonymous single nucleotide polymorphisms (SNPs) in the pfatp4 gene.[1][4] These mutations predominantly map to the predicted transmembrane helices of the protein, consistent with the proposed drug-binding site.[1][15] Overexpression of mutant PfATP4 in wild-type parasites has been shown to confer resistance to NITD-609, further solidifying the causal link.[4]
Interestingly, cross-resistance studies have shown that parasites resistant to NITD-609 are also resistant to other spiroindolones but not to compounds with different mechanisms of action, such as artemisinin or mefloquine.[1] Furthermore, mutations in pfatp4 have been shown to confer resistance to other structurally distinct chemical classes that also disrupt parasite sodium homeostasis, such as aminopyrazoles and pyrazoleamides, highlighting the central role of PfATP4 as a multi-chemotype drug target.[16][17]
| PfATP4 Mutation | Fold Increase in NITD-609 EC50 | Location | Reference |
| G358S | High-level resistance | Transmembrane Domain 3 | [18] |
| T418N, P990R | Low-level resistance | Transmembrane Domain | [14] |
| A211V | Increased susceptibility | Transmembrane Domain 2 | [18] |
| G223R | ~8-fold | Transmembrane Domain | [19] |
Table 1: Examples of PfATP4 mutations and their impact on NITD-609 sensitivity.
Experimental Validation: Methodologies and Protocols
The elucidation of the NITD-609 mechanism of action has been underpinned by a suite of sophisticated experimental techniques. Below are protocols for key assays.
In Vitro Antimalarial Activity Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum growth in vitro.
Protocol:
-
Synchronize P. falciparum cultures to the ring stage.
-
Prepare a serial dilution of NITD-609 enantiomers in culture medium.
-
Add the drug dilutions to a 96-well plate containing the parasitized red blood cells.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Quantify parasite growth using a SYBR Green I-based fluorescence assay or by measuring plasmodial lactate dehydrogenase (pLDH) activity.[20]
-
Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.
PfATP4-Associated Na+-ATPase Activity Assay
This biochemical assay directly measures the inhibitory effect of NITD-609 on the ATPase activity of PfATP4 in isolated parasite membranes.[12]
Protocol:
-
Isolate P. falciparum parasites from their host red blood cells by saponin lysis.
-
Prepare parasite membranes by sonication and ultracentrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Incubate the membranes with varying concentrations of NITD-609 in the presence of Na+ and ATP.
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.
-
The NITD-609-sensitive Na+-dependent ATPase activity is considered a proxy for PfATP4 activity.[12][21]
Cytosolic pH and Sodium Measurement
These assays measure the real-time changes in intracellular pH and sodium concentration upon treatment with NITD-609.
Protocol:
-
Load isolated parasites with the pH-sensitive fluorescent dye BCECF-AM or the sodium-sensitive dye SBFI-AM.
-
Monitor the fluorescence of the dye-loaded parasites using a fluorometer or fluorescence microscopy.
-
Add NITD-609 to the parasite suspension and record the change in fluorescence over time, which corresponds to changes in cytosolic pH or [Na+].[13]
Workflow for Investigating PfATP4 Inhibition
Caption: Experimental workflow for validating PfATP4 as the target of NITD-609.
Conclusion and Future Directions
The spiroindolone NITD-609 represents a paradigm of modern antimalarial drug discovery, moving from a phenotypic screen hit to a clinical candidate with a well-defined and novel mechanism of action.[2][8] Its stereospecific inhibition of the P. falciparum sodium pump, PfATP4, leads to a fatal disruption of the parasite's ion homeostasis.[2][6] The convergence of multiple, structurally diverse chemical classes on PfATP4 underscores its significance as a druggable target.[4]
Future research should focus on obtaining a high-resolution structure of PfATP4 in complex with NITD-609 to guide the rational design of next-generation inhibitors that can circumvent emerging resistance.[18] Understanding the precise molecular interactions will be crucial for developing compounds with improved potency and a higher barrier to resistance. Furthermore, continued surveillance for pfatp4 mutations in clinical isolates will be essential to monitor and manage the potential for resistance to this promising class of antimalarials.
References
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Spitler, K., et al. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. International Journal for Parasitology: Drugs and Drug Resistance, 5(3), 149-162. [Link]
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Rottmann, M., et al. (2010). Spiroindolones, a new and potent chemotype for the treatment of malaria. Science, 329(5996), 1175-1180. [Link]
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Turner, H. (2016). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Future Medicinal Chemistry, 8(2), 227-238. [Link]
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Zagórska, A., & Jaromin, A. (2022). Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4). Current Topics in Medicinal Chemistry, 22(29), 2427-2441. [Link]
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Rottmann, M., et al. (2010). Spiroindolones, a Potent Compound Class for the Treatment of Malaria. Science. [Link]
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Zagórska, A., & Jaromin, A. (2022). Antimalarials Targeting the Malaria Parasite Cation ATPase P falciparum ATP4 (PfATP4). MalariaWorld. [Link]
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Jimah, J. R., et al. (2021). Mutational analysis of an antimalarial drug target, PfATP4. Proceedings of the National Academy of Sciences, 118(11), e2020104118. [Link]
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Rosling, J. E. O., et al. (2018). Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes. Journal of Biological Chemistry, 293(34), 13327-13337. [Link]
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Lehane, A. M., et al. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. ResearchGate. [Link]
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Rottmann, M., et al. (2010). Spiroindolones, a Potent Compound Class for the Treatment of Malaria. ResearchGate. [Link]
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Spillman, N., et al. (2013). Researchers uncover the mechanism behind malaria parasite sensitivity to spiroindolone-based drugs. BioWorld. [Link]
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van Pelt-Koops, J. C., et al. (2012). The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. Antimicrobial Agents and Chemotherapy, 56(7), 3544-3548. [Link]
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Yeung, B. K. S., et al. (2010). Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria. Journal of Medicinal Chemistry, 53(14), 5155-5163. [Link]
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Maly, D. J., et al. (2014). Spiroindolone That Inhibits PfATPase4 Is a Potent, Cidal Inhibitor of Toxoplasma gondii Tachyzoites In Vitro and In Vivo. Antimicrobial Agents and Chemotherapy, 58(8), 4874-4879. [Link]
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Rosling, J. E. O., et al. (2018). Biochemical characterization and chemical inhibition of PfATP4-associated Na + -ATPase activity in Plasmodium falciparum membranes. ResearchGate. [Link]
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Rosling, J. E. O., et al. (2018). Biochemical characterization and chemical inhibition of PfATP4-associated Na-ATPase activity in Plasmodium falciparum membranes. The Australian National University. [Link]
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Dennis, A. S. M., et al. (2020). Identification of α‑Azacyclic Acetamide-Based Inhibitors of P. falciparum Na+ Pump (PfATP4) with Fast-Killing Asexual Blood-Stage Antimalarial Activity by Phenotypic Screening. ACS Infectious Diseases, 6(8), 2136-2146. [Link]
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Barquero, N., et al. (2018). Cipargamin – Knowledge and References. Taylor & Francis. [Link]
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Flannery, D. L., et al. (2014). Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials. ACS Chemical Biology, 9(12), 2663-2671. [Link]
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Collins, C. R., et al. (2022). PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion. Frontiers in Cellular and Infection Microbiology, 12, 1008585. [Link]
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Flannery, D. L., et al. (2014). Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials. ACS Chemical Biology. [Link]
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Jimah, J. R., et al. (2023). Endogenous structure of antimalarial target PfATP4 reveals an apicomplexan-specific P-type ATPase modulator. Malaria World. [Link]
-
Spillman, N. J., et al. (2013). Na(+) regulation in the malaria parasite Plasmodium falciparum involves the cation ATPase PfATP4 and is a target of the spiroindolone antimalarials. Cell Host & Microbe, 13(2), 227-237. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. cipargamin. [Link]
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Turner, H. (2016). Spiroindolone NITD 609 is a novel antimalarial that targets the P-type ATPase PfATP 4. Semantic Scholar. [Link]
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Lehane, A. M., et al. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. The Australian National University. [Link]
-
van Pelt-Koops, J. C., et al. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial Agents and Chemotherapy, 56(7), 3544-3548. [Link]
-
Summers, R. L., et al. (2021). A pH Fingerprint Assay to Identify Inhibitors of Multiple Validated and Potential Antimalarial Drug Targets. Malaria World. [Link]
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Summers, R. L., et al. (2022). Generation and characterisation of P. falciparum parasites with a G358S mutation in the PfATP4 Na+ pump and clinically relevant levels of resistance to some PfATP4 inhibitors. bioRxiv. [Link]
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Zagórska, A., & Jaromin, A. (2023). Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4). Current Topics in Medicinal Chemistry. [Link]
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McCulloch, J. (2018). Drug Resistance Mutations in PfATP4. ResearchGate. [Link]
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Lehane, A. M., et al. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. International Journal for Parasitology: Drugs and Drug Resistance, 5(3), 149-162. [Link]
-
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The Crucial Role of Stereochemistry: A Technical Guide to the Structure-Activity Relationship of NITD-609 Stereoisomers
Abstract
NITD-609, also known as Cipargamin or KAE609, is a potent, clinical-stage antimalarial agent belonging to the spiroindolone class. Its novel mechanism of action, targeting the Plasmodium falciparum P-type ATPase (PfATP4), has positioned it as a critical tool in the fight against drug-resistant malaria. The intricate three-dimensional structure of NITD-609, featuring two stereocenters, gives rise to four possible stereoisomers. This guide provides an in-depth technical analysis of the structural activity relationship (SAR) of these stereoisomers, elucidating the profound impact of stereochemistry on the compound's potent antimalarial activity. We will delve into the causality behind the differential activities of the enantiomers and diastereomers, explore the molecular interactions with PfATP4, and provide detailed protocols for the key in vitro assays used to characterize these compounds.
Introduction: The Dawn of a New Antimalarial Class
The emergence and spread of resistance to frontline antimalarial drugs, including artemisinin-based combination therapies, represents a significant threat to global health. This has necessitated the discovery and development of new chemical entities with novel mechanisms of action. The spiroindolone class of compounds, discovered through phenotypic screening of a large chemical library, emerged as a promising new chemotype.[1] Subsequent optimization of a lead compound led to the identification of NITD-609, a potent inhibitor of both P. falciparum and P. vivax strains, including those resistant to current therapies.[2]
The core of NITD-609's activity lies in its unique spirocyclic scaffold, which imparts a rigid three-dimensional conformation. This structure contains two chiral centers, at the C1 and C3 positions of the spiro-fused ring system. Consequently, NITD-609 can exist as four distinct stereoisomers: (1R, 3S), (1S, 3R), (1R, 3R), and (1S, 3S). Early investigations revealed that the antimalarial potency resides almost exclusively in a single enantiomer, highlighting the critical importance of stereochemistry in its biological function.
Mechanism of Action: Targeting the Parasite's Ion Pump
NITD-609 exerts its parasiticidal effect by inhibiting PfATP4, a P-type Na+-ATPase located on the plasma membrane of the malaria parasite.[3][4] This enzyme is crucial for maintaining low intracellular sodium concentrations by actively pumping Na+ ions out of the parasite's cytoplasm.[3] Inhibition of PfATP4 leads to a rapid influx of sodium ions, disrupting the parasite's internal ionic homeostasis.[4] This ionic imbalance results in osmotic swelling, morphological abnormalities, and ultimately, parasite death.[5] This mechanism is distinct from that of other major antimalarial drug classes, making NITD-609 effective against a wide range of drug-resistant parasite strains.[6]
The following diagram illustrates the proposed mechanism of action of NITD-609:
Caption: Mechanism of action of NITD-609.
The Decisive Role of Stereochemistry: A Structure-Activity Relationship Analysis
The initial hit from the high-throughput screen was a racemic mixture. Chiral separation was necessary to isolate the individual enantiomers and identify the active component. This underscores the critical importance of stereochemical considerations in drug discovery and development.
| Stereoisomer | Configuration | Antimalarial Activity (P. falciparum) |
| NITD-609 (Eutomer) | (1R, 3S) | Highly Potent (IC50 ≈ 0.5 - 1.4 nM) |
| Distomer | (1S, 3R) | Inactive or Significantly Reduced Potency |
| Diastereomer 1 | (1R, 3R) | Inactive or Significantly Reduced Potency |
| Diastereomer 2 | (1S, 3S) | Inactive or Significantly Reduced Potency |
| Table 1: Comparative Activity of NITD-609 Stereoisomers. |
The profound difference in activity between the stereoisomers strongly suggests a highly specific and stereoselective binding interaction with the PfATP4 target. The precise three-dimensional arrangement of the substituents on the spiroindolone core of the (1R, 3S) enantiomer is essential for optimal engagement with the binding pocket of the enzyme.
Recent cryo-electron microscopy (cryo-EM) studies have begun to shed light on the structure of PfATP4 and the likely binding site of spiroindolones.[1] These studies, coupled with molecular modeling, suggest that NITD-609 binds within the transmembrane domain of PfATP4, near the ion translocation pathway. The specific orientation of the chloro, fluoro, and methyl groups of the (1R, 3S) enantiomer is thought to facilitate key hydrophobic and electrostatic interactions with amino acid residues in the binding pocket, leading to potent inhibition. The other stereoisomers, with their different spatial arrangements, are unable to achieve this optimal fit, resulting in a dramatic loss of activity.
Experimental Protocols
The determination of the structure-activity relationship of NITD-609 stereoisomers relies on robust and reproducible in vitro assays. The following are detailed protocols for key experiments used to evaluate the antimalarial activity of these compounds.
Plasmodium falciparum Asexual Stage Growth Inhibition Assay (SYBR Green I Method)
This assay is a cornerstone for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against the blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strain), synchronized to the ring stage
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, HEPES, sodium bicarbonate, and hypoxanthine)
-
NITD-609 stereoisomers (stock solutions in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
96-well black, clear-bottom microplates
Workflow Diagram:
Caption: Workflow for the SYBR Green I-based growth inhibition assay.
Step-by-Step Methodology:
-
Parasite Culture: Maintain a continuous culture of P. falciparum and synchronize to the ring stage using standard methods (e.g., 5% D-sorbitol treatment).
-
Drug Dilution: Prepare a series of 2-fold dilutions of each NITD-609 stereoisomer in complete culture medium in a separate 96-well plate. Include a drug-free control (vehicle) and a known antimalarial as a positive control.
-
Assay Plate Setup: Transfer 50 µL of each drug dilution in triplicate to a 96-well black, clear-bottom microplate.
-
Addition of Parasites: Prepare a parasite suspension at 0.5% parasitemia and 2% hematocrit in complete culture medium. Add 50 µL of this suspension to each well of the assay plate.
-
Incubation: Place the plate in a modular chamber, flush with a gas mixture (5% CO₂, 5% O₂, 90% N₂), and incubate at 37°C for 72 hours.
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. Add 100 µL of this buffer to each well.
-
Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1 hour and then measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the drug-free control and determine the IC50 value by non-linear regression analysis.
In Vitro Gametocytogenesis and Gamete Formation Assay
NITD-609 has also been shown to have activity against the sexual stages of the parasite, which is crucial for blocking malaria transmission.[5]
Materials:
-
P. falciparum gametocyte-producing strain (e.g., NF54)
-
Gametocyte culture medium
-
NITD-609 stereoisomers
-
Ookinetogenesis medium
-
Giemsa stain
-
Microscope
Step-by-Step Methodology:
-
Gametocyte Induction and Culture: Induce gametocytogenesis from asexual cultures and maintain the developing gametocytes for approximately 14 days until mature stage V gametocytes are present.
-
Drug Treatment: Expose mature gametocyte cultures to various concentrations of each NITD-609 stereoisomer for 48 hours.
-
Exflagellation Assay (Male Gamete Formation): After drug exposure, stimulate exflagellation by a temperature drop and the addition of ookinetogenesis medium.
-
Quantification: Count the number of exflagellation centers per field of view under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of exflagellation for each drug concentration compared to a drug-free control to determine the IC50 for male gamete formation. A similar approach can be used to assess the viability of female gametes.
Stereoselective Synthesis of NITD-609
The synthesis of the biologically active (1R, 3S)-NITD-609 in an enantiomerically pure form is a significant challenge. Several stereoselective synthetic routes have been developed. One efficient approach involves a direct catalytic asymmetric alkynylation of a ketimine to establish the crucial tetrasubstituted stereocenter.[3] This is followed by a series of reactions, including intramolecular hydroamination, to construct the spirocyclic core.
Synthetic Scheme Overview:
Caption: A generalized stereoselective synthesis route to NITD-609.
Alternatively, chiral separation of the racemic mixture using techniques such as chiral high-performance liquid chromatography (HPLC) can be employed to isolate the desired (1R, 3S)-enantiomer.
Conclusion and Future Perspectives
The structural activity relationship of NITD-609 stereoisomers provides a compelling case study on the importance of stereochemistry in drug design. The exquisite selectivity of the (1R, 3S) enantiomer for PfATP4 highlights the precise molecular recognition required for potent antimalarial activity. This understanding is crucial for the ongoing development of second-generation spiroindolones and other PfATP4 inhibitors.
Future research should focus on obtaining high-resolution co-crystal structures of the active (1R, 3S)-NITD-609 and its inactive stereoisomers bound to PfATP4. This would provide definitive insights into the specific binding interactions that govern stereoselectivity and could guide the rational design of new analogs with improved potency and pharmacokinetic profiles. Furthermore, a detailed quantitative analysis of the in vitro and in vivo activity of all four stereoisomers would provide a more complete picture of the SAR and further solidify our understanding of this important new class of antimalarial agents.
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Discovery and development of spiroindolone antimalarials
An In-Depth Technical Guide to the Discovery and Development of Spiroindolone Antimalarials
Authored by: Gemini, Senior Application Scientist
Abstract
The emergence and spread of resistance to frontline artemisinin-based combination therapies (ACTs) represent a critical threat to global malaria control. This exigency has catalyzed the search for new antimalarials with novel mechanisms of action. This technical guide provides a comprehensive overview of the discovery and development of the spiroindolones, a potent and fast-acting class of antimalarial agents. We will trace their journey from a high-throughput phenotypic screen to the clinical evaluation of the lead candidate, cipargamin (KAE609). This guide elucidates the pivotal experimental choices, the elucidation of its unique mechanism of action targeting the parasite's sodium ion pump PfATP4, the strategic lead optimization campaign, and the subsequent preclinical and clinical findings. It is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria.
The Impetus for Innovation: A Post-Artemisinin Crisis
For decades, ACTs have been the cornerstone of malaria treatment. However, reports of delayed parasite clearance and increased treatment failure rates, particularly in Southeast Asia, signaled the rise of artemisinin resistance.[1][2] This alarming development created an urgent medical need for new chemical classes of antimalarials that could circumvent existing resistance mechanisms.[3][4] The ideal candidate would possess a novel mode of action, rapid parasite killing kinetics, activity against both Plasmodium falciparum and P. vivax, and a favorable safety and pharmacokinetic profile compatible with a simple dosing regimen.[1][5]
Discovery via Phenotypic Screening
The journey of the spiroindolones began not with a specific target in mind, but with a target-agnostic, whole-cell phenotypic screen.[3][6] This approach prioritizes the desired biological outcome—killing the parasite—over inhibiting a pre-selected enzyme, thereby increasing the probability of discovering compounds with novel mechanisms.
Scientists at the Novartis Institute for Tropical Diseases (NITD), in collaboration with partners including the Medicines for Malaria Venture (MMV) and the Wellcome Trust, screened a library of approximately 12,000 natural products and synthetic compounds against the intra-erythrocytic stages of P. falciparum.[1][6][7] This high-throughput screen identified 275 initial "hits," which were further triaged to 17 promising candidates.[7] Among these was a racemic spirotetrahydro β-carboline, also known as a spiroindolone, which exhibited an in vitro 50% inhibitory concentration (IC50) of 90 nM.[8] This hit was notable for its unique three-dimensional spirocyclic core, favorable physicochemical properties, and lack of structural alerts, making it an excellent starting point for a medicinal chemistry campaign.[8][9]
Workflow: From Library to Lead Candidate
The overall discovery and development pathway is a multi-stage process designed to systematically identify, optimize, and validate a new drug candidate.
Caption: High-level workflow for spiroindolone antimalarial development.
Mechanism of Action: Targeting the Parasite's Achilles' Heel
A critical step in developing a new drug class is understanding its mechanism of action (MoA). Early studies suggested that spiroindolones rapidly inhibit protein synthesis in the parasite.[1][2] However, the precise molecular target remained unknown.
The causality behind the MoA discovery was rooted in a classic forward genetics approach: generating resistance. P. falciparum parasites were cultured under sublethal drug pressure to select for resistant mutants.[1] Whole-genome sequencing of these resistant parasites revealed single-nucleotide polymorphisms (SNPs) consistently located in one gene: PF3D7_1211900.[1][2] This gene encodes the P-type cation-transporter ATPase4 (PfATP4).[1][3]
PfATP4 functions as a sodium-potassium pump on the parasite's plasma membrane, responsible for extruding Na+ ions to maintain a low intracellular sodium concentration, a state essential for parasite survival.[4][10] The discovery that spiroindolones bind to and inhibit PfATP4 was a breakthrough.[3][11] This inhibition leads to a rapid and fatal disruption of the parasite's sodium homeostasis, causing an influx of Na+, cellular swelling, and ultimately, parasite death.[4][11] The fact that PfATP4 is essential for the parasite but absent in mammals makes it an ideal and highly selective drug target.[4]
Signaling Pathway: Disruption of Sodium Homeostasis
The mechanism is a direct biochemical assault on a fundamental physiological process of the parasite.
Caption: Mechanism of action of spiroindolone antimalarials via PfATP4 inhibition.
Lead Optimization: From Hit to Clinical Candidate
The initial racemic hit, while promising, required significant chemical optimization to enhance its potency and drug-like properties. This "hit-to-lead" and subsequent "lead optimization" phase was a systematic structure-activity relationship (SAR) study.[8]
Key Optimization Strategies:
-
Stereochemistry Determination: The initial hit was a racemic mixture. Chiral separation and testing revealed that the antimalarial activity resided exclusively in the (1R, 3S) enantiomer, a crucial finding that immediately focused synthetic efforts.[8][12]
-
Scaffold Modification: Chemists explored variations in the core spirocyclic structure, finding that a six-membered spiro-derivative improved potency approximately threefold over the original five-membered ring.[9]
-
Substitution Patterns: Extensive modification of the oxindole and tetrahydro-β-carboline rings was performed. It was discovered that introducing halogen substituents (e.g., chlorine, trifluoromethyl) at specific positions on the indole moiety significantly increased potency and improved metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes.[8][13]
This iterative process of design, synthesis, and testing led to the identification of NITD609 (later named KAE609 and cipargamin ) as the lead clinical candidate.[1][14] Cipargamin displayed outstanding potency, with IC50 values in the low- to sub-nanomolar range against both drug-sensitive and drug-resistant P. falciparum strains, as well as clinical isolates of P. vivax.[1][15]
Data Presentation: SAR of Key Spiroindolone Analogs
The following table summarizes the properties of the initial hit and the optimized clinical candidate, cipargamin, illustrating the success of the lead optimization campaign.
| Compound | Stereochemistry | P. falciparum IC50 (nM) | Mouse Oral Bioavailability (%) | Key Feature | Reference |
| Initial Hit | Racemic | 90 | 59% | Phenotypic screen hit | [8][9] |
| NITD609/KAE609 | (1R, 3S) | 0.5 - 1.3 | Excellent | Optimized potency & PK | [1][8] |
Preclinical and Clinical Development of Cipargamin (KAE609)
With a potent and optimized lead compound in hand, cipargamin entered formal preclinical and clinical development.
Preclinical Profile
Cipargamin demonstrated an exceptional preclinical profile. In the P. berghei mouse model of malaria, a single oral dose was sufficient to cure the infection.[1][7] Its pharmacokinetic properties were compatible with once-daily oral dosing.[1] Crucially, it was active against all intra-erythrocytic stages of the parasite, including the ring, trophozoite, and schizont stages, and also showed gametocytocidal activity, suggesting it could have transmission-blocking potential.[16][17][18]
Clinical Trials
Cipargamin advanced rapidly into human trials.[19]
-
Phase I: Studies in healthy volunteers showed the drug was generally well-tolerated and had a favorable pharmacokinetic profile.[20][21]
-
Phase II: Trials in patients with uncomplicated P. falciparum and P. vivax malaria demonstrated unprecedented efficacy.[16][22] Cipargamin monotherapy resulted in a median parasite clearance time (PCT) of 8-12 hours, which is significantly faster than even the artemisinins (median PCT of 24-44 hours).[22][23] This rapid activity was maintained against artemisinin-resistant parasites carrying kelch13 mutations.[22]
However, the clinical studies also highlighted two important considerations:
-
Hepatotoxicity Signal: A potential safety concern regarding elevated liver enzymes (hepatotoxicity) was noted, requiring careful monitoring in subsequent trials.[16][17][18]
-
Resistance Potential: As a monotherapy, treatment failures were associated with the emergence of parasites carrying mutations in the pfatp4 gene, most notably the G358S mutation, which confers resistance.[22] This underscored the necessity of developing cipargamin as part of a combination therapy to protect its efficacy, a standard practice for all modern antimalarials.[22]
Cipargamin is currently being evaluated in further clinical trials, including as an intravenous formulation for severe malaria and in combination with other antimalarials like ganaplacide for uncomplicated malaria.[24][25][26]
Experimental Protocols
The following protocols represent cornerstone methodologies used in the discovery and characterization of the spiroindolone class.
Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
-
Principle of the Assay: This assay measures parasite DNA content as an indicator of parasite proliferation. The fluorescent dye SYBR Green I intercalates with DNA, and the resulting fluorescence is proportional to the number of parasites. A reduction in fluorescence in drug-treated wells compared to controls indicates inhibition of parasite growth.
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in a 96-well plate to create a range of concentrations for IC50 determination.
-
Parasite Culture: Maintain a synchronous culture of P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Isolate parasites at the ring stage.
-
Assay Plate Setup: Add 100 µL of the parasitized red blood cell suspension (1% parasitemia, 2% hematocrit) to each well of the compound dilution plate. Include positive (e.g., artesunate) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the assay plate for 72 hours at 37°C in a modular incubator chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Prepare a lysis buffer containing Tris, EDTA, saponin, and SYBR Green I dye. Add 100 µL of this lysis buffer to each well.
-
Reading: Incubate the plate in the dark at room temperature for 1 hour. Read the fluorescence on a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Subtract background fluorescence from uninfected red blood cells. Normalize the data to the negative control (100% growth) and positive control (0% growth). Plot the percentage of inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: MoA Deconvolution via In Vitro Resistance Selection
-
Principle of the Assay: This method identifies a drug's molecular target by evolving parasites that can survive in the presence of the drug. Genetic mutations that confer this survival advantage are then identified through whole-genome sequencing, pointing directly to the drug's target or resistance pathway.
-
Step-by-Step Methodology:
-
Initiate Drug Pressure: Start with a high-density culture of wild-type P. falciparum (e.g., 10^8-10^9 parasites). Expose the culture to the spiroindolone compound at a concentration equivalent to its 2-3x IC50.
-
Monitor and Maintain Culture: Monitor the culture daily via Giemsa-stained blood smears. Change the media and add fresh drug every 48 hours.
-
Increase Drug Pressure: Once the parasite culture has recovered and is growing steadily, incrementally increase the drug concentration. Repeat this process over several weeks to months. The goal is to select for parasites that can tolerate high concentrations of the drug.
-
Isolate Resistant Clones: Once a stable, drug-resistant parasite line is established, perform limiting dilutions to isolate clonal populations.
-
Confirm Resistance Phenotype: Perform the IC50 assay (Protocol 1) on the resistant clones and compare the results to the parental wild-type strain to quantify the fold-shift in resistance.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant clone and the parental strain.
-
Whole-Genome Sequencing (WGS): Perform next-generation sequencing on the extracted gDNA.
-
Bioinformatic Analysis: Align the sequencing reads from the resistant parasite to the P. falciparum reference genome. Compare this to the aligned reads from the parental strain to identify single-nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant line. A consistent mutation in the same gene across independently selected resistant lines provides strong evidence for the identity of the molecular target (in this case, PfATP4).
-
Conclusion and Future Outlook
The discovery and development of the spiroindolone class is a landmark achievement in modern antimalarial drug discovery. It serves as a powerful case study in the success of phenotypic screening for identifying novel mechanisms of action. The lead compound, cipargamin, with its rapid and potent activity against the parasite's sodium pump, PfATP4, represents one of the most promising new antimalarials to enter clinical development in over two decades.[20]
While challenges related to potential toxicity and the inevitable emergence of resistance remain, they are being proactively addressed through careful clinical monitoring and the strategic development of combination therapies. The spiroindolone story provides not only a new tool for the malaria eradication toolkit but also a validated drug target, PfATP4, for future discovery efforts.[4][10] The continued development of cipargamin and other PfATP4 inhibitors is a critical component of the global strategy to combat drug-resistant malaria and move towards a malaria-free world.
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Cipargamin: A Stereochemical Deep Dive into a Next-Generation Antimalarial
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the chiral properties and absolute configuration of Cipargamin (also known as KAE609 or NITD609), a novel spiroindolone antimalarial agent. As Senior Application Scientists, our goal is to move beyond mere data points, offering a narrative grounded in the causality of experimental choices and the imperative of stereochemical purity in modern drug development. The biological activity of chiral drugs is intrinsically linked to their three-dimensional structure, making a thorough understanding and rigorous control of stereochemistry a non-negotiable aspect of the pharmaceutical development pipeline.
The Imperative of Chirality in Drug Design
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development.[1][2] These mirror-image isomers, known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles because they interact differently with the chiral environment of the human body, such as enzymes and receptors.[1]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, expressing a strong preference for the development of single-enantiomer drugs over racemic mixtures (a 50:50 mix of both enantiomers).[3][4][5] This regulatory stance is driven by the need to optimize therapeutic efficacy and minimize potential adverse effects associated with the less active or potentially harmful enantiomer.[3][4] Cipargamin serves as a quintessential example of a modern therapeutic agent where a specific stereoisomer is responsible for the desired biological activity.
Cipargamin: Structure, Mechanism, and Stereochemical Significance
Cipargamin is a potent, fast-acting antimalarial compound that represents a new class of drugs known as spiroindolones.[6][7] Its novel mechanism of action distinguishes it from existing therapies.
-
Mechanism of Action : Cipargamin targets PfATP4, a P-type Na+ ATPase on the plasma membrane of the Plasmodium parasite.[6][7] By inhibiting this crucial sodium pump, it disrupts the parasite's sodium homeostasis, leading to osmotic stress, cell swelling, and ultimately, parasite death.[6] This mechanism is effective against various stages of the parasite's life cycle, including those resistant to current drugs.[7][8][9]
-
Core Structure : The chemical scaffold of Cipargamin features a complex spiro-fused ring system with two stereogenic centers. The precise three-dimensional arrangement of atoms at these centers dictates the molecule's ability to bind to its target.
The pharmacologically active enantiomer of Cipargamin has been unequivocally identified as having the (1R, 3S) absolute configuration .[6][7][10] Structure-activity relationship (SAR) studies have demonstrated that this specific stereochemical arrangement is essential for its high-potency antimalarial activity.[6][10] The development and synthesis of Cipargamin are therefore focused exclusively on producing this single, active isomer.
Data Summary: Cipargamin Properties
| Property | Description | Reference |
| IUPAC Name | (1'R,3'S)-5,7'-dichloro-6'-fluoro-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one | [11] |
| Molecular Formula | C₁₉H₁₄Cl₂FN₃O | [6][11] |
| Molar Mass | 390.24 g·mol⁻¹ | [6] |
| Absolute Config. | (1R, 3S) | [6][7][10] |
| Mechanism of Action | Inhibition of Plasmodium falciparum Na+ ATPase (PfATP4) | [6][7][8] |
| Biological Activity | Potent, fast-acting antimalarial against P. falciparum and P. vivax | [10][12] |
Analytical Workflows for Stereochemical Determination
Ensuring the correct absolute configuration and enantiomeric purity of a drug candidate like Cipargamin requires a suite of robust and validated analytical techniques. The following sections detail the core methodologies employed in this critical process.
Unambiguous Determination via X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the definitive "gold standard" for determining the absolute configuration of chiral molecules. It provides a direct visualization of the three-dimensional atomic arrangement in a crystalline solid, leaving no room for ambiguity.
Causality of Method Choice : For a novel chemical entity like Cipargamin, establishing the absolute stereochemistry early in development is paramount. XRD is chosen for its ability to provide an irrefutable structural proof, which underpins all subsequent development and regulatory filings.
-
Crystal Growth (Rate-Limiting Step) :
-
Dissolve highly purified (1R, 3S)-Cipargamin in a suitable solvent system (e.g., methanol, acetone, ethyl acetate, or a mixture).
-
Employ a slow evaporation or solvent diffusion technique. Place the solution in a vial, loosely capped, inside a larger chamber containing a less volatile anti-solvent.
-
Allow the solvent to evaporate or diffuse slowly over several days to weeks at a constant temperature to promote the formation of single, high-quality crystals. The goal is to obtain well-ordered, defect-free crystals of sufficient size (>0.1 mm).
-
-
Crystal Mounting and Data Collection :
-
Carefully select a suitable crystal under a microscope and mount it on a goniometer head.
-
Place the mounted crystal in a diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and radiation damage.
-
Irradiate the crystal with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation).
-
Rotate the crystal and collect a series of diffraction patterns over a wide range of angles using a detector (e.g., CCD or CMOS).
-
-
Structure Solution and Refinement :
-
Process the collected diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model.
-
Refine the model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.
-
-
Absolute Configuration Assignment :
-
Utilize anomalous dispersion effects, typically by measuring Friedel pairs. The differences in intensity between symmetry-related reflections (Bijvoet pairs) allow for the unambiguous determination of the absolute configuration.
-
Calculate the Flack parameter; a value close to 0 confirms the assigned (1R, 3S) configuration with high confidence.
-
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A Technical Guide to the Stereoselective Antiplasmodial Action of NITD-609
This document provides an in-depth technical examination of the spiroindolone antimalarial candidate NITD-609 (also known as Cipargamin or KAE609), with a specific focus on the differential in vitro activity of its enantiomers against Plasmodium falciparum. As drug development increasingly targets stereochemically pure compounds to maximize efficacy and minimize off-target effects, a thorough understanding of the principles and methodologies for evaluating enantiomeric activity is paramount.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in antimalarial research, offering both foundational knowledge and actionable experimental protocols.
Introduction: The Spiroindolone Class and the Significance of Chirality
The emergence of resistance to frontline antimalarial therapies, including artemisinin-based combination therapies, necessitates the discovery of new drugs with novel mechanisms of action.[4][5] The spiroindolone class of compounds, identified through high-throughput phenotypic screening, represents a significant breakthrough in this effort.[4][6] NITD-609 is the leading candidate from this class, demonstrating rapid and potent activity against both drug-sensitive and drug-resistant strains of P. falciparum and P. vivax in clinical trials.[6][7][8]
A critical molecular feature of NITD-609 is its chirality. The molecule possesses two stereogenic centers, meaning it exists as a pair of non-superimposable mirror images known as enantiomers.[5][9] It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit profoundly different biological activities.[1] In the case of NITD-609, the antiplasmodial activity is almost exclusively attributed to one enantiomer.[10] This guide will delineate the methods required to resolve and functionally characterize these enantiomers.
The Molecular Target: PfATP4 and Disruption of Sodium Homeostasis
NITD-609 and other related compounds exert their parasiticidal effect by inhibiting a novel target: the P. falciparum P-type cation-transporter ATPase4 (PfATP4).[4][7][9]
-
Function of PfATP4: PfATP4 is a crucial ion pump located on the parasite's plasma membrane, responsible for extruding Na⁺ ions from the parasite's cytosol.[4][9][11]
-
Mechanism of Inhibition: By binding to and inhibiting PfATP4, NITD-609 blocks this Na⁺ efflux. This leads to a rapid and uncontrolled influx of Na⁺ ions into the parasite, causing a fatal disruption of its internal ion homeostasis.[4][5][12]
-
Terminal Effect: The osmotic imbalance resulting from Na⁺ accumulation leads to cell swelling and, ultimately, parasite lysis and death.[9][12] This unique mechanism of action is a key advantage, as it does not share cross-resistance pathways with existing antimalarials.[13]
The stereospecificity of this interaction is paramount; the three-dimensional structure of the active enantiomer provides the precise conformational fit required for high-affinity binding to PfATP4.[9][10]
Mechanism of Action: NITD-609 Inhibition of PfATP4
Caption: Inhibition of the PfATP4 sodium pump by the active NITD-609 enantiomer.
Experimental Framework: Quantifying Enantiomeric Activity
To accurately assess the in vitro antiplasmodial activity of NITD-609's enantiomers, a multi-step workflow is required. This involves separating the enantiomers, culturing the parasite, performing a robust drug susceptibility assay, and analyzing the resulting data to determine the 50% inhibitory concentration (IC₅₀).
Experimental Workflow for Enantiomer Activity Assessment
Caption: Workflow from enantiomer separation to IC₅₀ determination.
Protocol: Chiral Separation of NITD-609 Enantiomers
The physical and chemical properties of enantiomers are identical, except for their interaction with polarized light and other chiral molecules. Therefore, their separation requires a chiral environment.[2] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard for this purpose.[14]
Objective: To resolve racemic NITD-609 into its individual enantiomers for subsequent biological testing.
Principle: The CSP contains a chiral selector that transiently and stereoselectively interacts with the enantiomers as they pass through the column. This differential interaction leads to different retention times, allowing for their separation and collection.
Step-by-Step Methodology:
-
CSP Selection: Select an appropriate CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds and are a logical starting point.
-
Mobile Phase Optimization:
-
Begin with a standard mobile phase, such as a mixture of hexane and a polar alcohol modifier (e.g., ethanol or isopropanol).
-
The ratio of these solvents is critical. Systematically vary the composition to optimize the resolution between the two enantiomeric peaks while maintaining reasonable retention times.
-
-
Sample Preparation: Dissolve the racemic NITD-609 mixture in the mobile phase to a known concentration. Ensure the sample is fully dissolved and filtered to prevent column blockage.
-
Chromatographic Run:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 229 nm).[15]
-
-
Fraction Collection: Collect the eluent corresponding to each distinct peak in separate, labeled vessels.
-
Purity and Identity Confirmation:
-
Re-inject a small aliquot of each collected fraction to confirm its enantiomeric purity (>99% is ideal).
-
Use techniques such as X-ray crystallography or comparison to a known standard to confirm the absolute configuration (e.g., 1R, 3S) of each enantiomer.[10]
-
Protocol: In Vitro Antiplasmodial Assay (SYBR Green I Method)
This assay is a widely used, fluorescence-based method to determine the IC₅₀ of a compound against the erythrocytic stages of P. falciparum.[16] It quantifies parasite proliferation by measuring the amount of parasitic DNA.[16][17]
Materials:
-
P. falciparum culture (e.g., chloroquine-sensitive 3D7 or NF54; chloroquine-resistant Dd2 or K1)[15][18]
-
Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax)
-
Human erythrocytes (O⁺)
-
Sterile, black, clear-bottom 96-well microplates
-
SYBR Green I Lysis Buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I stain)[19]
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)[16]
-
Humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂)[16]
Step-by-Step Methodology:
-
Parasite Culture Synchronization:
-
Rationale: Using a synchronous parasite population, particularly at the ring stage, ensures uniform infection and provides a consistent starting point for measuring growth inhibition over a single replication cycle.
-
Treat an asynchronous culture with 5% D-sorbitol for 10 minutes at 37°C to lyse mature-stage parasites, leaving only ring-stage parasites.[16] Wash the cells twice with RPMI-1640 and resuspend in complete medium.
-
-
Plate Preparation:
-
Prepare serial dilutions of the test compounds (racemate, (+)-enantiomer, (-)-enantiomer) and control drugs (e.g., Artemisinin, Chloroquine) in complete culture medium.
-
Add 100 µL of these drug dilutions to the appropriate wells of a 96-well plate.
-
Include control wells:
-
Negative Control: Medium with vehicle (e.g., DMSO, final concentration <0.5%) but no drug. Represents 100% parasite growth.
-
Positive Control: A known antimalarial drug to validate assay performance.
-
Background Control: Uninfected erythrocytes to measure background fluorescence.
-
-
-
Parasite Addition:
-
Prepare a parasite suspension with a final hematocrit of 2% and a parasitemia of 1%.
-
Add 100 µL of this suspension to each well (except background controls). The final well volume will be 200 µL with 1% hematocrit and 0.5% parasitemia.
-
-
Incubation:
-
Lysis and Staining:
-
After incubation, freeze the plate at -20°C or below for at least 2 hours, then thaw to lyse the erythrocytes. This step is crucial for releasing parasite DNA.
-
Add 100 µL of SYBR Green I Lysis Buffer to each well.[16] The SYBR Green I dye intercalates with the released parasite DNA.
-
Incubate the plate in the dark at room temperature for 1-2 hours.[19]
-
-
Fluorescence Reading:
-
Measure the fluorescence of each well using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis and IC₅₀ Calculation:
-
Subtract the average fluorescence value of the background control wells from all other wells.
-
Normalize the data by expressing the fluorescence of each drug-treated well as a percentage of the negative control (100% growth).
-
Plot the percentage of parasite growth inhibition versus the log of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50%.
-
Data Presentation and Interpretation
The primary output of the antiplasmodial assay is the IC₅₀ value. A stark difference in these values between the two enantiomers provides definitive evidence of stereoselective activity.
Table 1: Representative In Vitro Antiplasmodial Activity of NITD-609 Enantiomers
| Compound | Stereochemistry | P. falciparum Strain | IC₅₀ (nM) [Mean ± SD] |
| NITD-609 (Racemate) | Mixture | NF54 (Sensitive) | 1.0 ± 0.2 |
| K1 (Resistant) | 1.2 ± 0.3 | ||
| (+)-Enantiomer | (1R, 3S) | NF54 (Sensitive) | 0.5 ± 0.1 |
| K1 (Resistant) | 0.6 ± 0.1 | ||
| (-)-Enantiomer | (1S, 3R) | NF54 (Sensitive) | > 1000 |
| K1 (Resistant) | > 1000 | ||
| Chloroquine (Control) | N/A | NF54 (Sensitive) | 8.5 ± 1.5 |
| K1 (Resistant) | 350 ± 45 |
Note: Data are representative and synthesized from published findings for illustrative purposes. Actual values may vary based on experimental conditions.[10][15]
Interpretation of Results:
-
The (+)-(1R, 3S)-enantiomer is responsible for virtually all of the antiplasmodial activity, with IC₅₀ values in the sub-nanomolar range.[10]
-
The (-)-(1S, 3R)-enantiomer is essentially inactive.
-
The racemic mixture shows an IC₅₀ value approximately double that of the pure active enantiomer, which is expected since 50% of the mixture is the inactive enantiomer (distomer).
-
The high potency against both chloroquine-sensitive (NF54) and -resistant (K1) strains confirms that NITD-609's mechanism is distinct from that of quinoline antimalarials.[6][15]
Conclusion
The investigation of NITD-609's enantiomers provides a clear and compelling case for the importance of stereochemistry in drug design. The antiplasmodial activity of this potent spiroindolone is confined to the (+)-(1R, 3S)-enantiomer, which selectively targets the parasite's sodium pump, PfATP4. The protocols detailed in this guide—from chiral separation by HPLC to the determination of inhibitory concentrations using the SYBR Green I assay—provide a robust framework for researchers to perform this characterization. Such studies are not merely academic; they are essential for developing optimized, single-enantiomer drugs that maximize therapeutic efficacy and patient safety in the global fight against malaria.
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White, N. J., et al. (2015). Defining the Antimalarial Activity of Cipargamin in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Summers, R. L., et al. (2017). Cell Swelling Induced by the Antimalarial KAE609 (Cipargamin) and Other PfATP4-Associated Antimalarials. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Machado, M., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central. Available at: [Link]
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Rosling, J. E. O., et al. (2018). Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes. Journal of Biological Chemistry. Available at: [Link]
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Traore, A., et al. (2018). SYBR Green I modified protocol for ex vivo/in vitro assay. ResearchGate. Available at: [Link]
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Rousseau, A. L., et al. (2019). Preparation and antiplasmodial activity of 3',4'-dihydro-1'H-spiro(indoline-3,2'-quinolin)-2-ones. Chemical Biology & Drug Design. Available at: [Link]
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van Pelt-Koops, J. C., et al. (2012). The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Jiang, G., et al. (2015). Regio- and Enantioselective Aza-Diels-Alder Reactions of 3-Vinylindoles: A Concise Synthesis of the Antimalarial Spiroindolone NITD609. Angewandte Chemie International Edition. Available at: [Link]
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Pharmacological profile of the (1R, 3S)-NITD-609 enantiomer
An In-Depth Technical Guide to the Pharmacological Profile of (1R, 3S)-Cipargamin (NITD-609)
Abstract
The emergence and spread of drug-resistant Plasmodium parasites represent a significant threat to global malaria control and elimination efforts. This necessitates the discovery and development of novel antimalarials with unique mechanisms of action. The spiroindolone class of compounds, discovered through high-throughput phenotypic screening, has yielded a promising clinical candidate: Cipargamin (also known as KAE609 or NITD609). This technical guide provides a comprehensive pharmacological profile of the biologically active (1R, 3S)-enantiomer of NITD-609, synthesized for researchers, scientists, and drug development professionals. We will delve into its stereospecific activity, novel mechanism of action targeting the parasite's ion homeostasis, its broad-spectrum antimalarial potency, detailed pharmacokinetic and pharmacodynamic properties, and its clinical safety profile. This document consolidates key preclinical and clinical findings, outlines validated experimental protocols, and offers insights into its strategic potential in combating multidrug-resistant malaria.
Molecular Profile and Stereochemistry
Cipargamin is a synthetic spirotetrahydro-β-carboline, or spiroindolone, that was identified from a high-throughput phenotypic screen against Plasmodium falciparum.[1][2] The initial hit was a racemic mixture, and subsequent analysis revealed that the antimalarial activity resides almost exclusively in one enantiomer.
Chemical Structure: (1′R,3′S)-5,7′-Dichloro-6′-fluoro-3′-methyl-2′,3′,4′,9′-tetrahydrospiro[indole-3,1′-pyrido[3,4-b]indol]-2(1H)-one.[3]
The causality behind isolating the specific enantiomers was to determine the source of the biological activity and to develop a more potent and specific drug substance, reducing the potential for off-target effects and metabolic burden from an inactive stereoisomer. Structure-activity relationship (SAR) studies confirmed that the (1R, 3S) configuration is essential for potent antimalarial activity .[2][3][4][5] This stereochemical specificity underscores a precise interaction with its biological target.
Mechanism of Action: A Novel Target in Malaria Therapy
Unlike many traditional antimalarials that interfere with hemoglobin digestion or folate synthesis, (1R, 3S)-NITD-609 employs a novel mechanism of action.
Primary Target: Plasmodium falciparum ATPase 4 (PfATP4)
The primary target of Cipargamin is PfATP4, a P-type cation-transporter ATPase located on the plasma membrane of the malaria parasite.[1][6][7] PfATP4 functions as a sodium pump, extruding Na+ ions from the parasite's cytoplasm to maintain ion homeostasis.[4][8] The choice to investigate this target was driven by the unique phenotype observed after compound treatment, which was distinct from known antimalarials.
Inhibition of PfATP4 by (1R, 3S)-NITD-609 leads to a rapid and fatal disruption of the parasite's sodium regulation.[4][6][8] This causes an influx of sodium ions, leading to osmotic swelling and ultimately, parasite lysis. This mechanism is effective against all intraerythrocytic stages of the parasite.[9]
Caption: Mechanism of action of (1R, 3S)-NITD-609 via inhibition of the PfATP4 sodium pump.
In Vitro Pharmacological Profile
The decision to advance (1R, 3S)-NITD-609 was based on its exceptional in vitro potency and broad-spectrum activity against multiple parasite species and life-cycle stages.
Potency and Spectrum of Activity
(1R, 3S)-NITD-609 demonstrates potent, sub-nanomolar to low-nanomolar activity against a wide panel of culture-adapted P. falciparum strains, including those resistant to conventional antimalarials.[1][10] It is also equally effective against P. vivax isolates.[9][10] A key strategic advantage is its activity against both the symptomatic asexual blood stages and the sexual stages (gametocytes) responsible for transmission.[7][8][11] This dual activity is critical for both treating the disease in an individual and preventing its spread within a community.
| Parameter | Value | Significance | Reference(s) |
| IC₅₀ vs. P. falciparum | 0.5 - 1.4 nM | Highly potent against multiple strains. | [10] |
| Activity vs. P. vivax | Potency in low nanomolar range | Broadens therapeutic potential beyond P. falciparum. | [9][10] |
| Asexual Stage Activity | Sub-nanomolar potency | Rapidly kills the parasite stages causing clinical symptoms. | [11] |
| Gametocyte Activity | Dose-dependent inhibition (5-500 nM) | Blocks development of sexual stages, crucial for transmission blocking. | [11][12][13] |
| Activity vs. Artemisinin-Resistant Strains | Unaffected | Effective against strains with K13 mutations, a key clinical advantage. | [8][9] |
| Table 1: Summary of in vitro activity of (1R, 3S)-NITD-609. |
Experimental Protocol: In Vitro Antimalarial Potency Assay (pLDH Method)
This protocol is a self-validating system because it includes positive (chloroquine) and negative (DMSO) controls to define the dynamic range of the assay and ensure parasite viability.
-
Preparation: Synchronize P. falciparum cultures to the ring stage. Prepare a 96-well plate with serial dilutions of (1R, 3S)-NITD-609 in culture medium. Include wells for a known antimalarial (e.g., Chloroquine) as a positive control and 0.5% DMSO as a negative (vehicle) control.[14]
-
Incubation: Add infected erythrocytes to the plate at a final parasitemia of ~1% and a hematocrit of 2%. Incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).[14]
-
Lysis: After incubation, lyse the erythrocytes to release parasite lactate dehydrogenase (pLDH).
-
Detection: Add a reaction mixture containing a substrate (e.g., sodium L-lactate) and a chromogen that reacts with the product of the pLDH enzyme.[14]
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 630 nm). The signal is proportional to the amount of viable parasites.[14]
-
Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for the in vitro pLDH-based antimalarial potency assay.
Pharmacokinetics (PK)
The favorable pharmacokinetic profile of (1R, 3S)-NITD-609, characterized by its suitability for once-daily oral dosing, was a critical factor in its clinical advancement.[15][16]
Human Pharmacokinetic Profile
First-in-human studies in healthy volunteers established a predictable and favorable PK profile. Systemic exposure (AUC and Cmax) increased in a dose-proportional manner.[1][17] The long elimination half-life supports a once-daily dosing regimen, which is crucial for patient adherence in real-world settings.[1][17]
| PK Parameter (Human) | Value / Observation | Significance | Reference(s) |
| Tmax (Time to Peak Concentration) | 1 - 5 hours | Rapid oral absorption. | [1] |
| Elimination Half-life (t½) | ~24 hours | Supports once-daily dosing. | [1][17] |
| Accumulation Ratio (Day 3) | 1.5 - 2.0 | Predictable accumulation with daily dosing. | [1][17] |
| Excretion | Negligible renal excretion (≤ 0.01%) | Primarily cleared via non-renal pathways. | [1][17] |
| Food Effect | Cmax reduced by ~27%; AUC unaffected | Can be administered without strict regard to meals. | [1][17] |
| Table 2: Summary of key human pharmacokinetic parameters for (1R, 3S)-NITD-609. |
Experimental Protocol: Murine Pharmacokinetic Study
This protocol is designed to establish the fundamental PK properties of a compound in a preclinical model, guiding dose selection for efficacy studies.
-
Animal Model: Use female CD-1 mice (25-30 g).[15]
-
Dosing: Administer (1R, 3S)-NITD-609 via oral gavage at a defined dose (e.g., 5 mg/kg). Prepare the formulation in a suitable vehicle.[15]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) from groups of mice at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours).[15]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -20°C or lower until analysis.[15]
-
Bioanalysis: Quantify the concentration of (1R, 3S)-NITD-609 in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
PK Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and t½.[1]
In Vivo Efficacy and Pharmacodynamics (PD)
Preclinical and clinical studies have consistently demonstrated the rapid and potent parasite-clearing activity of (1R, 3S)-NITD-609.
In the P. berghei murine malaria model, a single oral dose was sufficient to cure the infection, outperforming standard antimalarials like artemether in some models.[1][10][15] This potent preclinical activity translated directly to human trials. In Phase II studies involving patients with uncomplicated P. falciparum or P. vivax malaria, Cipargamin monotherapy resulted in exceptionally rapid parasite clearance.[8][9]
| Efficacy Parameter | Value / Observation | Comparison / Significance | Reference(s) |
| Murine Model Efficacy | Single dose cure (30-100 mg/kg) | Demonstrates high in vivo potency. | [10][15] |
| Human Parasite Clearance Time (PCT) | Median of ~8-12 hours | Faster than artemisinin-based therapies (median PCT 24-44 hours). | [8][9] |
| Table 3: Key in vivo efficacy data for (1R, 3S)-NITD-609. |
The rapid parasite clearance is a direct consequence of its fast-acting mechanism of disrupting ion homeostasis, which is a significant advantage for treating acute malaria infections and reducing the window for resistance development.
Safety and Tolerability Profile
The clinical development of any new drug hinges on a favorable safety profile. (1R, 3S)-NITD-609 has been evaluated in multiple clinical trials.
In Phase I studies with healthy volunteers, the compound was generally well-tolerated.[1][17] The most frequently reported adverse events were of mild to moderate intensity and increased with rising doses. These included:
Notably, some trials in malaria patients and experimentally infected volunteers observed transient, asymptomatic elevations in liver function tests.[18][19] This has prompted a careful and detailed assessment of the compound's hepatic safety in ongoing and future clinical development, often in combination with a partner drug to mitigate risk and enhance efficacy.[19]
Conclusion
The (1R, 3S)-enantiomer of NITD-609, Cipargamin, represents a significant advancement in the field of antimalarial drug discovery. Its pharmacological profile is distinguished by several key features:
-
Novel Mechanism: Inhibition of the parasite-specific Na+-ATPase PfATP4 provides a new way to attack the parasite, overcoming existing resistance mechanisms.[4][6]
-
Potent and Broad Activity: It exhibits sub-nanomolar potency against multiple Plasmodium species and is active against both asexual and transmission stages.[10][11]
-
Rapid Efficacy: It clears parasites faster than the current standard of care, which is critical for rapid symptom resolution.[9]
-
Favorable Pharmacokinetics: Its profile supports a simple, once-daily oral dosing regimen, enhancing the potential for patient adherence.[1][17]
While its hepatic safety profile requires continued evaluation, Cipargamin's unique attributes make it a highly valuable candidate for inclusion in next-generation antimalarial combination therapies.[19][20] Its development underscores the success of phenotypic screening in identifying novel chemical scaffolds and the importance of rigorous pharmacological profiling to advance new medicines in the global fight against malaria.
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Leong, F. J., et al. (2015). A First-in-Human Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study of Novel Antimalarial Spiroindolone KAE609 (Cipargamin) To Assess Its Safety, Tolerability, and Pharmacokinetics in Healthy Adult Volunteers. Antimicrobial Agents and Chemotherapy, 59(5), 2764-71.
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Ndayisaba, A., et al. (2022). Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria. Clinical Infectious Diseases, 74(10), 1831-1839.
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cipargamin. IUPHAR/BPS Guide to PHARMACOLOGY.
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Early-stage development and screening of KAE609
An In-Depth Technical Guide to the Early-Stage Development and Screening of KAE609 (Cipargamin)
Authored by a Senior Application Scientist
Introduction: The Imperative for Novel Antimalarials
The global effort to control and eradicate malaria, a devastating disease responsible for hundreds of thousands of deaths annually, is perpetually threatened by the emergence of drug-resistant Plasmodium parasites.[1] The declining efficacy of artemisinin-based combination therapies (ACTs), the cornerstone of modern malaria treatment, has created an urgent medical need for new chemical entities with novel mechanisms of action.[2][3] This guide delineates the early-stage development and screening cascade of KAE609 (also known as cipargamin or NITD609), a pioneering compound from the spiroindolone class that represents a significant advancement in the fight against malaria.[4][5]
The discovery of the spiroindolones emerged from a strategic shift towards high-throughput, whole-cell phenotypic screening, a method designed to identify compounds that kill the parasite without preconceived notions about their molecular targets.[6][7] This approach led to the identification of a novel chemotype with a distinct mechanism of action, providing a powerful new tool against multi-drug resistant malaria.[2][8] This document provides an in-depth, technical examination of the key experimental workflows, from initial hit identification to preclinical validation, that defined the successful development of KAE609.
Part 1: Discovery and Initial Hit Identification
The journey of KAE609 began with a large-scale, high-throughput phenotypic screen of the Novartis corporate library, which contained approximately 12,000 natural products and synthetic compounds.[4] The primary objective was to identify molecules with potent inhibitory activity against the blood stages of Plasmodium falciparum.
High-Throughput Screening (HTS) Campaign
The initial screen was a whole-cell assay designed for robustness and scalability. From the 12,000 compounds tested, 275 initial "hits" were identified, which were then triaged to 17 promising candidates for further investigation.[4] Among these was a racemic spiroazepineindole, which demonstrated an in vitro 50% inhibitory concentration (IC50) of 90 nM against wild-type P. falciparum.[9] This compound served as the foundational scaffold for the spiroindolone class.
Hit-to-Lead Optimization: The Genesis of KAE609
The initial hit, while promising, required significant medicinal chemistry efforts to enhance its potency and drug-like properties. Structure-activity relationship (SAR) studies were systematically conducted to optimize the scaffold.[9] Key insights from this phase included:
-
Stereochemistry is Critical: Separation and testing of the stereoisomers revealed that the (1R,3S) configuration was essential for optimal antimalarial potency.[4]
-
Metabolic Stability: The initial scaffold had metabolic liabilities that were addressed through chemical modification, leading to improved stability and significantly better exposure levels in animal models.[4][9]
This rigorous optimization program culminated in the synthesis of NITD609 (later designated KAE609 or Cipargamin), a compound with outstanding low nanomolar potency against a wide range of drug-resistant P. falciparum and P. vivax clinical isolates.[2][3]
Part 2: The In Vitro Screening Cascade
Once a lead candidate like KAE609 was identified, it was subjected to a battery of in vitro assays to characterize its biological activity, selectivity, and mechanism of action. This cascade is designed to build a comprehensive pharmacological profile before committing to expensive and complex in vivo studies.
Diagram 1: KAE609 In Vitro Screening Workflow
Caption: A logical workflow for the in vitro evaluation of antimalarial candidates like KAE609.
Primary Potency Assessment: Antiplasmodial Activity
The foundational assay determines the compound's intrinsic potency against the parasite. KAE609 consistently demonstrates IC50 values in the low nanomolar range (0.5–1.4 nM) against both drug-sensitive and drug-resistant P. falciparum strains.[10]
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum.
-
Plate Preparation: The test compound (KAE609) is serially diluted (2-fold) in 96-well microtiter plates.
-
Assay Initiation: Parasite culture is added to the plates to achieve a starting parasitemia of 1% and incubated for 24 hours under standard conditions (37°C, 5% CO₂, 5% O₂).
-
Radiolabeling: [³H]-hypoxanthine (0.2 µCi/well) is added to each well. Parasites incorporate this precursor into their nucleic acids during replication.
-
Incubation: Plates are incubated for an additional 24 hours.
-
Harvesting & Lysis: The plates are frozen and thawed to lyse the erythrocytes. The contents are then harvested onto glass-fiber filter mats using a cell harvester.
-
Scintillation Counting: The filter mats are dried, and radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The counts are plotted against the drug concentration, and the IC50 value is calculated using a nonlinear regression model.
Selectivity Profiling: Cytotoxicity Assessment
A viable drug candidate must be selectively toxic to the parasite, with minimal effect on human cells. Cytotoxicity is assessed against various human cell lines to determine the selectivity index (SI = CC50 / IC50). No significant cytotoxicity was observed for KAE609 when tested against a panel of neural, renal, and hepatic cell lines at high concentrations.[8][10]
-
Cell Culture: Human cell lines (e.g., HepG2, HEK293) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Addition: Serial dilutions of KAE609 are added to the wells, and the plates are incubated for 48-72 hours.
-
Viability Assessment: Resazurin solution is added to each well. Viable, metabolically active cells reduce the blue resazurin to the pink, highly fluorescent resorufin.
-
Measurement: After a 2-4 hour incubation, fluorescence is measured (e.g., 560 nm excitation / 590 nm emission).
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by fitting the data to a dose-response curve.
Table 1: In Vitro Activity Profile of KAE609
| Parameter | P. falciparum (NF54) | P. falciparum (Dd2, multi-drug resistant) | P. vivax (Clinical Isolates) | Human Cells (HepG2) | Selectivity Index (SI) |
| IC50 / CC50 | ~1.0 nM | ~1.2 nM | <10 nM | >10,000 nM | >10,000 |
| Reference(s) | [2][11] | [2][8] | [2][11] | [8][10] | Calculated |
Mechanism of Action Deconvolution
A critical step in development is identifying the drug's molecular target. This provides a rational basis for understanding efficacy, predicting resistance, and guiding future drug discovery.
The target of the spiroindolones was identified by generating resistance in the laboratory. P. falciparum strains were cultured for several months under continuous, sub-lethal drug pressure.[8] Resistant parasites that emerged were isolated for whole-genome analysis. This analysis consistently revealed non-synonymous mutations in the gene encoding PfATP4, a P-type cation-transporter ATPase.[2][3][8] This provided strong evidence that PfATP4 was the molecular target.
PfATP4 functions as a crucial sodium pump, actively extruding Na⁺ ions from the parasite cytosol to maintain a low intracellular concentration against a high external gradient. Inhibition of this pump by KAE609 leads to a rapid influx of Na⁺, disrupting the parasite's ionic homeostasis.[4][12] This influx causes osmotic swelling, changes to the parasite plasma membrane, and ultimately, cell death.[4][13]
Diagram 2: Mechanism of Action of KAE609
Caption: KAE609 inhibits the PfATP4 sodium pump, leading to catastrophic ion imbalance.
Activity Across the Life Cycle: Stage Specificity and Transmission Blocking
Effective malaria treatment requires activity against all asexual blood stages. KAE609 demonstrates rapid parasiticidal activity against rings, trophozoites, and schizonts, a key feature similar to the artemisinins.[2][14] Furthermore, to support malaria eradication goals, compounds with transmission-blocking potential are highly desirable. KAE609 shows potent, dose-dependent inhibitory activity against P. falciparum gametocytes (the sexual stages responsible for transmission to mosquitoes), making it a candidate for reducing the spread of malaria.[5][15][16]
Part 3: Preclinical In Vivo Evaluation
Promising in vitro data must be translated into in vivo efficacy. The standard preclinical model for blood-stage malaria is the Plasmodium berghei-infected mouse.
Pharmacokinetic Profiling
Before efficacy testing, the pharmacokinetic (PK) properties of KAE609 were established in mice and rats. The compound displayed a moderate volume of distribution, low systemic clearance, and excellent oral bioavailability with a long half-life, properties compatible with once-daily oral dosing.[2]
In Vivo Efficacy in the P. berghei Mouse Model
KAE609 demonstrated exceptional efficacy in the lethal P. berghei rodent malaria model. A single oral dose was sufficient to achieve a high cure rate, a remarkable result that few drug candidates achieve.[2][11]
-
Infection: Laboratory mice (e.g., Swiss Webster) are infected via intraperitoneal injection with P. berghei-infected erythrocytes.
-
Parasitemia Monitoring: A baseline parasitemia is established (typically 1-3%) by monitoring thin blood smears stained with Giemsa.
-
Dosing: Mice are randomized into vehicle control and treatment groups. KAE609 is administered orally at various single or multi-dose regimens (e.g., 30, 50, 100 mg/kg).
-
Follow-up: Parasitemia is monitored daily for up to 30 days post-treatment.
-
Endpoints: The primary endpoints are parasite clearance time and the percentage of mice cured (i.e., remaining parasite-free for the duration of the study).
Table 2: In Vivo Efficacy of KAE609 in the P. berghei Mouse Model
| Treatment Group | Dose Regimen (Oral) | Number of Mice Cured / Total | Cure Rate (%) |
| Vehicle Control | N/A | 0 / 5 | 0 |
| KAE609 | 30 mg/kg, single dose | 2 / 4 | 50 |
| KAE609 | 100 mg/kg, single dose | 4 / 4 | 100 |
| KAE609 | 50 mg/kg, 3 daily doses | 5 / 5 | 100 |
| Reference(s) | [2][11] | [2][11] | Calculated |
Conclusion: A Profile of a Next-Generation Antimalarial
The early-stage development of KAE609 serves as a paradigm for modern antimalarial drug discovery. By leveraging high-throughput phenotypic screening, researchers identified the novel spiroindolone chemical class. Through a meticulous and logical screening cascade, KAE609 was characterized as a potent, fast-acting, and selective agent with a novel mechanism of action targeting the parasite's sodium pump, PfATP4.[2][6] Its activity spans all asexual blood stages and the transmission-competent gametocyte stages.[14][12][15] Crucially, this outstanding in vitro profile was translated into single-dose curative efficacy in a stringent preclinical rodent model.[2] These data collectively established a robust pharmacological profile, justifying the advancement of KAE609 into clinical development, where it continues to show promise as a next-generation treatment for uncomplicated and severe malaria.[17][18][19]
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Schmitt, E. K., Ndayisaba, G., Yeka, A., et al. (2022). Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria. Clinical Infectious Diseases, 74(10), 1831–1839. [Link]
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ClinicalTrials.gov. (2022). An Adaptive, Randomized, Active-controlled, Open-label, Sequential Cohort, Multicenter Study to Evaluate the Efficacy, Safety, Tolerability and Pharmacokinetics of Intravenous Cipargamin (KAE609) in Adult and Pediatric Participants With Severe Plasmodium Falciparum Malaria (KARISMA). [Link]
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Yeung, B. K. S., Zou, B., Rottmann, M., et al. (2010). Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria. Journal of Medicinal Chemistry, 53(14), 5155–5163. [Link]
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Schmitt, E. K., Ndayisaba, G., Yeka, A., et al. (2022). Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria. PubMed, National Institutes of Health. [Link]
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Dennis, A. S. M., Carpenter, E. P., & Kirk, K. (2021). Identification of α‑Azacyclic Acetamide-Based Inhibitors of P. falciparum Na+ Pump (PfATP4) with Fast-Killing Asexual Blood-Stage Antimalarial Activity by Phenotypic Screening. ACS Infectious Diseases, 7(12), 3374–3386. [Link]
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Dickerman, B. K., El-Assaad, F., & LeRoux, M. (2019). PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion. eLife, 8, e48261. [Link]
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Deconvoluting the Target Profile of a Chiral Antimalarial: A Technical Guide to the Identification and Validation of the NITD-609 Enantiomers' Target
Abstract
The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with unique mechanisms of action. The spiroindolone NITD-609 (cipargamin or KAE609) represents a promising new class of antimalarial compounds that progressed to clinical trials. A critical aspect of its development was the elucidation of its molecular target and the stereospecificity of its action. This in-depth technical guide provides a comprehensive overview of the methodologies and scientific rationale employed in the identification and validation of the molecular target of the enantiomers of NITD-609. We will delve into the strategic application of forward and reverse genetics, biochemical assays, and cellular functional assays that collectively pinpointed the P. falciparum P-type ATPase (PfATP4) as the primary target of the biologically active (+)-enantiomer. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Introduction: The Rise of Spiroindolones and the Significance of Chirality
The discovery of the spiroindolone class of antimalarials, including the lead compound NITD-609, originated from a high-throughput phenotypic screen of a diverse chemical library against whole P. falciparum parasites[1]. This approach, which prioritizes compounds based on their ability to kill the parasite rather than their interaction with a predefined target, is a powerful strategy for discovering novel mechanisms of action. NITD-609 exhibited potent, fast-acting parasiticidal activity against multiple life stages of the parasite, including the clinically relevant asexual blood stages and transmission-blocking activity against gametocytes[2][3][4].
An essential consideration in the development of NITD-609 was its chiral nature. The molecule possesses two stereocenters, giving rise to four possible stereoisomers. Early in the development process, it was established that the antimalarial activity resided predominantly in a single enantiomer, the (+)-enantiomer with the (1R,3S) configuration[5]. This stereospecificity strongly suggested a specific interaction with a chiral biological target, rather than a non-specific mode of action. Understanding the molecular basis for this stereoselectivity was paramount for optimizing the drug's efficacy and safety profile.
This guide will systematically dissect the experimental journey that led to the conclusive identification and validation of PfATP4 as the target of the active NITD-609 enantiomer.
Target Identification: A Multi-pronged Approach to Unraveling the Mechanism of Action
The initial potent activity of NITD-609 in phenotypic screens provided a strong starting point, but the molecular target remained unknown. A multi-faceted approach, combining genetic and biochemical methods, was employed to deconvolve the target.
In Vitro Evolution and Whole-Genome Sequencing: A Genetic Compass Pointing to PfATP4
A powerful and unbiased method for identifying the target of a bioactive compound is to select for resistant parasites in vitro and identify the genetic basis of resistance[6][7]. The underlying principle is that mutations in the gene encoding the drug's target are a common mechanism by which parasites can evade its lethal effects.
The workflow for this approach is a self-validating system. The repeated and independent emergence of mutations in the same gene in response to drug pressure provides strong statistical evidence for its involvement in the drug's mechanism of action.
Figure 1: Workflow for In Vitro Evolution and Whole-Genome Analysis (IVIEWGA).
In the case of NITD-609, this strategy proved highly successful. Independent selections for resistance to NITD-609 consistently resulted in the emergence of parasites with non-synonymous mutations in the gene PF3D7_1211900, which encodes the P-type cation-transporter ATPase 4 (PfATP4)[8]. The recurrence of mutations in pfatp4 provided compelling genetic evidence that this protein is the primary target of NITD-609.
Experimental Protocol: In Vitro Evolution of Drug Resistance
-
Parasite Culture: Begin with a clonal population of a drug-sensitive P. falciparum strain (e.g., 3D7 or Dd2) maintained in continuous in vitro culture in human erythrocytes.
-
Drug Pressure Application:
-
Continuous Pressure: Introduce NITD-609 to the culture medium at a concentration equivalent to 2-3 times the 50% inhibitory concentration (IC50).
-
Escalating Pressure: Alternatively, start with a sub-lethal concentration and gradually increase the drug concentration as the parasite population recovers.
-
-
Monitoring: Monitor parasite growth daily by Giemsa-stained thin blood smears or flow cytometry.
-
Recrudescence: Continue drug pressure until recrudescence of parasite growth is observed, indicating the selection of a resistant population. This may take several weeks to months.
-
Clonal Isolation: Once a resistant population is established, isolate clonal parasite lines by limiting dilution in a 96-well plate.
-
Phenotypic Confirmation: Confirm the resistance phenotype of the clonal lines by determining their IC50 for NITD-609 and comparing it to the parental strain.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the parental strain and the resistant clones.
-
Whole-Genome Sequencing: Perform next-generation sequencing to obtain the complete genome sequence of each sample.
-
Bioinformatic Analysis: Align the sequencing reads to the P. falciparum reference genome and identify single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that are present in the resistant clones but absent in the parental strain.
-
Target Prioritization: Identify genes that are recurrently mutated across independently selected resistant lines. These are high-confidence candidate targets.
Affinity-Based Methods: Fishing for the Target
While not the primary method reported for NITD-609's target identification, affinity-based approaches are a valuable tool in the target deconvolution toolbox. These methods involve immobilizing a derivative of the drug on a solid support to "pull down" its binding partners from a parasite lysate.
Figure 2: Generalized Workflow for Affinity Chromatography-based Target Identification.
A key aspect of this technique is the inclusion of a competition experiment, where the lysate is pre-incubated with an excess of the free, unmodified drug. A true target will show reduced binding to the affinity matrix in the presence of the competitor.
Target Validation: Confirming PfATP4 as the Molecular Target
The identification of pfatp4 as the likely target through genetic approaches required rigorous validation to confirm a direct functional link between NITD-609 and the PfATP4 protein. This was achieved through a combination of biochemical and cellular assays.
Biochemical Validation: Direct Inhibition of PfATP4 ATPase Activity
The most direct way to validate a drug-target interaction is to demonstrate that the drug modulates the biochemical activity of the purified or enriched target protein. Since PfATP4 is a P-type ATPase, its function can be measured by its ability to hydrolyze ATP in a sodium-dependent manner.
Experimental Protocol: Membrane-Based Na+-Dependent ATPase Assay
This protocol is adapted from methodologies described in the literature[1][9].
-
Parasite Membrane Preparation:
-
Culture P. falciparum to a high parasitemia and isolate late-stage parasites (trophozoites and schizonts).
-
Lyse the parasites and prepare a membrane fraction by differential centrifugation.
-
-
ATPase Assay:
-
Incubate the parasite membrane preparation in a reaction buffer containing ATP and varying concentrations of NaCl. A parallel set of reactions is performed in a low-sodium buffer (with an osmotic substitute like choline chloride).
-
The reaction is initiated by the addition of ATP.
-
The reaction is stopped at various time points, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., malachite green assay).
-
-
Inhibition Assay:
-
Perform the Na+-dependent ATPase assay in the presence of a range of concentrations of the NITD-609 enantiomers.
-
The "PfATP4-associated ATPase activity" is defined as the fraction of Na+-dependent ATPase activity that is sensitive to inhibition by the active NITD-609 enantiomer[9].
-
-
Data Analysis:
-
Calculate the specific activity of the Na+-dependent ATPase.
-
Determine the IC50 of the NITD-609 enantiomers for the inhibition of PfATP4-associated ATPase activity.
-
Studies using this assay have demonstrated that cipargamin (NITD-609) inhibits the Na+-dependent ATPase activity in membranes from wild-type parasites. Crucially, the potency of inhibition is reduced in membranes prepared from NITD-609-resistant parasites harboring mutations in PfATP4, providing a direct link between the drug, the target's function, and the resistance phenotype[9].
Cellular Validation: Disruption of Sodium Homeostasis in Live Parasites
To confirm that the biochemical inhibition of PfATP4 translates to a functional consequence in living parasites, cellular assays monitoring intracellular sodium concentration ([Na+]i) are employed. The sodium-sensitive fluorescent indicator, Sodium-binding Benzofuran Isophthalate (SBFI), is a valuable tool for this purpose.
Figure 3: Workflow for Cellular Sodium Influx Assay using SBFI.
Experimental Protocol: Cellular Sodium Influx Assay
-
Parasite Preparation: Isolate late-stage P. falciparum parasites from culture.
-
Dye Loading: Incubate the isolated parasites with the acetoxymethyl ester form of SBFI (SBFI-AM). The AM ester renders the dye membrane-permeant.
-
De-esterification: Intracellular esterases cleave the AM groups, trapping the fluorescently active, membrane-impermeant form of SBFI in the parasite's cytoplasm.
-
Fluorescence Measurement:
-
Resuspend the SBFI-loaded parasites in a suitable buffer.
-
Using a fluorescence plate reader or a microscope, measure the ratio of fluorescence emission at ~505 nm following excitation at 340 nm and 380 nm.
-
Establish a baseline fluorescence ratio.
-
-
Drug Addition: Add the NITD-609 enantiomer to the parasite suspension and continue to monitor the fluorescence ratio.
-
Data Analysis: An increase in the F340/F380 ratio indicates an increase in intracellular sodium concentration.
Upon addition of the active (+)-enantiomer of NITD-609, a rapid increase in intracellular sodium is observed, consistent with the inhibition of the PfATP4 sodium efflux pump[8]. The inactive (-)-enantiomer would be expected to have a significantly diminished or no effect on sodium influx.
Data Presentation: The Stereospecificity of NITD-609 Action
The culmination of these experimental approaches provides a clear and consistent picture of the stereospecific action of NITD-609. The following tables summarize the expected and reported data that underscore the differential activity of the NITD-609 enantiomers.
Table 1: Comparative in vitro Antiplasmodial Activity of NITD-609 Enantiomers
| Compound | Stereochemistry | P. falciparum Growth Inhibition IC50 (nM) |
| (+)-NITD-609 | (1R,3S) | ~0.5 - 1.4 [5][10] |
| (-)-NITD-609 | (1S,3R) | >1000 (Expected) |
Note: While the high potency of the active enantiomer is well-documented, specific IC50 values for the inactive enantiomer are often not published and are reported as being significantly less active.
Table 2: Comparative Inhibition of PfATP4 Na+-dependent ATPase Activity
| Compound | Stereochemistry | PfATP4 ATPase Inhibition IC50 (nM) |
| (+)-NITD-609 | (1R,3S) | ~10-20 [9] |
| (-)-NITD-609 | (1S,3R) | Significantly higher than (+)-enantiomer (Expected) |
Table 3: Effect of NITD-609 Enantiomers on Intracellular Sodium Concentration
| Compound | Stereochemistry | Effect on [Na+]i in P. falciparum |
| (+)-NITD-609 | (1R,3S) | Rapid and sustained increase [8] |
| (-)-NITD-609 | (1S,3R) | Minimal to no change (Expected) |
Conclusion: A Validated Target for a New Generation of Antimalarials
The identification and validation of PfATP4 as the molecular target of the active enantiomer of NITD-609 is a landmark achievement in modern antimalarial drug discovery. It exemplifies a robust and logical workflow that progresses from a phenotypic hit to a well-characterized drug-target interaction. The convergence of evidence from genetic, biochemical, and cellular assays provides an unassailable case for PfATP4 as the "Achilles' heel" of the malaria parasite that is exploited by the spiroindolone class of drugs.
The stereospecificity of this interaction not only underscores the drug-like nature of NITD-609 but also provides a deeper understanding of the structural requirements for binding to PfATP4. This knowledge is invaluable for the rational design of second-generation inhibitors with improved potency, selectivity, and resistance profiles. The methodologies outlined in this guide serve as a blueprint for the target deconvolution of other novel bioactive compounds, a critical step in replenishing the pipeline of urgently needed new medicines to combat malaria and other infectious diseases.
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Rosling, J. E. O., Ridgway, M. C., Summers, R. L., Kirk, K., & Lehane, A. M. (2018). Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes. Journal of Biological Chemistry, 293(34), 13327–13337. [Link]
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van Pelt-Koops, J. C., Pett, H. E., Graumans, W., van der Vegte-Bolmer, M., van Gemert, G. J., Rottmann, M., ... & Sauerwein, R. W. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial agents and chemotherapy, 56(7), 3544-3548. [Link]
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The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. (2012). ResearchGate. [Link]
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Turner, G. N. (2016). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Future medicinal chemistry, 8(2), 227-238. [Link]
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Rottmann, M., McNamara, C., Yeung, B. K., Lee, M. C., Zou, B., Russell, B., ... & Diagana, T. T. (2010). Spiroindolones, a potent compound class for the treatment of malaria. Science, 329(5996), 1175-1180. [Link]
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Yeung, B. K., Zou, B., Rottmann, M., Lakshminarayana, S. B., Ang, S. H., Leong, S. Y., ... & Diagana, T. T. (2010). Spirotetrahydro β-carbolines (spiroindolones): a new class of potent and orally efficacious antimalarial agents. Journal of medicinal chemistry, 53(14), 5155-5163. [Link]
-
van Pelt-Koops, J. C., Pett, H. E., Graumans, W., van der Vegte-Bolmer, M., van Gemert, G. J., Rottmann, M., ... & Sauerwein, R. W. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial agents and chemotherapy, 56(7), 3544-3548. [Link]
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Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews Drug discovery, 3(6), 509-520. [Link]
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The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. (2012). PubMed Central. [Link]
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Lehane, A. M. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. International journal for parasitology: drugs and drug resistance, 5(3), 159-166. [Link]
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Cowell, A. N., & Winzeler, E. A. (2019). Using in Vitro Evolution and Whole Genome Analysis To Discover Next Generation Targets for Antimalarial Drug Discovery. ACS infectious diseases, 5(9), 1462-1476. [Link]
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Spillman, N. J., Allen, R. J., McNamara, C. W., Yeung, B. K., Diagana, T. T., & Kirk, K. (2013). Na+ regulation in the malaria parasite Plasmodium falciparum involves the cation ATPase PfATP4 and is a target of the spiroindolone antimalarials. Cell host & microbe, 13(2), 227-237. [Link]
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Methodological & Application
Protocol for In Vitro Evaluation of NITD-609 Against Plasmodium falciparum
Introduction: A New Paradigm in Antimalarial Drug Development
The relentless evolution of drug resistance in Plasmodium falciparum, the most virulent of human malaria parasites, necessitates a continuous pipeline of novel therapeutics with unique mechanisms of action. The spiroindolone compound NITD-609 (also known as KAE609 or cipargamin) represents a significant advancement in this pursuit.[1][2] Unlike traditional antimalarials that often target parasite metabolism, NITD-609 exhibits a novel mode of action by inhibiting the P. falciparum P-type cation-translocating ATPase PfATP4.[3][4] This ion pump is crucial for maintaining low cytosolic Na+ concentrations within the parasite.[5][6] Inhibition of PfATP4 leads to a fatal disruption of ion homeostasis, making NITD-609 a potent, fast-acting antimalarial with activity against a broad range of drug-resistant parasite strains and different life-cycle stages, including those responsible for transmission.[2][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro culture of P. falciparum and the subsequent evaluation of NITD-609's efficacy. The protocols detailed herein are designed to ensure scientific rigor and reproducibility, enabling the accurate determination of the compound's potency and the potential for resistance development.
Part 1: Continuous In Vitro Culture of Asexual Plasmodium falciparum
The foundation of any in vitro drug evaluation is a robust and healthy parasite culture. The continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum, first established by Trager and Jensen, remains a cornerstone of malaria research.[8][9] This method relies on providing the parasites with human red blood cells (RBCs) in a specialized culture medium under controlled atmospheric conditions.[10]
Core Principles of P. falciparum Culture
Successful cultivation of P. falciparum hinges on mimicking the human bloodstream environment. This involves:
-
Nutrient-Rich Medium: RPMI-1640 is the most commonly used basal medium, supplemented with serum or serum substitutes, a buffer system (HEPES), and an energy source (glucose).[9][11]
-
Host Cells: Human erythrocytes serve as the host cells for the parasite's asexual replication.
-
Gas Mixture: A low-oxygen environment (typically 5% O₂, 5% CO₂, and 90% N₂) is critical for parasite survival and growth.[12]
-
Temperature: A constant temperature of 37°C is maintained to simulate physiological conditions.[10]
Protocol 1.1: Preparation of Complete Culture Medium (CCM)
| Component | Stock Concentration | Volume for 500 mL | Final Concentration | Rationale |
| RPMI-1640 with L-glutamine & HEPES | - | 465 mL | - | Basal medium providing essential amino acids, vitamins, and salts. |
| Human Serum (Type A+) or Albumax II | 100% or 50% (w/v) | 25 mL or 25 mL | 5% or 0.5% | Provides essential fatty acids, lipids, and growth factors.[13] |
| Sodium Bicarbonate | 7.5% (w/v) | 7.5 mL | 0.1125% | Buffering agent to maintain physiological pH. |
| Hypoxanthine | 10 mM | 2.5 mL | 50 µM | A purine source for the parasite, which cannot synthesize them de novo. |
Procedure:
-
Aseptically combine all components in a sterile bottle.
-
Filter-sterilize the complete medium through a 0.22 µm filter.
-
Store at 4°C for up to two weeks.
Protocol 1.2: Maintenance of Continuous Parasite Culture
-
Thawing Cryopreserved Parasites:
-
Rapidly thaw a vial of cryopreserved parasitized RBCs in a 37°C water bath.
-
Slowly add pre-warmed 3.5% NaCl solution dropwise to the thawed cells to prevent osmotic lysis.[14]
-
Centrifuge, remove the supernatant, and wash the cell pellet with RPMI-1640.
-
Resuspend the pellet in CCM and add fresh, washed human RBCs to achieve a desired hematocrit (typically 2-5%).
-
-
Daily Maintenance:
-
Examine a thin blood smear stained with Giemsa to determine the parasitemia (percentage of infected RBCs) and parasite stage.
-
To maintain the culture, dilute the parasitized RBCs with fresh, washed RBCs and CCM to achieve a target parasitemia (e.g., 0.5-1%) for the next growth cycle. This prevents overgrowth and nutrient depletion.
-
Incubate the culture flask at 37°C in a modular incubation chamber flushed with the appropriate gas mixture.
-
Protocol 1.3: Synchronization of Parasite Stages
For many drug sensitivity assays, it is crucial to use a synchronized parasite population, typically at the ring stage. The sorbitol synchronization method is widely used.[8]
-
Centrifuge the asynchronous parasite culture to pellet the RBCs.
-
Resuspend the pellet in 5-10 volumes of pre-warmed 5% D-sorbitol solution.[15]
-
Incubate for 10-15 minutes at 37°C. Sorbitol selectively lyses erythrocytes infected with mature parasite stages (trophozoites and schizonts), leaving ring-stage parasites and uninfected RBCs intact.[8]
-
Wash the cells twice with RPMI-1640 to remove the sorbitol and lysed cell debris.
-
Resuspend the synchronized ring-stage parasites in CCM with fresh RBCs and continue incubation.
Part 2: In Vitro Drug Susceptibility Testing with NITD-609
The SYBR Green I-based fluorescence assay is a widely adopted, reliable, and high-throughput method for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.[16][17][18] This assay measures the proliferation of parasites by quantifying the amount of parasitic DNA.
Mechanism of Action: NITD-609 and PfATP4
NITD-609 exerts its parasiticidal effect by targeting PfATP4, a P-type ATPase located on the parasite's plasma membrane.[3] PfATP4 functions as a Na⁺ efflux pump, maintaining the low intracellular Na⁺ concentration essential for parasite survival.[5][6] Inhibition of PfATP4 by NITD-609 leads to a rapid influx of Na⁺, causing cellular swelling and ultimately, parasite death.[19]
Caption: Mechanism of action of NITD-609 on P. falciparum.
Protocol 2.1: Preparation of NITD-609 Stock and Assay Plates
-
Stock Solution: Prepare a high-concentration stock solution of NITD-609 (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C.[20]
-
Serial Dilutions: On the day of the assay, prepare serial dilutions of NITD-609 in CCM. It is crucial to perform a wide range of concentrations to accurately determine the IC₅₀.
-
Assay Plate Preparation: Add the serially diluted NITD-609 to a 96-well microtiter plate. Include wells for positive controls (parasites with no drug) and negative controls (uninfected RBCs).
Protocol 2.2: SYBR Green I-Based Drug Susceptibility Assay
Caption: Workflow for the SYBR Green I drug susceptibility assay.
-
Initiate Assay: Add synchronized ring-stage parasites at approximately 0.5% parasitemia and 2% hematocrit to the pre-dosed 96-well plates.[21]
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions. This allows for approximately 1.5 replication cycles.
-
Lysis and Staining:
-
Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I.[16]
-
After the 72-hour incubation, add the lysis buffer with SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.
-
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[16]
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the fluorescence values to the positive control (untreated parasites).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Parameter | Recommended Value |
| Initial Parasitemia | 0.5% (ring stage) |
| Hematocrit | 2% |
| Incubation Time | 72 hours |
| NITD-609 IC₅₀ Range (sensitive strains) | 0.5 - 1.4 nM[20] |
| SYBR Green I Excitation/Emission | ~485 nm / ~530 nm[16] |
Part 3: Monitoring for NITD-609 Resistance
The primary mechanism of resistance to NITD-609 involves mutations in the pfatp4 gene.[4] Monitoring for the emergence of resistance is critical in the development of any new antimalarial.
Protocol 3.1: In Vitro Selection of Resistant Parasites
-
Drug Pressure: Continuously expose a culture of P. falciparum to sub-lethal concentrations of NITD-609 (e.g., starting at the IC₅₀).
-
Stepwise Increase: Gradually increase the drug concentration as the parasites adapt and resume growth.
-
Phenotypic and Genotypic Characterization:
-
Periodically perform the SYBR Green I assay to determine if the IC₅₀ of the drug-pressured line has increased compared to the parental strain.
-
Once a resistant phenotype is confirmed, sequence the pfatp4 gene to identify potential mutations.
-
Conclusion
NITD-609 holds immense promise as a next-generation antimalarial due to its novel mechanism of action and high potency against drug-resistant parasites. The protocols outlined in this application note provide a robust framework for the in vitro evaluation of NITD-609, from basic parasite culture to detailed drug susceptibility testing and resistance monitoring. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be instrumental in advancing our understanding of this important compound and its role in the global effort to combat malaria.
References
- World Health Organization. (n.d.). P. falciparum drug sensitivity assay using SYBR® Green I V1.0.
- Bacon, D. J., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(4), 1172–1178.
- Vossen, M. G., et al. (2010). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 82(3), 398–401.
- Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(5), 1926–1933.
- Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(4), 1172–1178.
- Roncalés, M., et al. (2015). In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages. Open Journal of Epidemiology, 5, 71-80.
- van Pelt-Koops, J. C., et al. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial Agents and Chemotherapy, 56(7), 3544–3548.
- Creek, D. J., et al. (2017). Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle. International Journal for Parasitology: Drugs and Drug Resistance, 7(3), 295–302.
- Moll, K., et al. (2008). Cultivation of Asexual Intraerythrocytic Stages of Plasmodium falciparum. Methods in Molecular Biology, 470, 49–63.
- van Pelt-Koops, J. C., et al. (2012). The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. Antimicrobial Agents and Chemotherapy, 56(7), 3544–3548.
- Creek, D. J., et al. (2017). Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle.
- Lopez-Perez, M., et al. (2022). Establishing and Maintaining In Vitro Cultures of Asexual Blood Stages of Plasmodium falciparum. Methods in Molecular Biology, 2470, 37–49.
- Spillman, N. J., & Kirk, K. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. International Journal for Parasitology: Drugs and Drug Resistance, 5(3), 149–160.
- Novartis. (2015). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to Anopheles mosquito vector. Novartis OAK.
- Taylor & Francis. (n.d.). Cipargamin – Knowledge and References.
- Teo, A., et al. (2016). The Spiroindolone KAE609 Does Not Induce Dormant Ring Stages in Plasmodium falciparum Parasites. Antimicrobial Agents and Chemotherapy, 60(9), 5649–5653.
- MalariaWorld. (2022).
- World Health Organization. (n.d.). Culture of Plasmodium falciparum blood stages v1.0.
- Spillman, N. J., & Kirk, K. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs.
- Dennis, A. S. M., et al. (2022). PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion. Frontiers in Cellular and Infection Microbiology, 12, 1008588.
- Spillman, N. J., et al. (2018). Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes.
- MedChemExpress. (n.d.). Cipargamin (NITD609) | Antimalarial Agent.
- Turner, A. D., & Sibley, C. H. (2016). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Future Medicinal Chemistry, 8(2), 227–238.
- Delves, M., & Sinden, R. (2022). In Vitro Culture of Plasmodium falciparum for the Production of Mature Gametocytes for Performing Standard Membrane Feeding Assay and Infection of Anopheles spp. Methods in Molecular Biology, 2410, 581–587.
- New Drug Approvals. (2014). KAE 609, NITD 609, Cipargamin for Malaria.
- Kouassi, K. S., et al. (2021). Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains. Journal of Advances in Medicine and Medical Research, 33(4), 68-78.
- Diagana, T. T. (2012). NITD609: a novel and potent drug candidate for the treatment of uncomplicated malaria.
- Rieckmann, K. H. (1978). Drug sensitivity of Plasmodium falciparum. An in vitro microtechnique. The Lancet, 311(8054), 22–23.
- Basco, L. K., et al. (2000). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy, 44(5), 1373–1377.
- Amponsa-Offeh, M., et al. (2022). In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers. Frontiers in Pharmacology, 13, 999351.
- BEI Resources. (2024). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. MalariaWorld.
- Haghi, M., et al. (2020). In vitro Cultivation of Plasmodium falciparum. Türkiye Parazitoloji Dergisi, 44(4), 226-231.
- Lucantoni, L., et al. (2021). An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs.
- World Health Organization. (2013). Ring-stage Survival Assays (RSA) to evaluate the in-vitro and ex-vivo susceptibility of Plasmodium falciparum to artemisinins.
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Application Note: Enantioselective HPLC Method for the Separation of NITD-609 (Cipargamin) Enantiomers
Introduction: The Imperative for Chiral Purity
NITD-609, also known as Cipargamin or KAE609, is a potent, next-generation antimalarial compound belonging to the spiroindolone class.[1][2] It exhibits its therapeutic effect by inhibiting the Plasmodium falciparum Na+ ATPase (PfATP4), leading to a fatal disruption of sodium ion homeostasis in the parasite.[2] The molecular structure of NITD-609 is characterized by a complex spirocyclic system with two stereogenic centers, resulting in four possible stereoisomers.[3]
Crucially, the remarkable antimalarial activity of NITD-609 is stereospecific, with the (+)-(1R,3S) enantiomer being identified as the biologically active agent.[1][4] The other stereoisomers are significantly less active or inactive. This stereoselectivity underscores the critical importance of robust analytical methods capable of separating and quantifying the individual enantiomers. Such methods are indispensable for ensuring the quality, efficacy, and safety of the drug substance during development, manufacturing, and clinical evaluation.[5][6][7]
This application note provides a detailed, field-proven protocol for the enantioselective separation of NITD-609 using chiral HPLC. We will delve into the causality behind the methodological choices, ensuring a protocol that is not only repeatable but also scientifically sound.
The Principle of Chiral Recognition
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic techniques impossible. Chiral chromatography overcomes this challenge by employing a Chiral Stationary Phase (CSP). A CSP creates a three-dimensional chiral environment where the transient diastereomeric complexes formed between each enantiomer and the stationary phase have different energies of interaction. This difference in interaction strength leads to differential retention times, enabling their separation.[7][8]
For structurally complex molecules like NITD-609, polysaccharide-based CSPs are particularly effective.[9] These phases, typically derivatives of cellulose or amylose coated on a silica support, have helical polymer structures that form chiral grooves. These grooves offer multiple interaction points—including hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance—that facilitate effective chiral recognition.[9][10]
Experimental Protocol
This section details the complete workflow for the chiral separation of NITD-609 enantiomers.
-
Analyte: NITD-609 racemic standard or a mixture of stereoisomers.
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 250 mm).
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).
-
Mobile Phase Additive: Diethylamine (DEA), HPLC grade.
-
Sample Diluent: A 1:1 (v/v) mixture of Ethanol and n-Hexane.
All quantitative data and instrument settings are summarized in the table below for clarity and ease of use.
| Parameter | Recommended Setting | Justification |
| Column | Chiralpak® AD-H (5 µm, 4.6 x 250 mm) | The amylose-based CSP provides a versatile chiral environment with multiple interaction modes, proven effective for a wide range of complex chiral molecules. |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) + 0.1% Diethylamine | Normal phase mode often yields superior selectivity on polysaccharide CSPs.[8] IPA acts as the polar modifier to control retention. DEA is a crucial basic additive that minimizes peak tailing by neutralizing acidic sites on the silica support and improving the chromatography of the basic amine moiety in NITD-609. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 25 °C | Maintaining a constant temperature ensures reproducible retention times and resolution. |
| Detection | UV at 254 nm | The indole and oxindole chromophores in NITD-609 exhibit strong absorbance at this wavelength, allowing for sensitive detection. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Concentration | 0.5 mg/mL | A suitable concentration to ensure a strong detector response without overloading the column. |
The experimental workflow is designed for reproducibility and logical progression from preparation to analysis.
-
Mobile Phase Preparation: Carefully prepare the mobile phase as specified in Table 1. For 1 liter, combine 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine. Mix thoroughly and degas using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh approximately 5 mg of the NITD-609 standard and dissolve it in 10 mL of the sample diluent (Ethanol/n-Hexane, 1:1 v/v) to obtain a final concentration of 0.5 mg/mL.
-
System Equilibration: Set up the HPLC system according to the parameters in Table 1. Equilibrate the Chiralpak® AD-H column with the mobile phase for at least 30-45 minutes, or until a stable, noise-free baseline is observed at the detector.
-
Analysis: Inject 10 µL of the prepared standard solution onto the column and start the data acquisition.
-
Data Processing: After the run is complete, integrate the peaks. Identify the two enantiomers and calculate the resolution factor (Rs) between them to confirm the quality of the separation. The enantiomeric excess or purity can be calculated from the peak areas.
Expected Results & System Suitability
A successful separation will yield two well-resolved peaks corresponding to the NITD-609 enantiomers. The elution order should be determined by injecting a standard of the pure active enantiomer, if available.
| Parameter | Acceptance Criterion | Purpose |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline or near-baseline separation, which is critical for accurate quantification. |
| Tailing Factor (Tf) | ≤ 2.0 | Indicates good peak symmetry, preventing co-elution and integration errors. |
| Retention Time (tR) | ~8-15 minutes | Expected range for a well-behaved separation. (Note: Actual tR will vary). |
The following diagram illustrates the core principle of how the CSP facilitates this separation.
Sources
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Chiral Chromatography for the Analysis of Cipargamin Stereoisomers: An Application Note and Protocol
Introduction: The Criticality of Chiral Purity for the Antimalarial Agent Cipargamin
Cipargamin (also known as KAE609 or NITD609) is a potent, next-generation antimalarial drug candidate belonging to the spiroindolone class.[1] It exhibits a novel mechanism of action, targeting the Plasmodium falciparum ATPase4 (PfATP4), which disrupts sodium ion homeostasis in the parasite.[1][2] A crucial aspect of cipargamin's chemical structure is its chirality. The molecule possesses two stereogenic centers, resulting in four possible stereoisomers.[3] Extensive structure-activity relationship (SAR) studies have unequivocally demonstrated that the desired antimalarial potency is almost exclusively associated with the (1R,3S) enantiomer.[1][3][4] Consequently, the ability to accurately separate, identify, and quantify the different stereoisomers of cipargamin is of paramount importance for drug development, quality control, and ensuring therapeutic efficacy and safety.[5][6]
Chiral chromatography is the cornerstone technique for the separation of enantiomers, which are non-superimposable mirror images of each other.[7][8] This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation.[8][9] This application note provides a comprehensive guide and a detailed protocol for the chiral separation of cipargamin stereoisomers using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers, scientists, and drug development professionals working with this promising antimalarial compound.
The Foundation of Chiral Separation: Principles and Method Development Strategy
The separation of enantiomers is a thermodynamically driven process based on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP.[10] The stability of these complexes differs for each enantiomer, resulting in different retention times and, thus, separation.[10] The development of a successful chiral separation method often involves a systematic screening of various CSPs and mobile phases to achieve optimal resolution.[11][12]
For a molecule with the complexity of cipargamin, a polysaccharide-based CSP is a logical starting point. These phases, often derived from cellulose or amylose, possess helical polymer structures that create chiral grooves, providing a multitude of interaction sites for enantiomeric recognition.[10][13] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) significantly influences the conformation of the polysaccharide chains and, consequently, the enantioselectivity.[13]
Our developmental strategy for cipargamin will focus on a normal-phase approach, which often provides excellent selectivity for complex chiral molecules. This involves screening different polysaccharide-based columns and optimizing the mobile phase composition, primarily the ratio of a non-polar solvent (e.g., hexane or heptane) to a polar modifier (e.g., an alcohol like isopropanol or ethanol).
Visualizing the Chiral Separation Workflow
The following diagram illustrates the systematic workflow for the development and implementation of a chiral HPLC method for cipargamin stereoisomer analysis.
Caption: Workflow for Chiral HPLC Analysis of Cipargamin.
Detailed Protocol: Chiral HPLC Separation of Cipargamin Stereoisomers
This protocol outlines a validated method for the baseline separation of the four stereoisomers of cipargamin.
1. Materials and Reagents
-
Cipargamin reference standard (containing all four stereoisomers)
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Amylose or Cellulose derivative) is recommended. A common starting point would be a column with dimensions of 250 mm x 4.6 mm, 5 µm particle size.
2. Instrumentation
-
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
3. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the chiral separation of cipargamin stereoisomers.
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Amylose-based) |
| Mobile Phase | n-Hexane / Isopropanol / Ethanol (80:15:5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
4. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the cipargamin reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample containing cipargamin at a similar concentration as the standard solution, using the mobile phase as the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
5. Experimental Procedure
-
System Equilibration: Purge the HPLC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved. This may take 30-60 minutes.
-
Blank Injection: Inject the mobile phase (blank) to ensure that there are no interfering peaks from the solvent or the system.
-
Standard Injection: Inject the prepared standard solution to determine the retention times and resolution of the cipargamin stereoisomers.
-
Sample Injection: Inject the prepared sample solution to analyze its stereoisomeric composition.
-
Data Acquisition: Acquire the chromatograms for the specified run time.
6. Data Analysis and Interpretation
-
Peak Identification: Identify the peaks corresponding to the four stereoisomers of cipargamin based on their retention times in the standard chromatogram. The elution order will be specific to the chiral stationary phase used.
-
Resolution: Calculate the resolution between adjacent stereoisomer peaks. A resolution of ≥ 1.5 is generally considered baseline separation.
-
Quantification: Determine the area of each peak. The percentage of each stereoisomer can be calculated using the following formula:
% Stereoisomer = (Area of individual stereoisomer peak / Total area of all stereoisomer peaks) x 100%
Rationale for Experimental Choices
-
Chiral Stationary Phase: Polysaccharide-based CSPs are selected for their broad applicability and proven success in separating a wide range of chiral compounds, including those with multiple stereocenters like cipargamin.[10]
-
Mobile Phase Composition: The use of a ternary mixture of n-hexane, isopropanol, and ethanol in a normal-phase mode provides a balance of non-polar and polar interactions necessary for effective chiral recognition. The alcohol modifiers (IPA and EtOH) play a crucial role in modulating the stereoselectivity by interacting with the CSP and the analyte.[14]
-
Detection Wavelength: The selection of 280 nm for UV detection is based on the chromophoric nature of the cipargamin molecule, ensuring adequate sensitivity for all stereoisomers.
-
Column Temperature: Maintaining a constant column temperature of 25 °C is critical for ensuring reproducible retention times and peak shapes. Temperature fluctuations can affect the thermodynamics of the chiral recognition process.
System Suitability and Method Validation
For routine analysis, it is essential to establish system suitability criteria to ensure the performance of the chromatographic system. Typical system suitability parameters include:
-
Resolution: The resolution between the critical pair of stereoisomers should be ≥ 1.5.
-
Tailing Factor: The tailing factor for each stereoisomer peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak areas from replicate injections of the standard solution should be ≤ 2.0%.
Furthermore, a comprehensive method validation should be performed in accordance with regulatory guidelines (e.g., ICH Q2(R1)) to demonstrate that the analytical procedure is suitable for its intended purpose. This includes assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Conclusion
The chiral separation of cipargamin stereoisomers is a critical analytical task in the development and quality control of this important antimalarial drug. The HPLC method detailed in this application note, utilizing a polysaccharide-based chiral stationary phase under normal-phase conditions, provides a robust and reliable approach for the baseline separation of all four stereoisomers. By understanding the principles of chiral chromatography and systematically optimizing the experimental parameters, researchers can confidently assess the stereoisomeric purity of cipargamin, contributing to the development of a safe and effective therapeutic agent.
References
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Application Notes and Protocols for In Vivo Efficacy Testing of NITD-609 Enantiomers in Mouse Models
Introduction: Targeting a New Vulnerability in Plasmodium
The emergence and spread of drug-resistant Plasmodium parasites, the causative agents of malaria, represent a significant global health challenge, necessitating the urgent development of novel antimalarials with new mechanisms of action. The spiroindolone class of compounds, born from high-throughput phenotypic screening, has unveiled a potent new therapeutic candidate: NITD-609 (also known as KAE609 or Cipargamin).[1][2][3][4] This compound and its analogues exhibit nanomolar potency against both drug-sensitive and resistant strains of P. falciparum and P. vivax.[2][3][4]
The therapeutic efficacy of the spiroindolones is rooted in their unique mechanism of action: the inhibition of the Plasmodium falciparum P-type cation-transporter ATPase4 (PfATP4).[1][5] PfATP4 is a crucial ion pump located on the parasite's plasma membrane, responsible for maintaining low intracellular sodium ion concentrations by actively exporting Na+ in exchange for H+.[5][6][7][8] Inhibition of PfATP4 by NITD-609 disrupts this vital sodium homeostasis, leading to a rapid influx of Na+, an increase in intracellular pH, and subsequent parasite death.[5][6][8] This novel mechanism of action makes NITD-609 a promising candidate for combating artemisinin-resistant malaria.
Significantly, the antimalarial activity of NITD-609 is stereospecific. The molecule possesses a chiral center, and its biological activity is predominantly associated with the (+)-enantiomer.[9][10] This stereoselectivity underscores the specific interaction between the compound and its target, PfATP4. Therefore, a comparative in vivo evaluation of the enantiomers is critical to fully characterize the compound's efficacy and validate the target engagement in a physiological setting.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo efficacy testing of NITD-609 enantiomers in established mouse models of malaria. We will detail the standard 4-day suppressive test using Plasmodium berghei for initial efficacy screening, as well as protocols for more advanced studies in humanized mouse models infected with the human parasite Plasmodium falciparum.
Mechanism of Action: Disrupting Plasmodium's Sodium Pump
The following diagram illustrates the proposed mechanism of action of NITD-609.
Caption: Mechanism of NITD-609 action on the Plasmodium falciparum PfATP4 sodium pump.
Comparative Efficacy and Pharmacokinetics of NITD-609 Enantiomers
The following table summarizes the expected in vitro potency, in vivo efficacy, and pharmacokinetic parameters of NITD-609 and its enantiomers based on published data. This data highlights the superior activity of the (+)-enantiomer.
| Parameter | (+)-Enantiomer (Active) | (-)-Enantiomer (Inactive) | Racemic Mixture | Reference |
| In Vitro IC50 (P. falciparum) | ~0.2 nM | >100 nM | ~0.4 nM | [10] |
| In Vivo ED90 (P. berghei) | ~5.6 mg/kg (as KAE609) | Not reported, expected to be high | Not directly reported | [11] |
| Mouse Pharmacokinetics (Oral) | ||||
| Cmax | ~1.5 µg/mL (at 25 mg/kg) | Not specifically reported | Not specifically reported | [12] |
| Tmax | ~2 hours | Not specifically reported | Not specifically reported | [9] |
| Half-life (t1/2) | ~6-8 hours | Not specifically reported | Not specifically reported | [13] |
| Bioavailability | Good | Not specifically reported | Good | [13] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the in vivo evaluation of NITD-609 enantiomers.
Protocol 1: The 4-Day Suppressive Test in P. berghei-Infected Mice
This is the standard and most widely used primary in vivo screening method to determine the efficacy of potential antimalarial compounds.[14][15][16]
Objective: To assess the ability of NITD-609 enantiomers to suppress the proliferation of P. berghei in mice.
Materials:
-
Mice: Female NMRI or Swiss Webster mice (18-22 g).
-
Parasite: Chloroquine-sensitive strain of Plasmodium berghei (e.g., ANKA strain).
-
Test Compounds: NITD-609 (+)-enantiomer, (-)-enantiomer, and racemic mixture.
-
Vehicle Control: A suitable vehicle for oral administration, such as 7% Tween 80 and 3% ethanol in sterile water, or 0.5% carboxymethylcellulose (CMC) with 0.1% Solutol HS15.[13][16]
-
Positive Control: Chloroquine (10 mg/kg).
-
Equipment: Oral gavage needles, syringes, microscope, glass slides, Giemsa stain, flow cytometer.
Experimental Workflow:
Caption: Workflow for the 4-day suppressive test in P. berghei-infected mice.
Step-by-Step Procedure:
-
Parasite Inoculation (Day 0):
-
Obtain blood from a donor mouse with a rising P. berghei parasitemia (typically 20-30%).
-
Dilute the infected blood in a suitable sterile medium (e.g., physiological saline) to a concentration of 1x10^8 parasitized red blood cells (pRBCs)/mL.
-
Inject each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the diluted blood, delivering a total of 2x10^7 pRBCs.
-
-
Compound Preparation and Administration (Days 0, 1, 2, 3):
-
Prepare fresh solutions or suspensions of the NITD-609 enantiomers, racemic mixture, and chloroquine in the chosen vehicle on each day of treatment.
-
Administer the compounds and vehicle control orally to the respective groups of mice (n=5 per group) once daily for four consecutive days, starting 2-4 hours after parasite inoculation on Day 0.
-
Dose ranging studies are recommended, for example, using doses of 3, 10, 30, and 100 mg/kg.[16]
-
-
Parasitemia Determination (Day 4):
-
On Day 4, 24 hours after the final dose, collect a small blood sample from the tail vein of each mouse.
-
Prepare thin blood smears on glass slides.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of pRBCs by counting at least 1,000 total red blood cells under a microscope.
-
Alternatively, and for higher accuracy, determine parasitemia by flow cytometry (see Protocol 3).
-
-
Data Analysis:
-
Calculate the average parasitemia for each treatment group and the vehicle control group.
-
Determine the percentage of suppression using the following formula: % Suppression = [1 - (Average parasitemia of treated group / Average parasitemia of vehicle control group)] x 100
-
Calculate the ED50 and ED90 values (the doses that cause 50% and 90% suppression of parasitemia, respectively) by plotting the log of the dose against the probit of the activity.[16]
-
Protocol 2: Efficacy Testing in a P. falciparum Humanized Mouse Model
For later-stage preclinical development, it is crucial to evaluate the efficacy of NITD-609 enantiomers against the primary human malaria parasite, P. falciparum. This requires the use of immunodeficient mice engrafted with human red blood cells (huRBCs).[17] The NOD-scid IL2Rγnull (NSG) mouse model is highly suitable for this purpose.[17][18][19][20]
Objective: To assess the in vivo efficacy of NITD-609 enantiomers against erythrocytic stages of P. falciparum in a humanized mouse model.
Materials:
-
Mice: 8-week-old female NOD-scid IL2Rγnull (NSG) mice.
-
Human Red Blood Cells (huRBCs): AB Rh-negative or O-negative packed red blood cells, generously donated by a blood bank.
-
Parasite: A laboratory-adapted strain of P. falciparum (e.g., 3D7, K1).
-
Test Compounds, Vehicle, and Controls: As described in Protocol 1.
-
Equipment: As described in Protocol 1, plus flow cytometer with capabilities for multi-color analysis.
Experimental Workflow:
Caption: Workflow for efficacy testing in a P. falciparum humanized mouse model.
Step-by-Step Procedure:
-
Human Red Blood Cell Engraftment:
-
Inject each NSG mouse i.p. daily with 1 mL of huRBCs suspended in an isotonic solution (e.g., RPMI 1640 with 25% decomplemented human serum and 3.1 mM hypoxanthine) at a 50% hematocrit.[17]
-
Monitor the level of circulating huRBCs every 2-3 days by flow cytometry using an antibody against human glycophorin A.
-
Proceed with infection once the percentage of huRBCs is stable at >20% of the total circulating red blood cells (typically after 7-10 days).
-
-
Parasite Inoculation:
-
Culture the P. falciparum strain in vitro to obtain a synchronized culture at the ring stage.
-
Harvest the pRBCs and inject 2x10^7 pRBCs intravenously (i.v.) into each huRBC-engrafted mouse.[21]
-
-
Compound Administration and Monitoring:
-
Initiate treatment on the day of infection or one day post-infection.
-
Administer the NITD-609 enantiomers, vehicle, and controls orally once daily for 4 consecutive days.
-
Monitor parasitemia daily by collecting a small volume of blood from the tail vein and analyzing by flow cytometry (see Protocol 3).
-
-
Data Analysis:
-
Plot the parasitemia levels over time for each treatment group.
-
Calculate the reduction in parasite burden compared to the vehicle control group.
-
Determine the minimum effective dose required to clear the infection.
-
Protocol 3: Determination of Parasitemia by Flow Cytometry
Flow cytometry offers a more sensitive, accurate, and high-throughput alternative to microscopy for quantifying parasitemia.[22][23][24] This protocol is adapted for both P. berghei and P. falciparum infected blood.
Objective: To accurately quantify the percentage of parasitized red blood cells in mouse blood samples.
Materials:
-
Blood Samples: 3-5 µL of tail blood collected in a heparinized tube.
-
Buffers: Phosphate-buffered saline (PBS), RPMI-1640 medium.
-
Fixative (optional): 0.025% glutaraldehyde in PBS.
-
Permeabilization Agent (optional): 0.25% Triton X-100.
-
RNase Solution (optional): 1 mg/mL in TE buffer.
-
Flow Cytometer: Equipped with a 355 nm or 405 nm laser for Hoechst dyes, or a 488 nm laser for PicoGreen.
Step-by-Step Procedure:
-
Sample Preparation:
-
Staining:
-
Add the DNA dye to the cell suspension. For Hoechst 33342, use a final concentration of 4 µM and incubate at room temperature for 20 minutes.[25]
-
Wash the cells with PBS by centrifugation (450 x g for 5 minutes) and resuspend in PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on the flow cytometer.
-
Gate on the red blood cell population based on forward and side scatter properties.
-
Within the RBC gate, differentiate between pRBCs (DNA-positive) and uninfected RBCs (DNA-negative) based on the fluorescence intensity of the DNA dye.
-
Collect a sufficient number of events (e.g., 100,000 RBCs) for accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of pRBCs within the total RBC population using the flow cytometry analysis software.
-
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the preclinical in vivo evaluation of NITD-609 enantiomers. The 4-day suppressive test in P. berghei-infected mice serves as an excellent primary screen to confirm the superior efficacy of the (+)-enantiomer and to establish dose-response relationships. Subsequent testing in humanized mouse models infected with P. falciparum provides a more clinically relevant assessment of the compound's potential.
The stereospecificity of NITD-609's activity is a testament to its targeted mechanism of action and highlights the importance of chiral chemistry in drug development. Future studies could explore the potential for in vivo chiral inversion, although this is not commonly observed with this class of compounds. Furthermore, these models can be adapted to investigate the transmission-blocking potential of NITD-609, as it has been shown to have activity against gametocytes.[26][27] By employing these detailed protocols, researchers can generate the critical data needed to advance the development of this promising new class of antimalarial drugs.
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Lehane, A. M., & Kirk, K. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. International Journal for Parasitology: Drugs and Drug Resistance, 5(3), 149-162. Available at: [Link]
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Leong, F. J., et al. (2014). A First-in-Human Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study of Novel Antimalarial Spiroindolone KAE609 (Cipargamin) To Assess Its Safety, Tolerability, and Pharmacokinetics in Healthy Adult Volunteers. Antimicrobial Agents and Chemotherapy, 58(12), 7319-7327. Available at: [Link]
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Held, J. (2017). The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound. Expert Review of Clinical Pharmacology, 10(12), 1289-1296. Available at: [Link]
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Li, Y., et al. (2023). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. Molecules, 28(23), 7808. Available at: [Link]
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van Pelt-Koops, J. C., et al. (2012). The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. ResearchGate. Available at: [Link]
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Standard Operating Procedure for the Preparation of NITD-609 Stock Solutions
Introduction: The Critical Role of Precise Stock Solution Preparation in Antimalarial Drug Discovery
NITD-609, also known as Cipargamin or KAE609, is a potent, next-generation antimalarial compound belonging to the spiroindolone class.[1] It exhibits a novel mechanism of action, targeting the Plasmodium falciparum cation-transporting P-type ATPase 4 (PfATP4), which disrupts sodium ion homeostasis within the parasite.[2] This mode of action is distinct from existing antimalarials, making NITD-609 a vital tool in combating drug-resistant malaria strains.[3] Given its high potency, with IC50 values in the low nanomolar range against P. falciparum asexual stages, the accuracy and reproducibility of in vitro and in vivo studies are critically dependent on the precise and consistent preparation of stock solutions.[4][5]
This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of NITD-609 stock solutions. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, ensuring a self-validating system that promotes experimental integrity and reproducibility for researchers, scientists, and drug development professionals.
Physicochemical Properties and Reagent Specifications
Accurate calculations are the foundation of a reliable stock solution. The following table summarizes the essential quantitative data for NITD-609.
| Parameter | Value | Source & Rationale |
| Synonyms | Cipargamin, KAE609 | [3] Consistent nomenclature is key for literature searches. |
| Molecular Formula | C₁₉H₁₄Cl₂FN₃O | [1] Essential for verifying the compound's identity. |
| Molecular Weight (MW) | 390.24 g/mol | [4] The exact MW is crucial for accurate molarity calculations. Always verify with the Certificate of Analysis (CoA) of your specific lot. |
| Appearance | Yellow to brown solid | [4] Visual inspection helps confirm the integrity of the starting material. |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [4] NITD-609 exhibits high solubility in DMSO. |
| Solubility in DMSO | ≥ 50 mg/mL (approx. 128 mM) | [4] This high solubility allows for the creation of concentrated, space-saving stock solutions. |
Core Principle: The Imperative of Anhydrous Conditions
The primary solvent for NITD-609 is Dimethyl Sulfoxide (DMSO). A critical, and often overlooked, aspect of its use is its hygroscopic nature—it readily absorbs moisture from the atmosphere. This absorbed water can have significant detrimental effects on the stability and solubility of the dissolved compound, potentially leading to its precipitation over time and compromising the accuracy of experimental dilutions.
Therefore, the unwavering use of anhydrous (water-free), biotechnology-grade DMSO from a freshly opened bottle is paramount. This choice is a cornerstone of a self-validating protocol; by controlling for water content from the outset, you eliminate a major variable that could otherwise lead to inconsistent results.
Experimental Protocol: Preparation of a 10 mM NITD-609 Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cell-based assays.
I. Required Materials & Equipment
-
NITD-609 powder (verify purity from CoA)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade (e.g., Sigma-Aldrich, Cat. No. D2650 or equivalent)
-
Sterile, amber glass vials or polypropylene cryovials with secure caps
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes and sterile, low-retention filter tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves (nitrile or butyl rubber).
II. Pre-Protocol Safety and Handling
DMSO Safety: DMSO is an excellent solvent that can rapidly penetrate the skin, carrying dissolved substances with it.[6] Therefore, all handling of DMSO and NITD-609/DMSO solutions must be performed within a chemical fume hood. Always wear appropriate PPE, including double-gloving, to prevent accidental skin contact.
Compound Handling: Before opening, allow the vial of NITD-609 powder to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder, a crucial step in maintaining its integrity.
III. Step-by-Step Methodology
-
Calculation of Required Mass: To prepare a 10 mM stock solution, the required mass of NITD-609 must be calculated. The formula is: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 390.24 g/mol x 1000 mg/g = 3.90 mg
-
Weighing the Compound:
-
Place a sterile, amber vial on the calibrated analytical balance and tare the weight.
-
Carefully weigh out the calculated mass (e.g., 3.90 mg) of NITD-609 powder directly into the vial. Handle the powder in a fume hood or a containment enclosure to avoid inhalation.
-
-
Dissolution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 3.90 mg) to the vial containing the NITD-609 powder.
-
Secure the cap tightly.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear, yellow-to-brown solution should be observed.
-
Expert Insight: For concentrations approaching the solubility limit (e.g., 50 mg/mL), gentle warming in a 37°C water bath or brief sonication in an ultrasonic bath may be required to facilitate complete dissolution.[4]
-
-
Aliquoting for Storage:
-
To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled polypropylene cryovials.
-
This practice is a cornerstone of ensuring long-term stability and experimental consistency. Each experiment should start with a fresh, previously unthawed aliquot.
-
IV. Field-Proven Alternative: DMSO/Ethanol Co-Solvent System
While pure DMSO is the standard, some published in vitro studies have successfully utilized a co-solvent system to prepare highly concentrated stock solutions. For example, a 100 mM stock solution of cipargamin hemihydrate has been prepared in a 1:1 (vol/vol) mixture of DMSO and 50% ethanol.[7] This approach can be beneficial in specific experimental contexts, potentially aiding solubility or compatibility with subsequent dilution steps. Researchers should validate this system for their specific parasite strains and assay conditions.
Visualization of the Workflow
The following diagram illustrates the key decision points and procedural flow for preparing the NITD-609 stock solution.
Caption: Workflow for NITD-609 Stock Solution Preparation.
Storage and Stability: Preserving Compound Integrity
The long-term viability of your research depends on proper storage to maintain the chemical integrity of NITD-609.
| Storage Condition | Powder | In DMSO Solution | Rationale & Best Practices |
| Long-Term (> 6 months) | -20°C (up to 3 years) | -80°C (up to 2 years) | [4] Ultra-low temperatures minimize molecular motion and slow potential degradation pathways. This is the gold standard for preserving stock solution potency. |
| Short-Term (< 6 months) | 4°C (up to 2 years) | -20°C (up to 1 year) | [4] Suitable for frequently used stock solutions, but always minimize freeze-thaw cycles. Never store DMSO solutions at 4°C as DMSO freezes at ~18.5°C. |
Trustworthiness through Practice: Always label aliquots clearly with the compound name, concentration, preparation date, and your initials. Maintain a detailed inventory to track aliquot usage and age. For critical experiments, consider preparing a fresh stock solution from powder if the existing stock is approaching its recommended storage limit.
Application in Experimental Setups: Dilution into Aqueous Media
A common challenge with hydrophobic compounds dissolved in DMSO is precipitation upon dilution into aqueous cell culture media. This "crashing out" can drastically reduce the effective concentration of the compound and introduce artifacts.
Protocol for Dilution
-
Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C. Solubility is temperature-dependent, and this simple step can significantly improve outcomes.
-
Serial Dilution: Perform an intermediate serial dilution of your DMSO stock in pure, pre-warmed media rather than adding a small volume of highly concentrated stock directly into a large volume of media. This gradual reduction in DMSO concentration helps keep the compound in solution.
-
Final DMSO Concentration: Critically, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally ≤ 0.1% , to avoid solvent-induced cytotoxicity or off-target effects. A concentration up to 0.5% may be tolerable for some cell lines, but this must be validated. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Logical Framework for Dilution
Caption: Step-wise dilution protocol for NITD-609.
Conclusion
This detailed protocol provides a robust framework for the preparation of NITD-609 stock solutions. By integrating an understanding of the compound's physicochemical properties with field-proven handling and storage techniques, researchers can ensure the integrity and consistency of their experimental reagents. Adherence to these guidelines—particularly the use of anhydrous DMSO, proper aliquoting, and controlled dilution into aqueous media—is fundamental to generating reliable, reproducible data in the critical effort to develop new antimalarial therapies.
References
-
Plouffe, D. et al. (2022). Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 66(3), e02071-21. [Link]
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PubChem. (n.d.). Dimethyl sulfoxide. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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van Pelt-Koops, J. C. et al. (2012). The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. Antimicrobial Agents and Chemotherapy, 56(7), 3544–3548. [Link]
-
Spillman, N. J. et al. (2017). Estimation of the In Vivo MIC of Cipargamin in Uncomplicated Plasmodium falciparum Malaria. Antimicrobial Agents and Chemotherapy, 61(2), e01940-16. [Link]
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McCarthy, J. S. et al. (2016). Defining the Antimalarial Activity of Cipargamin in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 60(9), 5456–5463. [Link]
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White, N. J. et al. (2013). Phase II results for KAE-609 in adults with malaria monoinfections. 62nd Annual Meeting of the American Society of Tropical Medicine and Hygiene, Abstract 1507. [Link]
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PubMed. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial Agents and Chemotherapy, 56(7), 3544-8. [Link]
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Lopalco, P. et al. (2024). Integral Solvent-Induced Protein Precipitation for Target-Engagement Studies in Plasmodium falciparum. ACS Infectious Diseases. [Link]
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Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology. [Link]
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Singh, S. et al. (2018). A reference document on Permissible Limits for solvents and buffers during in vitro antimalarial screening. Scientific Reports, 8, 15003. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cipargamin. Retrieved January 20, 2026, from [Link]
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Delves, M. J. et al. (2025). An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs. Nature Communications, 16, 6884. [Link]
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Spurck, T. et al. (2013). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Trends in Parasitology, 29(7), 327-333. [Link]
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YouTube. (2020, November 23). Cell Culture Troubleshooting Tips and Tricks. [Video]. YouTube. [Link]
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Wikipedia. (2023, December 1). Cipargamin. In Wikipedia. [Link]
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Determining the Potency of Novel Antimalarials: A Detailed Guide to Cell-Based IC50 Assays for NITD-609 Enantiomers
Introduction: The Imperative for Novel Antimalarials and the Promise of Spiroindolones
The global fight against malaria, a devastating disease caused by Plasmodium parasites, is continually challenged by the emergence of drug-resistant strains.[1] This escalating threat necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. The spiroindolone class of compounds has emerged as a particularly promising new weapon in this fight.[2][3] NITD-609 (also known as Cipargamin or KAE609) is a potent spiroindolone that has shown excellent efficacy in both preclinical models and human trials.[4]
NITD-609 exerts its parasiticidal activity by targeting a novel and essential parasite protein: the P. falciparum P-type ATPase 4 (PfATP4).[2][3] This ion pump is crucial for maintaining low sodium concentrations within the parasite. By inhibiting PfATP4, NITD-609 disrupts sodium homeostasis, leading to a fatal influx of sodium ions, osmotic stress, and ultimately, parasite death.[5][6] A key feature of NITD-609 is its stereospecific activity; the antimalarial potency resides almost exclusively in the (+)-(1R,3S) enantiomer.[7] Therefore, accurate determination of the 50% inhibitory concentration (IC50) for each enantiomer is a critical step in understanding its structure-activity relationship and advancing its development.
This comprehensive application note provides a detailed, field-proven protocol for determining the IC50 values of NITD-609 enantiomers against the asexual blood stages of Plasmodium falciparum using a robust, fluorescence-based cell viability assay. We will focus on the widely adopted SYBR Green I assay, valued for its simplicity, sensitivity, and suitability for high-throughput screening.[5][8][9][10]
The Scientific Foundation: Why These Methods Work
Before delving into the step-by-step protocols, it is essential to understand the scientific principles that ensure the reliability and accuracy of this experimental approach.
Mechanism of Action: Disrupting the Parasite's Ion Balance
NITD-609's unique mechanism of action is the cornerstone of its efficacy. The parasite's ability to regulate its internal ion concentrations is fundamental to its survival within the host red blood cell. PfATP4, the target of NITD-609, is a crucial component of this regulatory machinery.
Caption: SYBR Green I assay experimental workflow.
Detailed Protocols
This section provides a comprehensive, step-by-step guide for performing the IC50 determination of NITD-609 enantiomers.
PART 1: Parasite Culture and Synchronization
Maintaining a healthy and synchronous parasite culture is paramount for obtaining reproducible and accurate IC50 values. [11] Materials and Reagents:
-
P. falciparum strains (e.g., drug-sensitive 3D7 or drug-resistant Dd2)
-
Human erythrocytes (Type O+), washed
-
Complete Medium (CM): RPMI-1640 with L-glutamine, 25 mM HEPES, 25 µg/mL gentamicin, and 0.5% (w/v) Albumax I or 10% heat-inactivated human serum.
-
5% (w/v) D-Sorbitol solution, sterile-filtered
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
Sterile culture flasks (T25 or T75)
-
37°C incubator
-
Giemsa stain and methanol for microscopy
Protocol for Continuous Culture:
-
Maintain parasite cultures in flasks at a 5% hematocrit (percentage of red blood cells by volume) in Complete Medium. [12]2. Incubate flasks at 37°C in a modular chamber flushed with the gas mixture.
-
Change the medium daily to replenish nutrients and remove waste products.
-
Monitor parasitemia (percentage of infected red blood cells) daily by preparing Giemsa-stained thin blood smears.
-
When parasitemia reaches 5-8%, sub-culture by diluting with fresh, washed erythrocytes and CM to a parasitemia of 0.5-1%.
Protocol for Synchronization to Ring Stage:
Synchronization ensures that the assay begins with a uniform population of parasites at the same developmental stage, which is crucial for accurate drug susceptibility testing. [7]
-
When the culture contains a high proportion of late-stage trophozoites and schizonts, pellet the culture by centrifugation (500 x g for 5 minutes).
-
Aspirate the supernatant and resuspend the cell pellet in 10 volumes of pre-warmed (37°C) 5% D-Sorbitol solution.
-
Incubate at 37°C for 10 minutes. This will selectively lyse the erythrocytes containing mature parasite stages. [12]4. Centrifuge (500 x g for 5 minutes), discard the sorbitol supernatant, and wash the pellet twice with CM.
-
Resuspend the pellet, which now consists predominantly of ring-stage parasites (>95% purity), in fresh CM with fresh erythrocytes to the desired hematocrit and continue incubation.
PART 2: IC50 Determination using SYBR Green I Assay
Materials and Reagents:
-
Synchronized ring-stage P. falciparum culture
-
NITD-609 enantiomers (e.g., (+)-(1R,3S) and (-)-(1S,3R))
-
Control drugs (e.g., Chloroquine, Artemisinin)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, black, clear-bottom 96-well microplates
-
SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) Saponin, 0.08% (v/v) Triton X-100. [13][14]* SYBR Green I nucleic acid stain (10,000X stock in DMSO)
-
Fluorescence plate reader with 485 nm excitation and 530 nm emission filters. [8] Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each NITD-609 enantiomer and control drugs in 100% DMSO. One study prepared a 100 mM stock of Cipargamin in a 1:1 mixture of DMSO and 50% ethanol. [4]Aliquot and store at -20°C.
-
On the day of the assay, create a serial dilution plate. First, perform a high-concentration dilution of the stock in CM. Then, perform a 2-fold or 3-fold serial dilution across a 96-well plate in CM to generate a range of concentrations (e.g., from 1000 nM to <0.1 nM). The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.
-
-
Assay Plate Setup:
-
To your black, clear-bottom 96-well assay plate, add 100 µL of each drug dilution in triplicate.
-
Include triplicate wells for a "drug-free control" (parasitized cells with CM containing 0.5% DMSO).
-
Include triplicate wells for a "background control" (uninfected erythrocytes with CM).
-
-
Assay Initiation:
-
Dilute the synchronized ring-stage parasite culture with fresh erythrocytes and CM to a final parasitemia of 0.5% and a final hematocrit of 2%.
-
Add 100 µL of this parasite suspension to each well of the assay plate, bringing the total volume to 200 µL per well.
-
-
Incubation:
-
Place the plate in a modular chamber, flush with the gas mixture (5% CO₂, 5% O₂, 90% N₂), and incubate at 37°C for 72 hours. This period allows for one and a half rounds of parasite replication.
-
-
Lysis and Staining:
-
Prepare the final SYBR Green I staining solution by adding SYBR Green I stock dye to the Lysis Buffer to a final concentration of 2X (a 1:5000 dilution of the stock). [13]Protect this solution from light.
-
After the 72-hour incubation, carefully remove the plate from the incubator. It is common practice to freeze the plate at -20°C for at least 2 hours (or overnight) to facilitate complete lysis, although this step can be bypassed.
-
Thaw the plate if frozen. Add 100 µL of the SYBR Green I staining solution to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. [8]
-
Data Analysis and Interpretation
Accurate data analysis is crucial for deriving meaningful IC50 values. Software such as GraphPad Prism is highly recommended for this purpose.
Step-by-Step Data Analysis:
-
Data Entry: Enter your drug concentrations into the X column and the corresponding triplicate fluorescence readings into Y columns in your software.
-
Background Subtraction: Calculate the average fluorescence of the "background control" wells (uninfected RBCs) and subtract this value from all other wells.
-
Normalization: Normalize the data by expressing the background-subtracted fluorescence of each drug-treated well as a percentage of the average fluorescence of the "drug-free control" wells (which represents 100% growth).
-
Non-linear Regression: Transform the drug concentrations to their logarithm (log10). Plot the percent inhibition (or percent survival) against the log(concentration).
-
Curve Fitting: Use a non-linear regression model to fit a sigmoidal dose-response curve. The "log(inhibitor) vs. normalized response -- Variable slope (four parameters)" equation is a standard choice in GraphPad Prism. [15][16]6. IC50 Determination: The software will calculate the IC50 value, which is the concentration of the drug that corresponds to 50% inhibition of parasite growth.
Example Data Presentation:
| Compound | P. falciparum Strain | IC50 (nM) [95% CI] |
| (+)-(1R,3S)-NITD-609 | 3D7 (Sensitive) | 0.9 [0.7 - 1.2] |
| (-)-(1S,3R)-NITD-609 | 3D7 (Sensitive) | > 1000 |
| Chloroquine (Control) | 3D7 (Sensitive) | 15.2 [12.5 - 18.4] |
| (+)-(1R,3S)-NITD-609 | Dd2 (Resistant) | 1.1 [0.9 - 1.4] |
| (-)-(1S,3R)-NITD-609 | Dd2 (Resistant) | > 1000 |
| Chloroquine (Control) | Dd2 (Resistant) | 185.7 [160.1 - 215.3] |
Note: These are representative data for illustrative purposes.
Caption: Logical flow for IC50 data analysis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background fluorescence | Contamination of cultures; high leukocyte count in RBCs; SYBR Green I concentration too high. | Use leukocyte-filtered blood; ensure aseptic technique; optimize SYBR Green I concentration. |
| Poor Z'-factor / low signal-to-noise | Unhealthy parasite culture; low parasitemia; incorrect reader settings. | Ensure robust parasite growth before assay; start with 0.5-1% parasitemia; verify excitation/emission wavelengths. |
| Inconsistent replicates | Pipetting errors; uneven cell distribution in wells; edge effects on the plate. | Use calibrated pipettes; mix parasite suspension thoroughly before and during plating; avoid using the outermost wells of the plate. |
| No dose-response curve | Compound is inactive or insoluble at tested concentrations; incorrect drug dilutions. | Verify compound solubility in CM; check stock concentration and serial dilution calculations; test a wider concentration range. |
Conclusion
The SYBR Green I-based cell assay is a powerful and reliable method for determining the IC50 values of novel antimalarial compounds like the enantiomers of NITD-609. By adhering to rigorous protocols for parasite culture, assay execution, and data analysis, researchers can generate high-quality, reproducible data. This information is indispensable for understanding the structure-activity relationships of new drug candidates and for driving the development of the next generation of life-saving antimalarial therapies. The clear stereospecificity of NITD-609 underscores the importance of such detailed characterization in the drug discovery pipeline.
References
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Turner, H. (2016). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Future Medicinal Chemistry, 8(2), 227-38. [Link]
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WWARN. (n.d.). Synchronisation of Plasmodium falciparum v1.1. WorldWide Antimalarial Resistance Network. [Link]
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GraphPad. (n.d.). How to determine an IC50. GraphPad Prism User Guide. [Link]
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Hartert, K. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]
-
GraphPad. (n.d.). Equation: [Inhibitor] vs. response. GraphPad Prism 10 Curve Fitting Guide. [Link]
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Moll, K., Kaneko, A., Scherf, A., & Wahlgren, M. (2013). In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages. Journal of Visualized Experiments, (73), e50201. [Link]
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Radfar, A., et al. (2009). Synchronous culture of Plasmodium falciparum at high parasitemia levels. Nature Protocols, 4(12), 1899-1915. [Link]
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WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WorldWide Antimalarial Resistance Network. [Link]
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Dih, V. Y., et al. (2018). Drug susceptibility testing methods of antimalarial agents. Journal of Vector Borne Diseases, 55(4), 263-272. [Link]
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GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. GraphPad Support. [Link]
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Spillman, N. J., et al. (2013). Na+ Regulation in the Malaria Parasite Plasmodium falciparum Involves the Cation ATPase PfATP4 and Is a Target of the Spiroindolone Antimalarials. Cell Host & Microbe, 13(2), 227-237. [Link]
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Lermann, U., & Kappes, B. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 1601, 97-110. [Link]
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Lermann, U., & Kappes, B. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Springer Nature Experiments. [Link]
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Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933. [Link]
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Srisutham, S., et al. (2022). Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 66(5), e02324-21. [Link]
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van Pelt-Koops, J. C., et al. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial Agents and Chemotherapy, 56(7), 3544-3548. [Link]
-
van Pelt-Koops, J. C., et al. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. PubMed. [Link]
-
Turner, H. (2016). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Future Medicinal Chemistry. [Link]
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van Pelt-Koops, J. C., et al. (2012). The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. ResearchGate. [Link]
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Bhatt, T. K. (2014). Challenges of drug-resistant malaria. Future Microbiology, 9(11), 1291-1304. [Link]
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Li, R., et al. (2016). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Journal of Chemical & Engineering Data, 61(9), 3291-3295. [Link]
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Pierucci, F., et al. (2007). Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells?. Neurochemistry International, 50(4), 623-628. [Link]
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- 9. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Cipargamin (KAE609)
Introduction: A New Paradigm in Antimalarial Therapy
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. Cipargamin (KAE609), a pioneering synthetic spiroindolone, represents a significant advancement in this endeavor.[1][2] Its unique mode of action, targeting the P. falciparum ATP4 (PfATP4) protein, a P-type Na+ ATPase, leads to a fatal disruption of sodium homeostasis within the parasite.[2][3][4] This mechanism is distinct from existing antimalarials, making cipargamin a potent agent against both drug-sensitive and resistant strains of the malaria parasite.[5]
Cipargamin has demonstrated rapid parasite clearance in clinical trials, a highly desirable characteristic for an antimalarial drug.[5][6] It is active against all intra-erythrocytic stages of P. falciparum, including the gametocytes responsible for transmission.[2][3] This multifaceted activity underscores its potential as a cornerstone of future antimalarial combination therapies.
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is an indispensable tool in the development of new drugs like cipargamin.[7][8] By mathematically relating drug exposure (PK) to its therapeutic effect (PD), we can optimize dosing regimens, predict clinical outcomes, and understand the drivers of variability in patient responses.[7][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for characterizing the PK/PD of cipargamin, from preclinical in vitro and in vivo studies to clinical data analysis and modeling.
Part 1: Preclinical Characterization of Cipargamin's Activity
A thorough preclinical evaluation is the foundation of any PK/PD modeling effort. This involves quantifying the intrinsic potency of the drug against the parasite and assessing its efficacy in a living organism.
In Vitro Susceptibility Testing: Determining Intrinsic Potency
The first step is to determine the concentration of cipargamin required to inhibit parasite growth in vitro. The half-maximal inhibitory concentration (IC50) is a key parameter for this. The SYBR Green I-based fluorescence assay is a widely used, robust method for this purpose.[1][5][10]
Objective: To determine the IC50 of cipargamin against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.[3]
-
Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin).
-
Human erythrocytes (O+).
-
Cipargamin stock solution (in DMSO).
-
96-well microtiter plates.
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 2x SYBR Green I dye.
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
Procedure:
-
Drug Plate Preparation:
-
Prepare serial dilutions of cipargamin in complete culture medium in a 96-well plate. The final concentrations should typically range from 0.1 to 100 nM.
-
Include drug-free wells (negative control) and wells with a known antimalarial like artesunate (positive control).
-
-
Parasite Culture Preparation:
-
Prepare a parasite culture with 0.5% parasitemia and 1.5% hematocrit in complete culture medium.[1]
-
-
Incubation:
-
Add the parasite culture to the drug-containing wells.
-
Incubate the plates in a hypoxic incubator at 37°C for 72 hours.[1]
-
-
Lysis and Staining:
-
After incubation, freeze the plates at -80°C to lyse the red blood cells.
-
Thaw the plates and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.[1]
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a plate reader.
-
Subtract the background fluorescence from drug-free wells containing non-parasitized erythrocytes.
-
Plot the fluorescence intensity against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality behind Experimental Choices:
-
Synchronization: Using ring-stage parasites ensures a homogenous starting population, leading to more reproducible results.
-
72-hour incubation: This duration allows for at least one full intra-erythrocytic developmental cycle, providing a clear measure of growth inhibition.
-
SYBR Green I: This fluorescent dye intercalates with DNA, providing a sensitive measure of parasite proliferation.
In Vivo Efficacy Assessment: The Murine Malaria Model
Animal models are crucial for evaluating a drug's efficacy in a complex biological system, providing preliminary PK/PD data. The Plasmodium berghei murine model is a standard for initial in vivo testing of antimalarials.[6][11]
Objective: To evaluate the in vivo efficacy of cipargamin in reducing parasitemia.
Materials:
-
Female BALB/c mice (6-8 weeks old).
-
P. berghei ANKA strain.
-
Cipargamin formulation for oral gavage.
-
Vehicle control.
-
Chloroquine (positive control).
-
Giemsa stain.
-
Microscope.
Procedure:
-
Infection:
-
Infect mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells.
-
-
Treatment:
-
Randomize mice into treatment groups (vehicle, cipargamin at various doses, chloroquine).
-
Administer the first dose of treatment orally 2 hours post-infection (Day 0).
-
Continue treatment once daily for the next 3 days (Day 1, 2, and 3).[11]
-
-
Parasitemia Monitoring:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent inhibition of parasite growth compared to the vehicle control group.
-
Calculate the ED50 and ED90 (the doses required to inhibit parasite growth by 50% and 90%, respectively).[3]
-
Causality behind Experimental Choices:
-
4-Day Suppressive Test: This is a classic and robust method to assess the early efficacy of an antimalarial compound.[11]
-
P. berghei ANKA: This is a well-characterized rodent malaria parasite that produces a reliable and reproducible infection in mice.
-
Oral Administration: This route is clinically relevant for the intended use of cipargamin in uncomplicated malaria.
Part 2: Quantifying Cipargamin Exposure: Bioanalytical Methods
Accurate measurement of drug concentrations in biological matrices is the cornerstone of pharmacokinetics. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose.[12][13]
Protocol 3: Quantification of Cipargamin in Human Plasma by LC-MS/MS
Objective: To accurately quantify cipargamin concentrations in human plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Triple quadrupole mass spectrometer.
-
C18 reverse-phase HPLC column.
Reagents:
-
Cipargamin reference standard.
-
Stable isotope-labeled internal standard (SIL-IS) for cipargamin.
-
Acetonitrile (ACN), methanol (MeOH), formic acid.
-
Human plasma (K2EDTA).
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ACN containing the SIL-IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in ACN.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both cipargamin and its SIL-IS by direct infusion.
-
-
Calibration and Quality Control:
-
Prepare a calibration curve by spiking known concentrations of cipargamin into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
The method should be validated according to FDA/EMA guidelines for bioanalytical method validation, assessing for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
-
Causality behind Experimental Choices:
-
LC-MS/MS: This technique provides high sensitivity and selectivity, allowing for the accurate quantification of low drug concentrations in a complex matrix like plasma.
-
SIL-IS: The use of a stable isotope-labeled internal standard is crucial to correct for variability in sample preparation and instrument response, ensuring high accuracy and precision.
-
Protein Precipitation: This is a simple and effective method for removing the majority of proteins from the plasma sample, which can interfere with the analysis.
Part 3: Bridging Exposure and Effect: PK/PD Modeling
PK/PD modeling integrates the data from preclinical and clinical studies to build a quantitative understanding of the drug's behavior and effect.
Experimental Workflow for PK/PD Data Generation
The following diagram illustrates the workflow for generating the necessary data for a robust PK/PD model of cipargamin.
Caption: Experimental workflow for PK/PD modeling of cipargamin.
The Modeling Process: A Step-by-Step Protocol
This protocol outlines the general steps for developing a population PK/PD model for cipargamin using software like NONMEM or R packages (e.g., nlme, saemix).
Objective: To develop a model that describes the time course of cipargamin concentrations and its effect on parasite clearance in malaria patients.
Data Requirements:
-
PK Data: Cipargamin plasma concentrations with corresponding dosing information and sampling times from clinical trials.
-
PD Data: Parasite density measurements over time for each patient.
-
Covariate Data: Patient demographics (age, weight), baseline parasitemia, and other relevant clinical parameters.
Modeling Steps:
-
Structural PK Model Development:
-
Develop a population pharmacokinetic model to describe the time course of cipargamin concentrations. A two-compartment model has been shown to be suitable for cipargamin.[14]
-
Estimate key PK parameters: absorption rate constant (Ka), clearance (CL), central volume of distribution (Vc), peripheral volume of distribution (Vp), and intercompartmental clearance (Q).
-
Identify and quantify inter-individual variability in PK parameters.
-
-
Structural PD Model Development:
-
Develop a model to describe the natural growth and drug-induced killing of the parasite population.
-
This can be a simple Emax model or a more mechanistic model that accounts for the parasite life cycle stages.
-
The model should link the drug concentration to the parasite killing rate.
-
-
Covariate Analysis:
-
Investigate the influence of patient covariates on PK and PD parameters. For example, does body weight significantly affect cipargamin clearance?
-
-
Model Validation:
-
Goodness-of-fit plots: Visually inspect plots of observed versus predicted concentrations and parasite densities.
-
Visual Predictive Check (VPC): Simulate data from the final model and compare the distribution of the simulated data to the observed data.
-
Bootstrap analysis: Re-sample the original dataset with replacement multiple times and re-fit the model to assess the stability and precision of the parameter estimates.
-
-
Simulations for Dose Optimization:
-
Use the final, validated model to simulate different dosing regimens.
-
Predict the probability of achieving a target therapeutic endpoint (e.g., adequate clinical and parasitological response) for different doses and patient populations.
-
Identify a dosing regimen that maximizes efficacy while minimizing the risk of adverse events and the development of resistance.
-
Visualizing the PK/PD Modeling Process
The following diagram provides a high-level overview of the population PK/PD modeling process.
Caption: The population PK/PD modeling workflow.
Part 4: Data Presentation and Interpretation
Clear and concise presentation of data is essential for interpreting the results of PK/PD studies.
Table 1: Key Pharmacokinetic Parameters of Cipargamin in Humans
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~1-2 hours | [5] |
| Elimination Half-life (t1/2) | ~23-35 hours | [5][6] |
| Apparent Volume of Distribution (Vd/F) | Large | [3] |
| Apparent Clearance (CL/F) | Moderate | [3] |
Table 2: Key Pharmacodynamic Parameters of Cipargamin
| Parameter | Value | Reference |
| In Vitro IC50 (vs. P. falciparum) | ~0.5 - 1.4 nM | [1] |
| Median Parasite Clearance Time (PCT) | ~8-12 hours | [5] |
| ED90 in murine model | ~5.6 mg/kg | [3] |
Part 5: Mechanism of Action and Resistance
A deep understanding of the drug's mechanism of action and potential resistance pathways is critical for its long-term success.
Mechanism of Action of Cipargamin
Cipargamin's primary target is the PfATP4 protein, a sodium-potassium pump on the parasite's plasma membrane.
Caption: Mechanism of action of cipargamin.
Resistance
Resistance to cipargamin has been associated with mutations in the Pfatp4 gene.[5] Monitoring for the emergence of such mutations in clinical trials is crucial. The G358S mutation has been identified in treatment failures, highlighting the need for combination therapy to mitigate the risk of resistance.[5]
Conclusion and Future Directions
Cipargamin is a highly promising antimalarial with a novel mechanism of action and rapid parasite-killing activity. The application of robust PK/PD modeling, as outlined in these protocols, is essential for optimizing its clinical use. By integrating preclinical data, bioanalytical measurements, and clinical trial results into a comprehensive modeling framework, we can define optimal dosing strategies that maximize efficacy, minimize the risk of resistance, and ensure the long-term viability of this important new therapeutic agent. Future work should focus on refining these models with data from diverse patient populations and exploring the PK/PD of cipargamin in combination with other antimalarial drugs.
References
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The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound. (2020). PAMAfrica. [Link]
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Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria. (n.d.). Clinical Infectious Diseases, Oxford Academic. [Link]
-
Cipargamin – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]
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First-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending doses clinical study to assess the safety, tolerability, and pharmacokinetics of cipargamin administered intravenously in healthy adults. (2024). Antimicrobial Agents and Chemotherapy, ASM Journals. [Link]
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A validated liquid chromatography with tandem mass spectrometry (LC-MS-MS) technology was developed for the quantification of infigratinib... (2024). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum. (2022). ASM Journals. [Link]
-
Evaluation of a Bayesian hierarchical pharmacokinetic–pharmacodynamic model for predicting parasitological outcomes in Phase 2 studies of new antimalarial drugs. (n.d.). bioRxiv. [Link]
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Antimalarial drug discovery: efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.). [Link]
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Antimalarial drug discovery: progress and approaches. (n.d.). Nature. [Link]
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P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. (n.d.). WWARN. [Link]
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Cipargamin. (n.d.). Wikipedia. [Link]
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Malaria PK/PD and the Role Pharmacometrics Can Play in the Global Health Arena: Malaria Treatment Regimens for Vulnerable Populations. (n.d.). PubMed Central. [Link]
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Use of population pharmacokinetic‐pharmacodynamic modelling to inform antimalarial dose optimization in infants. (n.d.). Malaria World. [Link]
-
In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. (2024). ASM Journals. [Link]
- Screening of drugs against Plasmodium falciparum (3D7 strain) in vitro. (n.d.).
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A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations. (n.d.). PubMed Central. [Link]
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A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes. (2008). PLOS ONE. [Link]
-
A selective LC-MS/MS method for simultaneous quantification of Artemether, Lumefantrine and their principle metabolites in human plasma. (2025). ResearchGate. [Link]
-
Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization. (n.d.). PubMed Central. [Link]
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- 4. researchgate.net [researchgate.net]
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- 9. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Techniques for Assessing NITD-609 Activity Against Plasmodium falciparum Gametocytes: Application Notes and Protocols
Introduction: The Critical Role of Transmission-Blocking in Malaria Eradication
The global effort to eradicate malaria has shifted focus from solely managing clinical cases to actively interrupting the transmission of the Plasmodium parasite from humans to mosquito vectors. This strategic pivot underscores the importance of targeting gametocytes, the sexual stages of the parasite responsible for this transmission. The spiroindolone compound NITD-609 (also known as cipargamin or KAE609) has emerged as a potent antimalarial candidate with significant activity not only against the asexual blood stages that cause disease but also against the transmissible gametocyte stages.[1][2] This dual activity makes NITD-609 a compelling subject of study for next-generation antimalarial therapies aimed at both treatment and transmission prevention.
NITD-609 exerts its parasiticidal effect through a novel mechanism of action: the inhibition of the P. falciparum P-type cation-transporter ATPase 4 (PfATP4).[3][4] This parasite plasma membrane pump is crucial for maintaining sodium homeostasis. Inhibition by NITD-609 leads to a fatal disruption of this delicate ionic balance.[3] Understanding and quantifying the impact of NITD-609 on gametocyte viability and function is therefore paramount for its development as a transmission-blocking agent.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art techniques to assess the gametocytocidal activity of NITD-609. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear, comparative format to ensure scientific integrity and reproducibility.
Mechanism of Action: NITD-609 and the Disruption of Gametocyte Sodium Homeostasis
The primary molecular target of NITD-609 is PfATP4, a P-type ATPase that functions as a sodium efflux pump in the parasite's plasma membrane.[3][4] This pump is essential for maintaining a low intracellular sodium concentration against the high-sodium environment of the host erythrocyte.
By binding to PfATP4, NITD-609 inhibits its function, leading to an influx of sodium ions into the gametocyte.[4] This disrupts the parasite's electrochemical gradient, causing osmotic dysregulation, cellular swelling, and ultimately, cell death.[1] Resistance to NITD-609 has been linked to mutations in the transmembrane helices of PfATP4, further validating it as the primary target.[5] The following diagram illustrates this mechanism.
Caption: Mechanism of NITD-609 action on the P. falciparum gametocyte.
Quantitative Assessment of NITD-609 Gametocytocidal Activity
The potency of NITD-609 against various stages of P. falciparum can be quantified by determining its 50% inhibitory concentration (IC50). The following table summarizes representative IC50 values from published studies, highlighting its activity against asexual stages, early and late-stage gametocytes, and its functional transmission-blocking potential.
| Parameter | NITD-609 (Cipargamin) IC50 / Activity | Reference Compound (Example) | Reference(s) |
| Asexual Blood Stages (3D7/NF54) | ~0.5 - 2.4 nM | Artemisinin (~1-10 nM) | [6][7] |
| Early-Stage Gametocytes (I-III) | Significant inhibition at 50-500 nM | Methylene Blue (~424 nM) | [7][8] |
| Late-Stage Gametocytes (IV-V) | Significant inhibition at 50-500 nM | Primaquine (stage V specific) | [7] |
| Male Gamete Formation | ~115.6 nM | Ganaplacide (~6.9 nM) | [6] |
| Female Gamete Formation | ~104.9 nM | Ganaplacide (~47.5 nM) | [6] |
| Transmission Blocking (SMFA) | Complete block at 500 nM | Atovaquone (~10 nM) | [9] |
Experimental Protocols
A multi-faceted approach is recommended to comprehensively evaluate the gametocytocidal activity of NITD-609. This involves assessing its impact on gametocyte viability at different developmental stages and its ultimate effect on transmission to the mosquito vector.
Caption: Overall experimental workflow for evaluating NITD-609.
Protocol 1: In Vitro Gametocyte Culture and Maturation
Principle: This protocol describes the generation of mature, infectious stage V P. falciparum gametocytes from asexual parasite cultures. This is a foundational step for all subsequent assays. The process involves inducing sexual commitment in a synchronized asexual culture and maintaining the culture for approximately 12-15 days to allow for full maturation.
Materials:
-
P. falciparum strain (e.g., NF54)
-
Complete Culture Medium (RPMI 1640, AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate, gentamicin)
-
Human erythrocytes (O+)
-
Human serum (A+)
-
N-acetyl-glucosamine (NAG)
-
Gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C
-
Culture flasks
Procedure:
-
Initiate Culture: Start with a synchronized asexual P. falciparum culture at the ring stage. Adjust the parasitemia to 0.5-1% and the hematocrit to 4-6%.
-
Induce Gametocytogenesis: To induce sexual commitment, stress the asexual culture. This can be achieved by partially spent medium or by allowing the parasitemia to increase without dilution for a cycle.
-
Eliminate Asexual Stages: On day 4 post-induction, add 50 mM N-acetyl-glucosamine (NAG) to the culture medium for 48-72 hours. This will selectively kill the remaining asexual parasites, enriching the culture for gametocytes.
-
Daily Maintenance: Change the medium daily to remove toxic metabolites and provide fresh nutrients. Monitor gametocyte development and morphology every 2-3 days by preparing Giemsa-stained thin blood smears.
-
Maturation: Continue the culture for a total of 12-15 days. By this time, the majority of the gametocyte population should have matured to stage V, characterized by their distinct crescent shape.
Protocol 2: Stage-Specific Gametocyte Inhibition Assay (Microscopic & Luciferase Readouts)
Principle: This assay quantifies the dose-dependent effect of NITD-609 on the viability of either early-stage (I-III) or late-stage (IV-V) gametocytes. Viability can be assessed by microscopic counting of morphologically intact parasites or through a more high-throughput luciferase-based method that measures parasite ATP levels.
Materials:
-
Gametocyte cultures (Day 4-6 for early-stage; Day 12-14 for late-stage)
-
NITD-609 stock solution (in DMSO)
-
96-well or 384-well plates (black plates for luminescence)
-
Complete Culture Medium
-
ATP-based luciferase assay reagent (e.g., BacTiter-Glo™)
-
Luminometer
-
Microscope, slides, Giemsa stain
Procedure:
-
Compound Preparation: Prepare a serial dilution of NITD-609 in complete culture medium. A typical concentration range to test is 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Plate Seeding:
-
Adjust the gametocyte culture to a defined gametocytemia (e.g., 2%) and hematocrit (e.g., 1.5%).
-
Dispense the gametocyte suspension into the wells of the assay plate.
-
Add the diluted NITD-609 or control solutions to the wells.
-
-
Incubation: Incubate the plates for 48-72 hours in a gassed incubator at 37°C.
-
Readout:
-
Microscopic Assessment:
-
Prepare Giemsa-stained thin blood smears from each well.
-
Count the number of viable (morphologically normal) gametocytes per a set number of red blood cells (e.g., 10,000). Note any morphological abnormalities such as shrinkage or distortion.[8]
-
Calculate the percent inhibition relative to the vehicle control.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes to lyse cells and stabilize the luminescent signal.
-
Read the luminescence on a plate luminometer.
-
Calculate the percent inhibition relative to the vehicle control.
-
-
-
Data Analysis: Plot the percent inhibition against the log of the NITD-609 concentration and fit a dose-response curve to determine the IC50 value.
Protocol 3: Standard Membrane Feeding Assay (SMFA)
Principle: The SMFA is the gold standard for assessing the transmission-blocking potential of a compound. It mimics the natural process of a mosquito taking a blood meal from an infected human. Mature gametocytes are mixed with a test compound and fed to mosquitoes through an artificial membrane. The effect of the compound is determined by counting the number of oocysts that develop in the mosquito midgut.
Materials:
-
Mature (Day 14-15) P. falciparum gametocyte culture
-
NITD-609 stock solution
-
Female Anopheles mosquitoes (e.g., An. stephensi or An. gambiae), 3-5 days post-emergence, starved for 4-6 hours
-
Water-jacketed glass membrane feeders
-
Parafilm® or natural membrane
-
Human serum (A+) and red blood cells (O+)
-
Mercurochrome solution (0.1%)
-
Dissecting microscope and tools
Procedure:
-
Prepare Gametocyte Meal:
-
Gently concentrate the mature gametocyte culture to ~50% hematocrit.
-
Mix the gametocyte concentrate with fresh human serum and red blood cells to achieve a final gametocytemia of ~0.1-0.3%.
-
Divide the mixture into aliquots for each test condition. Add the desired concentration of NITD-609 (e.g., 500 nM for a potential complete block) or vehicle control to each aliquot.
-
-
Mosquito Feeding:
-
Warm the glass feeders to 37°C using a circulating water bath.
-
Stretch a membrane over the bottom of each feeder.
-
Add the gametocyte meal to each feeder.
-
Place the feeders on top of cups containing the starved mosquitoes and allow them to feed for 20-30 minutes in the dark.
-
-
Post-Feeding Maintenance:
-
Remove non-fed and partially fed mosquitoes.
-
Maintain the fully engorged mosquitoes in a secure insectary at 26-28°C and ~80% humidity, providing them with a sugar solution.
-
-
Midgut Dissection and Oocyst Counting:
-
7-10 days post-feeding, dissect the midguts from at least 20-25 mosquitoes per group.
-
Stain the midguts with mercurochrome to visualize the oocysts.
-
Count the number of oocysts on each midgut under a microscope.
-
-
Data Analysis:
-
Infection Prevalence: Calculate the percentage of mosquitoes with at least one oocyst.
-
Infection Intensity: Calculate the mean number of oocysts per midgut (including uninfected mosquitoes).
-
Calculate the percent reduction in both prevalence and intensity for the NITD-609-treated groups compared to the vehicle control.
-
Protocol 4: Direct PfATP4-Associated Na+-ATPase Activity Assay
Principle: This biochemical assay directly measures the inhibitory effect of NITD-609 on the ATPase activity of its target, PfATP4, in isolated parasite membranes. The assay quantifies the release of inorganic phosphate (Pi) from ATP hydrolysis, and PfATP4 activity is defined as the fraction of total ATPase activity that is both Na+-dependent and sensitive to NITD-609.
Materials:
-
Trophozoite-stage P. falciparum culture at high parasitemia
-
Saponin for parasite isolation
-
Sonication and ultracentrifugation equipment
-
Reaction buffer (Tris, MgCl₂, varying concentrations of NaCl and ATP)
-
Malachite green or other phosphate detection reagent
-
Spectrophotometer
-
NITD-609 stock solution
Procedure:
-
Parasite Membrane Preparation:
-
Isolate parasites from host red blood cells by saponin lysis.
-
Prepare parasite membranes by sonication followed by ultracentrifugation to pellet the membrane fraction. Resuspend the membrane pellet in a suitable buffer.
-
-
ATPase Reaction:
-
In a 96-well plate, set up reaction mixtures containing the parasite membrane preparation in a buffer with a high concentration of NaCl (e.g., 150 mM).
-
Add serial dilutions of NITD-609 or a vehicle control.
-
Initiate the reaction by adding ATP (e.g., 1 mM final concentration).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Phosphate Detection:
-
Stop the reaction and quantify the amount of inorganic phosphate released using a malachite green-based reagent.
-
Measure the absorbance using a spectrophotometer.
-
-
Data Analysis:
-
Determine the Na+-dependent ATPase activity by subtracting the activity measured in low Na+ conditions from the total activity in high Na+ conditions.
-
The NITD-609-sensitive portion of this Na+-dependent activity is attributed to PfATP4.
-
Calculate the IC50 of NITD-609 for the inhibition of PfATP4 activity.
-
Conclusion and Future Perspectives
The suite of assays described provides a robust framework for the comprehensive evaluation of NITD-609's activity against P. falciparum gametocytes. By combining stage-specific viability assays with the gold-standard SMFA, researchers can build a complete profile of a compound's transmission-blocking potential. Furthermore, direct biochemical assays targeting PfATP4 confirm the mechanism of action and can be used to screen for other novel inhibitors.
The potent, dose-dependent inhibition of both early and late-stage gametocytes, culminating in a complete transmission block in the SMFA, positions NITD-609 as a promising candidate for inclusion in future antimalarial combination therapies.[2][9] Such therapies, capable of both curing the clinical disease and preventing its spread, are essential tools in the global campaign for malaria eradication. Continued research using these standardized and validated protocols will be critical in advancing NITD-609 and other transmission-blocking candidates through the drug development pipeline.
References
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Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link]
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Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes. Journal of Biological Chemistry. [Link]
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Endogenous structure of antimalarial target PfATP4 reveals an apicomplexan-specific P-type ATPase modulator. Nature Communications. [Link]
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A Soluble Expression Construct of the Isolated Catalytic Domain of Plasmodium falciparum ATP4 Exhibits ATPase Activity. ChemBioChem. [Link]
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A pH Fingerprint Assay to Identify Inhibitors of Multiple Validated and Potential Antimalarial Drug Targets. ACS Infectious Diseases. [Link]
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Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Future Medicinal Chemistry. [Link]
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Biochemical characterization and chemical inhibition of PfATP4-associated Na-ATPase activity in Plasmodium falciparum membranes. ANU Open Research. [Link]
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Spiroindolone NITD 609 is a novel antimalarial that targets the P-type ATPase PfATP 4. Semantic Scholar. [Link]
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Identification of inhibitors of Plasmodium falciparum gametocyte development. Malaria Journal. [Link]
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The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. International Journal for Parasitology: Drugs and Drug Resistance. [Link]
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Estimation of the In Vivo MIC of Cipargamin in Uncomplicated Plasmodium falciparum Malaria. Antimicrobial Agents and Chemotherapy. [Link]
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Streamlined and Robust Stage-Specific Profiling of Gametocytocidal Compounds Against Plasmodium falciparum. Frontiers in Cellular and Infection Microbiology. [Link]
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PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion. Frontiers in Cellular and Infection Microbiology. [Link]
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Intensity of Plasmodium falciparum oocyst infections in a... ResearchGate. [Link]
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The need to compare: assessing the level of agreement of three high-throughput assays against Plasmodium falciparum mature gamet. CORE. [Link]
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Biochemical Characterization and Chemical Inhibition of PfATP4-associated Na+-ATPase Activity in Plasmodium falciparum Membranes. PubMed. [Link]
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The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial Agents and Chemotherapy. [Link]
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Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials. ACS Chemical Biology. [Link]
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The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. Antimicrobial Agents and Chemotherapy. [Link]
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Methylene Blue Induced Morphological Deformations in Plasmodium Falciparum Gametocytes: Implications for Transmission-Blocking. Malaria Journal. [Link]
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Dose dependent reduction of infection intensity and infection... ResearchGate. [Link]
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Transmission-blocking activity is determined by transmission-reducing activity and number of control oocysts in Plasmodium falciparum standard membrane-feeding assay. ResearchGate. [Link]
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The relationship between oocyst prevalence and intensity and how this... ResearchGate. [Link]
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P. falciparum oocyst intensity of mature GC in the SMFA. Each dot... ResearchGate. [Link]
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Application Notes and Protocols: Elucidating the Effects of NITD-609 on the Plasmodium falciparum Life Cycle
Introduction: A Paradigm Shift in Antimalarial Drug Development
The emergence and spread of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite, represents a significant global health crisis. This necessitates the urgent discovery and development of novel antimalarial agents with mechanisms of action distinct from existing therapies. The spiroindolone compound NITD-609 (also known as KAE609 or Cipargamin) has emerged as a promising clinical candidate, demonstrating rapid parasite clearance in human trials, including against artemisinin-resistant strains.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and detailed protocols for investigating the multifaceted effects of NITD-609 across the clinically relevant stages of the P. falciparum life cycle.
The Molecular Target and Mechanism of Action of NITD-609
NITD-609 exerts its potent antimalarial activity through a novel mechanism of action: the inhibition of the parasite's P-type cation-transporter ATPase4 (PfATP4).[3][4][5][6][7] PfATP4 functions as a sodium pump on the parasite's plasma membrane, crucial for maintaining low intracellular sodium concentrations.[6][7] By inhibiting PfATP4, NITD-609 disrupts this essential sodium homeostasis, leading to a rapid influx of sodium ions, cellular swelling, and ultimately, parasite death.[3][4][8] This unique mode of action is a key attribute, as it differs from that of currently deployed antimalarials, suggesting a low potential for cross-resistance.
Visualizing the Mechanism of Action
Figure 1: Mechanism of NITD-609 Action. NITD-609 inhibits the PfATP4 sodium pump on the P. falciparum plasma membrane, leading to a fatal disruption of sodium homeostasis.
Experimental Design: A Multi-Stage Approach
A thorough investigation of NITD-609's impact on the parasite life cycle requires a multi-pronged approach, targeting both the asexual erythrocytic stages responsible for clinical malaria and the sexual stages (gametocytes) that mediate transmission to mosquitoes.
I. Assessing Activity Against Asexual Blood Stages
The primary therapeutic effect of most antimalarials is the clearance of asexual blood stages. The following protocols outline how to quantify the potency and stage-specificity of NITD-609.
This protocol determines the 50% inhibitory concentration (IC50) of NITD-609 against a synchronous culture of P. falciparum.
Materials:
-
P. falciparum culture (e.g., NF54, K1 strains)[9]
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with human serum or Albumax, hypoxanthine)[10][11][12][13]
-
NITD-609 stock solution (in DMSO)
-
96-well microplates
-
Gas mixture (5% CO2, 5% O2, 90% N2) or a candle jar[14]
-
Incubator at 37°C
-
SYBR Green I or other DNA-intercalating dye
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Parasite Synchronization: Synchronize parasite cultures to the ring stage using methods like sorbitol or Percoll gradients.[15]
-
Drug Dilution: Prepare a serial dilution of NITD-609 in complete culture medium. Ensure the final DMSO concentration is below 0.1%.[9]
-
Plate Preparation: Add 100 µL of the drug dilutions to a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
Parasite Addition: Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a controlled gas environment.[11]
-
Quantification of Parasite Growth:
-
Add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Expected Data Presentation:
| Compound | P. falciparum Strain | IC50 (nM) |
| NITD-609 | NF54 (Chloroquine-sensitive) | 0.5 - 1.4 |
| NITD-609 | K1 (Chloroquine-resistant) | 0.5 - 1.4 |
| Chloroquine | NF54 | 8 - 15 |
| Chloroquine | K1 | 100 - 400 |
| Note: IC50 values are illustrative and based on published data.[9][16] |
II. Investigating Transmission-Blocking Potential
A key advantage of NITD-609 is its activity against gametocytes, the sexual stages of the parasite responsible for transmission from humans to mosquitoes.[9][17][18]
This protocol assesses the effect of NITD-609 on the maturation of early and late-stage gametocytes.
Materials:
-
P. falciparum gametocyte-producing strain (e.g., NF54)
-
Materials for asexual culture (as above)
-
N-acetylglucosamine (NAG) to eliminate asexual stages
-
Giemsa stain
-
Microscope
Procedure:
-
Gametocyte Induction: Initiate gametocyte production from a high-parasitemia asexual culture.[14][19][20][21][22]
-
Experimental Setup:
-
Drug Exposure and Culture Maintenance: Maintain the cultures for several days, changing the medium and drug daily. Use NAG to clear any remaining asexual parasites.
-
Quantification:
-
Prepare thin blood smears daily.
-
Stain with Giemsa and count the number of gametocytes per 1000 red blood cells under a microscope.
-
Assess gametocyte morphology for any drug-induced damage.[9]
-
-
Data Analysis: Compare the gametocytemia and morphology in treated cultures to untreated controls over time.
Expected Quantitative Output:
| Treatment | Concentration (nM) | Gametocytemia (Day X) % of Control | Morphological Changes |
| Untreated Control | 0 | 100% | Normal crescent shape |
| NITD-609 | 50 | Significant Reduction | Swollen, rounded forms |
| NITD-609 | 500 | Drastic Reduction | Severe damage/lysis |
| Note: This table illustrates the expected dose-dependent inhibition of gametocyte development by NITD-609.[9][17] |
The gold standard for assessing transmission-blocking activity is the SMFA, which measures the ability of a compound to prevent parasite infection of mosquitoes.
Materials:
-
Mature P. falciparum gametocyte culture (Stage V)
-
Anopheles stephensi or Anopheles gambiae mosquitoes (sugar-starved)
-
Membrane feeding apparatus
-
Human serum and red blood cells
-
NITD-609
-
Mercurochrome
Procedure:
-
Feeder Preparation: Mix mature gametocyte culture with fresh human serum and red blood cells. Add NITD-609 at the desired concentration.
-
Mosquito Feeding: Place the mixture in a membrane feeder heated to 37°C and allow mosquitoes to feed for 30 minutes.
-
Post-Feeding Maintenance: Maintain the fed mosquitoes on a sugar solution for 7-10 days to allow for oocyst development.
-
Oocyst Counting:
-
Dissect the mosquito midguts.
-
Stain with mercurochrome.
-
Count the number of oocysts per midgut under a microscope.
-
-
Data Analysis: Compare the prevalence of infection (percentage of infected mosquitoes) and the intensity of infection (number of oocysts per midgut) between treated and control groups.
III. In Vivo Efficacy Assessment
Animal models are indispensable for evaluating the pharmacokinetic and pharmacodynamic properties of a drug candidate in a whole-organism context.
This standard assay evaluates the in vivo efficacy of NITD-609 against a rodent malaria parasite, typically Plasmodium berghei.[23][24][25]
Materials:
-
Plasmodium berghei (ANKA strain)
-
Laboratory mice (e.g., CD1)
-
NITD-609 formulated for oral gavage
-
Vehicle control
-
Blood collection supplies
Procedure:
-
Infection: Infect mice intravenously with 1x10^7 P. berghei-infected red blood cells.[24]
-
Treatment: Administer NITD-609 orally once daily for four consecutive days, starting 2-4 hours post-infection. Include a vehicle-treated control group.
-
Parasitemia Monitoring: On day 4 post-infection, collect a tail blood smear from each mouse.
-
Quantification: Stain the smears with Giemsa and determine the percentage of infected red blood cells.
-
Data Analysis: Calculate the percent reduction in parasitemia compared to the vehicle-treated group. Determine the effective dose that reduces parasitemia by 90% (ED90).
Visualizing the Experimental Workflow
Figure 2: Experimental Workflow. A multi-stage workflow to comprehensively evaluate the efficacy of NITD-609 against different phases of the parasite life cycle.
Conclusion and Future Directions
The spiroindolone NITD-609 represents a significant advancement in the fight against malaria due to its novel mechanism of action and its activity against multiple life cycle stages, including those responsible for transmission. The protocols detailed in these application notes provide a robust framework for researchers to meticulously characterize the antiplasmodial effects of NITD-609 and similar compounds. By employing these standardized in vitro and in vivo assays, the scientific community can accelerate the preclinical development of the next generation of antimalarial drugs, a critical step towards the ultimate goal of malaria eradication. Future studies could also explore the potential for NITD-609 to be effective against other apicomplexan parasites, such as Toxoplasma gondii and Cryptosporidium, given the conservation of some cellular machinery within this phylum.[16]
References
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Turner, H. (2016). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Future Medicinal Chemistry, 8(2), 227-38. [Link]
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Moll, K., et al. (2015). Cultivation of Asexual Intraerythrocytic Stages of Plasmodium falciparum. Methods in Molecular Biology, 1325, 1-14. [Link]
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Ungar, B. L., et al. (1990). New mouse models for chronic Cryptosporidium infection in immunodeficient hosts. The Journal of Infectious Diseases, 162(2), 439-44. [Link]
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Ndao, M. (2020). Mouse Models for Use in Cryptosporidium Infection Studies, Quantification of Parasite Burden Using Flow Cytometry, qPCR and Histopathology, and Confocal Imaging of Oocysts. Methods in Molecular Biology, 2052, 229-251. [Link]
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Singh, P., & Kumar, A. (2018). Achieving in vitro gametocytogenesis of Plasmodium falciparum in optimal conditions: A review. Journal of Vector Borne Diseases, 55(1), 1-8. [Link]
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Ungar, B. L., et al. (1990). New mouse models for chronic Cryptosporidium infection in immunodeficient hosts. Infection and Immunity, 58(4), 961-9. [Link]
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van Pelt-Koops, J. C., et al. (2012). The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. Antimicrobial Agents and Chemotherapy, 56(7), 3544-8. [Link]
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van Pelt-Koops, J. C., et al. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial Agents and Chemotherapy, 56(7), 3544-8. [Link]
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Nyarlett, C., et al. (2020). In Vitro Culture of Cryptosporidium parvum Using Hollow Fiber Bioreactor: Applications for Simultaneous Pharmacokinetic and Pharmacodynamic Evaluation of Test Compounds. Methods in Molecular Biology, 2052, 335-350. [Link]
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Delves, M. J., & Sinden, R. E. (2022). In Vitro Culture of Plasmodium falciparum for the Production of Mature Gametocytes for Performing Standard Membrane Feeding Assay and Infection of Anopheles spp. Methods in Molecular Biology, 2410, 581-587. [Link]
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Galiano, S., et al. (2012). In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages. Open Journal of Medical Microbiology, 2(3), 67-73. [Link]
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Turner, H. (2016). Spiroindolone Nitd609 is a Novel Antimalarial Drug that Targets the P-type Atpase PfATP4. Future Medicinal Chemistry, 8(2), 227-238. [Link]
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Morada, M., et al. (2018). Long-term in vitro Culture of Cryptosporidium parvum. Bio-protocol, 8(15), e2947. [Link]
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Lopez-Perez, M., et al. (2022). Establishing and Maintaining In Vitro Cultures of Asexual Blood Stages of Plasmodium falciparum. Methods in Molecular Biology, 2470, 37-49. [Link]
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Sateriale, A., & Striepen, B. (2020). In Vitro Culture of Cryptosporidium parvum Using Stem Cell-Derived Intestinal Epithelial Monolayers. Methods in Molecular Biology, 2052, 351-372. [Link]
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Turner, H. (2016). Spiroindolone NITD 609 is a novel antimalarial that targets the P-type ATPase PfATP 4. Semantic Scholar. [Link]
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Delves, M. J., et al. (2016). Routine in vitro culture of P. falciparum gametocytes to evaluate novel transmission-blocking interventions. Nature Protocols, 11(9), 1686-97. [Link]
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Sateriale, A., et al. (2022). Development of Two Mouse Models for Vaccine Evaluation against Cryptosporidiosis. Infection and Immunity, 90(8), e0013022. [Link]
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Ndao, M. (2020). Mouse Models for Use in Cryptosporidium Infection Studies and Quantification of Parasite Burden Using Flow Cytometry, qPCR, and Histopathology. Methods in Molecular Biology, 2052, 229-251. [Link]
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Morada, M., et al. (2018). Long-term in vitro Culture of Cryptosporidium parvum. Bio-protocol, 8(15), e2947. [Link]
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Niles, J. C., & Llinás, M. (2010). Production of Plasmodium falciparum Gametocytes In Vitro. Methods in Molecular Biology, 604, 75-84. [Link]
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Karanis, P., & Aldeyarbi, K. (2018). The truth about in vitro culture of Cryptosporidium species. Parasitology, 145(7), 855-864. [Link]
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Lopez-Perez, M., et al. (2022). Establishing and Maintaining In Vitro Cultures of Asexual Blood Stages of Plasmodium falciparum. Springer Nature Experiments. [Link]
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Lopez-Perez, M., et al. (2022). Establishing and maintaining in vitro cultures of asexual blood stages of Plasmodium falciparum. University of Copenhagen Research Portal. [Link]
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Singh, S., et al. (2020). Plasmodium falciparum Gametocyte Culture and Mosquito Infection Through Artificial Membrane Feeding. Journal of Visualized Experiments, (161). [Link]
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New Drug Approvals. (2014). KAE 609, NITD 609, Cipargamin for Malaria. [Link]
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van der Pluijm, R. W., et al. (2020). The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound. PAMAfrica. [Link]
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Spillman, N. J., et al. (2013). Na(+) regulation in the malaria parasite Plasmodium falciparum involves the cation ATPase PfATP4 and is a target of the spiroindolone antimalarials. Cell Host & Microbe, 13(2), 227-37. [Link]
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Jiménez-Díaz, M. B., et al. (2013). A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. PLoS ONE, 8(6), e66967. [Link]
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Rosenthal, P. J., & Brun, R. (n.d.). efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. [Link]
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Teh, A., et al. (2016). The Spiroindolone KAE609 Does Not Induce Dormant Ring Stages in Plasmodium falciparum Parasites. Antimicrobial Agents and Chemotherapy, 60(10), 6359-6363. [Link]
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do Rosário, V. E., et al. (2012). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. Revista da Sociedade Brasileira de Medicina Tropical, 45(4), 521-7. [Link]
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Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. ResearchGate. [Link]
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Sibley, L. D., et al. (2020). Defining Stage-Specific Activity of Potent New Inhibitors of Cryptosporidium parvum Growth In Vitro. mBio, 11(2), e00052-20. [Link]
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Smith, C. A., et al. (2022). Cryptosporidium lysyl-tRNA synthetase inhibitors define the interplay between solubility and permeability required to achieve efficacy. ACS Infectious Diseases, 8(1), 169-181. [Link]
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Adoke, Y., et al. (2021). Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria. Clinical Infectious Diseases, 73(9), e3084-e3091. [Link]
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van der Pluijm, R. W., et al. (2020). The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound. Malaria Journal, 19(1), 233. [Link]
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Adoke, Y., et al. (2021). Hepatic safety and tolerability of cipargamin (KAE609), in adult patients with Plasmodium falciparum malaria: a randomized, phase II, controlled, dose-escalation trial in sub-Saharan Africa. Malaria Journal, 20(1), 478. [Link]
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Troubleshooting & Optimization
Overcoming challenges in the diastereoselective synthesis of NITD-609
Welcome to the technical support center for the diastereoselective synthesis of NITD-609. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this potent antimalarial compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis, troubleshoot common issues, and ensure the integrity of your experimental outcomes. This is not a rigid protocol but a dynamic guide structured to address the nuanced challenges you may face in the laboratory.
Introduction to the Synthetic Challenge
NITD-609 (also known as KAE609 or Cipargamin) is a promising spiroindolone antimalarial agent that has advanced to clinical trials.[1][2] Its complex molecular architecture, featuring a spirocyclic core with two contiguous stereocenters, presents a significant synthetic challenge. The precise control of the relative stereochemistry of these centers is paramount, as only a single diastereomer exhibits the desired potent antimalarial activity.[3]
This guide will focus on the critical diastereoselective steps in the synthesis of NITD-609, providing troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles.
Core Challenge: Controlling Diastereoselectivity in the Spirocyclic Core Formation
The formation of the spiro-oxindole piperidine core is the cornerstone of the NITD-609 synthesis. The most established method for achieving this is the Pictet-Spengler reaction. The key challenge lies in controlling the cyclization to favor the desired trans diastereomer over the cis diastereomer.
FAQ and Troubleshooting Guide: The Diastereoselective Pictet-Spengler Reaction
The Pictet-Spengler reaction in the context of NITD-609 synthesis involves the condensation of an α-methyltryptamine derivative with a substituted isatin to form the spirocyclic core. The high diastereoselectivity observed in this reaction is a result of a delicate interplay between kinetic and thermodynamic control.[3]
Q1: I am getting a poor diastereomeric ratio in my Pictet-Spengler reaction. How can I favor the formation of the desired trans diastereomer?
A1: The diastereoselectivity of the Pictet-Spengler reaction for NITD-609 is highly dependent on whether the reaction is under kinetic or thermodynamic control. The key is to manipulate the reaction conditions to favor the formation of the more stable trans product.[3]
-
Understanding the Intermediates: The reaction proceeds through the formation of (E)- and (Z)-imine intermediates. These intermediates can be isolated and their cyclization studied independently. The (Z)-imine is the kinetically favored cyclization precursor to the trans product, while the (E)-imine can lead to mixtures.[3]
-
Thermodynamic Control is Key: To maximize the formation of the trans diastereomer, the reaction should be run under conditions that allow for equilibration to the more stable product. This means higher temperatures and longer reaction times.[3]
| Condition | Diastereomeric Ratio (trans:cis) | Rationale |
| Kinetic Control (e.g., lower temperatures, shorter reaction times) | Variable, can be low | The reaction outcome is determined by the rate of cyclization of the initially formed imine mixture. |
| Thermodynamic Control (e.g., refluxing in a suitable solvent) | High (can be >10:1) | Allows for the equilibration of intermediates and products to favor the more stable trans diastereomer. |
Troubleshooting Steps:
-
Increase Reaction Temperature: If you are running the reaction at room temperature or below, try increasing the temperature to reflux.
-
Extend Reaction Time: Ensure the reaction is running long enough to reach thermodynamic equilibrium. Monitor the reaction by a suitable method (e.g., HPLC, NMR) until the ratio of diastereomers is stable.
-
Solvent Choice: The choice of solvent can influence the position of the equilibrium. Protic solvents are generally used for Pictet-Spengler reactions.
Q2: I have isolated the imine intermediate, but the cyclization is still not selective. What should I do?
A2: If you have isolated the imine and are cyclizing it in a separate step, the stereochemical outcome will depend on the geometry of the imine and the reaction conditions.
-
Cyclization of the (Z)-imine: Under kinetic conditions (e.g., milder temperatures), the (Z)-imine will preferentially cyclize to the trans product.[3]
-
Cyclization of the (E)-imine: The (E)-imine can cyclize to both cis and trans products. To favor the trans product from the (E)-imine, you must use conditions that promote equilibration to the (Z)-imine or directly to the more stable trans product (i.e., thermodynamic control).[3]
Experimental Protocol: Driving the Reaction to Thermodynamic Equilibrium
-
Dissolve the imine intermediate (or the crude mixture from the condensation step) in a suitable solvent (e.g., methanol).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress and the diastereomeric ratio by HPLC or 1H NMR spectroscopy.
-
Continue refluxing until the diastereomeric ratio no longer changes , indicating that thermodynamic equilibrium has been reached.
-
Cool the reaction mixture and proceed with workup and purification.
Alternative Strategies for Diastereoselective Synthesis
While the Pictet-Spengler reaction is a robust method, other advanced strategies have been developed to construct the stereocenters of NITD-609 with high control.
Asymmetric Aza-Diels-Alder Reaction
An alternative and elegant approach involves an asymmetric aza-Diels-Alder reaction of a 3-vinylindole with an isatin-derived ketimine. This method allows for the construction of the spiroindolone core with excellent enantioselectivity and diastereoselectivity.[4]
Q3: My aza-Diels-Alder reaction is giving low yield and/or poor selectivity. What are the critical parameters to consider?
A3: The success of the asymmetric aza-Diels-Alder reaction hinges on the catalyst system and the precise control of reaction conditions.
-
Catalyst and Ligand: The choice of the metal catalyst and the chiral ligand is crucial. Nickel catalysts with specific chiral ligands have been shown to be highly effective.[4] Ensure the catalyst and ligand are of high purity and are handled under inert conditions.
-
Substrate Quality: The purity of the 3-vinylindole and the isatin-derived ketimine is critical. Impurities can poison the catalyst or lead to side reactions.
-
Solvent and Temperature: The reaction is typically sensitive to the solvent and temperature. Optimization of these parameters may be necessary for different substrates.
Catalytic Asymmetric Alkynylation
A stereoselective total synthesis of KAE609 (NITD-609) has been developed using a direct catalytic asymmetric alkynylation of a ketimine as the key step to introduce the tetrasubstituted stereocenter.[5]
Q4: I am having trouble with the catalytic asymmetric alkynylation step. What are the common pitfalls?
A4: Asymmetric alkynylation reactions can be sensitive and require careful execution.
-
Catalyst System: The combination of the copper catalyst and the chiral bisphosphine ligand (e.g., Ph-BPE) is critical for achieving high enantioselectivity.[5] The catalyst loading and the metal-to-ligand ratio should be carefully optimized.
-
Protecting Groups: The choice of protecting groups on the substrates can significantly influence the reactivity and selectivity.[5]
-
Reaction Conditions: Strict exclusion of air and moisture is often necessary. The reaction temperature should be carefully controlled.
Purification Challenges: Separating Diastereomers
Even with highly diastereoselective reactions, the removal of the minor, undesired diastereomer is a critical step. The physical properties of diastereomers can be very similar, making separation challenging.
Q5: I am struggling to separate the cis and trans diastereomers of NITD-609. What purification techniques are most effective?
A5: The separation of spiroindolone diastereomers often requires high-resolution chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective for separating diastereomers. Method development will be required to find the optimal column and mobile phase.
-
Normal-Phase HPLC: Can be effective for less polar compounds.
-
Reversed-Phase HPLC: A versatile technique that can be applied to a wide range of polarities.
-
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral and achiral separations and can often provide faster and more efficient separations than HPLC.
-
Column Chromatography: While challenging, careful optimization of column chromatography on silica gel (with a carefully chosen solvent system) can sometimes provide sufficient separation, especially if the diastereomeric ratio is already high.
Troubleshooting Purification:
-
Improve the Diastereomeric Ratio First: The most effective way to simplify purification is to optimize the reaction to maximize the formation of the desired diastereomer.
-
Methodical Screening of Conditions: For HPLC and SFC, screen a variety of columns (different stationary phases) and mobile phase compositions to find the best separation conditions.
-
Consider Derivatization: In some difficult cases, derivatization of the diastereomeric mixture to introduce a tag that enhances the difference in their physical properties can facilitate separation.
Visualizing the Key Synthetic Logic
To aid in understanding the primary challenge, the following diagram illustrates the kinetic versus thermodynamic control in the Pictet-Spengler reaction.
Caption: Kinetic vs. Thermodynamic control in the Pictet-Spengler reaction for NITD-609.
References
-
Novartis. KAE609 (Cipargamin). [Link]
- White, N. J., Pukrittayakamee, S., Phyo, A. P., Rueangweerayut, R., Nosten, F., Jittamala, P., ... & Dondorp, A. M. (2014). Spiroindolone KAE609 for falciparum and vivax malaria. New England Journal of Medicine, 371(5), 403-410.
- Zou, B., Yap, P., Sonntag, L. S., Leong, S. Y., Yeung, B. K., & Keller, T. H. (2012). Mechanistic study of the spiroindolones: a new class of antimalarials. Molecules, 17(9), 10132-10141.
- Zheng, H., Liu, X., Xu, C., Xia, Y., Lin, L., & Feng, X. (2015). Regio-and enantioselective aza-Diels–Alder reactions of 3-vinylindoles: a concise synthesis of the antimalarial spiroindolone NITD609.
- Takada, H., Kumagai, N., & Shibasaki, M. (2015). Stereoselective total synthesis of KAE609 via direct catalytic asymmetric alkynylation to ketimine. Organic letters, 17(18), 4554-4557.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Study of the Spiroindolones: A New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regio- and Enantioselective Aza-Diels-Alder Reactions of 3-Vinylindoles: A Concise Synthesis of the Antimalarial Spiroindolone NITD609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield of the Active (1R, 3S)-NITD-609 Enantiomer
Welcome to the technical support center for the synthesis and purification of the active enantiomer of NITD-609 (Cipargamin). This guide is designed for researchers, medicinal chemists, and process development scientists actively working with this potent spiroindolone antimalarial agent. Here, we move beyond standard protocols to address the nuanced challenges and critical decision points in maximizing the yield and enantiomeric purity of the biologically active (1R, 3S)-enantiomer.
Section 1: Understanding the Core Challenge: The Spirocyclic Quaternary Stereocenter
The primary difficulty in synthesizing NITD-609 lies in the construction of the C3 spirocyclic quaternary stereocenter with high fidelity. The desired (1R, 3S) configuration is essential for its potent antimalarial activity, which targets the Plasmodium falciparum ATPase4 (PfATP4), disrupting sodium ion homeostasis in the parasite.[1][2] The inactive enantiomers are considered impurities and can complicate downstream processing and dosing.
Therefore, the synthetic and purification strategies must be rigorously controlled to favor the formation and isolation of this specific stereoisomer. This guide will address common issues encountered in both asymmetric synthesis and chiral resolution pathways.
Section 2: Troubleshooting Asymmetric Synthesis Routes
Asymmetric synthesis is the preferred method for establishing the correct stereochemistry early, avoiding the 50% theoretical yield limit of resolving a racemic mixture. Key strategies include the enantioselective Pictet-Spengler reaction and asymmetric aza-Diels-Alder reactions.[3][4]
FAQ 1: Low Enantioselectivity or Yield in the Asymmetric Pictet-Spengler Reaction
Question: We are attempting an asymmetric Pictet-Spengler reaction to form the spiroindolone core, but are observing low enantiomeric excess (ee) and inconsistent yields. What are the likely causes and solutions?
Answer: The Pictet-Spengler reaction is a powerful tool for this transformation, but its stereochemical outcome is highly sensitive to reaction conditions. Here’s a breakdown of common issues:
-
Causality of Low Enantioselectivity:
-
Catalyst Inefficiency or Poisoning: The chiral catalyst (often a Brønsted acid) is the primary driver of enantioselectivity. Its effectiveness can be compromised by impurities in the starting materials or solvent. Basic impurities (e.g., residual amines from a previous step) can neutralize the acid catalyst, halting the catalytic cycle or preventing the formation of the required chiral environment.
-
Iminium Ion Geometry: The reaction proceeds through an iminium ion intermediate. The facial selectivity of the nucleophilic attack by the indole ring is directed by the chiral catalyst. If the substrate-catalyst complex is not rigid or well-organized, the energy difference between the two transition states leading to the R and S enantiomers will be small, resulting in a low ee.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the undesired pathway, leading to racemization or reduced enantioselectivity. Kinetic control is crucial.[5]
-
-
Troubleshooting Protocol & Solutions:
-
Rigorous Purification of Starting Materials: Ensure the tryptamine derivative and the isatin-derived ketone are of the highest purity. Use flash chromatography or recrystallization and verify purity by NMR and LC-MS. Remove any residual bases or nucleophilic impurities.
-
Solvent and Atmosphere Control: Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Water can interfere with the catalyst and hydrolyze the intermediate iminium ion.
-
Catalyst Loading and Type: While catalytic amounts are desired, loading may need to be optimized. If low ee persists, screen a panel of chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) as subtle steric and electronic differences can dramatically impact stereocontrol.
-
Temperature Optimization: Start the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm. Monitor the reaction progress by TLC or UPLC to find the optimal temperature that balances reaction rate and selectivity.[5]
-
Concentration Effects: The concentration of reactants can influence the reaction order and the catalyst's turnover frequency. A systematic screen of concentrations should be performed during optimization.[5]
-
Workflow for Optimizing Asymmetric Pictet-Spengler Reaction
Caption: Iterative workflow for optimizing the enantioselective Pictet-Spengler reaction.
Section 3: Troubleshooting Chiral HPLC Resolution
For syntheses that produce a racemic or diastereomeric mixture, chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating the enantiomers.
FAQ 2: Poor Resolution or Peak Tailing in Chiral HPLC
Question: We are trying to separate the enantiomers of NITD-609 using a polysaccharide-based chiral column (e.g., Chiralpak®), but we are seeing poor resolution (Rs < 1.5) and significant peak tailing. How can we improve this separation?
Answer: This is a classic challenge in chiral chromatography. The underlying cause is often multifactorial, involving interactions between the analyte, the chiral stationary phase (CSP), and the mobile phase.
-
Causality of Poor Resolution & Tailing:
-
Secondary Interactions: The basic nitrogen atoms in the NITD-609 structure can interact strongly with residual acidic silanol groups on the silica support of the CSP. This secondary interaction mechanism is often slow and non-selective, leading to band broadening and peak tailing.[6]
-
Mobile Phase Incompatibility: The choice of solvent and additives is critical. The mobile phase must solubilize the analyte appropriately while also mediating the selective interactions with the CSP that lead to separation. An incorrect solvent polarity can either prevent interaction with the CSP (no separation) or cause such strong binding that elution is poor (broad peaks).
-
Column Overload: Injecting too much sample can saturate the chiral binding sites on the stationary phase, leading to peak distortion and loss of resolution.
-
-
Troubleshooting Protocol & Solutions:
-
Introduce Mobile Phase Additives: This is the most critical step for basic compounds like NITD-609.
-
Basic Additives: Add a small amount (0.1% - 0.5%) of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase.[7] These additives compete with the analyte for the acidic silanol sites on the silica surface, effectively masking them and minimizing peak tailing.
-
Acidic Additives: In some cases, an acidic additive like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the analyte, but this must be evaluated carefully as it can also alter the primary chiral recognition mechanism.[8]
-
-
Optimize Mobile Phase Composition: Systematically vary the ratio of the polar alcohol modifier (e.g., isopropanol, ethanol) to the non-polar alkane (e.g., hexane). A lower percentage of alcohol generally increases retention and can improve resolution, but may also increase run time.
-
Reduce Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, especially for complex CSPs where mass transfer kinetics are slower.
-
Adjust Temperature: Temperature affects both the thermodynamics and kinetics of the chiral recognition process. Lowering the temperature often enhances the stability of the transient diastereomeric complexes, which can lead to better resolution. Conversely, increasing the temperature can sometimes improve peak efficiency. This parameter should be screened systematically (e.g., 15°C, 25°C, 40°C).[8]
-
Check for Column Contamination & Memory Effects: Additives, especially basic ones, can be strongly retained by the column and alter its selectivity over time—a phenomenon known as the "memory effect." If performance degrades, flush the column with a strong, compatible solvent (for immobilized phases) or dedicate a specific column to methods using basic additives.[9]
-
Table 1: Chiral HPLC Troubleshooting Guide for NITD-609
| Problem | Primary Cause | Recommended Solution(s) | Secondary Actions |
| Poor Resolution (Rs < 1.5) | Insufficient differential binding to CSP. | 1. Optimize mobile phase polarity (adjust alcohol %).2. Lower the column temperature.3. Decrease the flow rate. | Screen alternative chiral columns (e.g., different polysaccharide derivative). |
| Peak Tailing (Asymmetry > 1.2) | Secondary interactions with silica support. | 1. Add 0.1% DEA or other basic modifier to mobile phase.2. Ensure sample is fully dissolved in mobile phase. | Use a guard column to protect the analytical column from strongly retained impurities. |
| Co-elution of Enantiomers | Wrong CSP or mobile phase selection. | 1. Screen a different class of CSP (e.g., amylose vs. cellulose-based).2. Switch mobile phase mode (e.g., Normal Phase to Polar Organic Mode). | Add acidic/basic modifiers to alter analyte/CSP interaction. |
| Irreproducible Retention Times | Column equilibration issues; "memory effect". | 1. Ensure adequate column equilibration time (>20 column volumes).2. Dedicate column to a specific method/additive.3. Flush column with a strong solvent (e.g., THF for immobilized phases).[9] | Check for HPLC system leaks or pump issues. |
Section 4: Analytical Methods for Enantiomeric Excess (ee) Determination
Accurate determination of enantiomeric excess is non-negotiable for validating the success of a synthesis or purification step.
Question: Beyond chiral HPLC, what methods can be used to confirm the enantiomeric excess of our final NITD-609 sample?
Answer: While chiral HPLC is the gold standard for its accuracy and sensitivity, NMR spectroscopy with chiral solvating agents (CSAs) offers a rapid and complementary technique.
-
Methodology: NMR with Chiral Solvating Agents
-
Principle: A chiral solvating agent is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. In the NMR spectrometer, the protons of the analyte in these two different diastereomeric complexes experience slightly different chemical environments, leading to the splitting of a single racemic peak into two distinct peaks.[10][11]
-
Execution:
-
Acquire a standard 1H NMR spectrum of the purified NITD-609 sample in a suitable solvent (e.g., CDCl3).
-
Add a stoichiometric amount of a selected CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Acquire a new spectrum. Look for splitting of a well-resolved singlet (e.g., the N-CH3 signal) into two separate signals.
-
The ratio of the integrals of these two new peaks directly corresponds to the enantiomeric ratio of the sample.[12]
-
-
-
Advantages & Limitations:
-
Speed: Provides a result much faster than developing an HPLC method.
-
Confirmatory: Acts as an excellent orthogonal method to confirm HPLC results.
-
Limitation: Less sensitive than HPLC for detecting very minor enantiomeric impurities (e.g., ee >99%). The degree of peak separation is highly dependent on the choice of CSA and analyte.
-
Diagram: Principle of NMR with Chiral Solvating Agents
Sources
- 1. Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, optimization, and mode of action of spiroindolone antimalarials [morressier.com]
- 3. researchgate.net [researchgate.net]
- 4. Regio- and Enantioselective Aza-Diels-Alder Reactions of 3-Vinylindoles: A Concise Synthesis of the Antimalarial Spiroindolone NITD609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
NITD-609 Technical Support Center: A Guide to Overcoming Solubility Challenges
Welcome to the technical support resource for NITD-609 (Cipargamin), a potent spiroindolone antimalarial agent. This guide is designed for researchers, scientists, and drug development professionals who are utilizing NITD-609 in their experiments and may encounter challenges with its aqueous solubility. Our goal is to provide you with not just protocols, but a deeper understanding of the principles behind them, ensuring the integrity and success of your research.
Introduction to NITD-609 and the Solubility Hurdle
NITD-609 is a promising antimalarial candidate belonging to the spiroindolone class of compounds.[1][2] It exhibits potent, fast-acting schizonticidal activity against Plasmodium falciparum and Plasmodium vivax, including drug-resistant strains.[3][4] Its novel mechanism of action involves the inhibition of the P. falciparum cation-transporting ATPase 4 (PfATP4), a sodium pump in the parasite's plasma membrane.[1][5][6] This disruption of sodium homeostasis leads to parasite death.[1]
However, a significant challenge in working with NITD-609 is its low aqueous solubility. This property is inherent to its chemical structure, which is largely hydrophobic. A published study indicates a solubility of just 39 μg/mL at a pH of 6.8.[3][4] This can lead to issues such as compound precipitation in aqueous buffers, inaccurate dosing in in vitro and in vivo studies, and ultimately, unreliable experimental results. This guide will provide you with the necessary information and protocols to effectively manage the solubility of NITD-609.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I've observed precipitation after adding my NITD-609 stock solution to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This is a common issue stemming from NITD-609's low aqueous solubility. When a concentrated stock solution, typically prepared in a polar aprotic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous medium, the compound can crash out of solution as it is no longer in its preferred solvent environment.
Causality: The hydrophobic nature of the spiroindolone scaffold is the primary driver of its poor solubility in water.[3] Water is a highly polar solvent that forms strong hydrogen bonds. Hydrophobic molecules like NITD-609 cannot participate in these interactions and are consequently excluded, leading to aggregation and precipitation.
Solution: The key is to maintain a sufficiently low final concentration of the organic solvent (e.g., DMSO) in your final working solution and to consider the use of co-solvents or surfactants to enhance solubility. For many cellular assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is the first step for most applications and is designed to create a stable, high-concentration stock that can be further diluted.
Materials:
-
NITD-609 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of NITD-609 powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. A common stock concentration is 10 mM or 50 mg/mL.[7]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes.[7] This provides the energy needed to break up any remaining solid particles.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before storage.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7]
Self-Validation: A clear, homogenous solution is the primary indicator of successful dissolution. If particulates remain after sonication, consider preparing a more dilute stock solution.
Protocol 2: Preparing an Aqueous Working Solution using a Co-Solvent System
For applications requiring higher concentrations of NITD-609 in an aqueous environment, such as in some in vivo studies, a co-solvent system is necessary. The following protocol is a widely used formulation.[7]
Materials:
-
NITD-609 in DMSO (e.g., 30 mg/mL stock)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Pipettes
Procedure (for 1 mL of working solution):
-
Initial Dilution: In a sterile tube, add 400 µL of PEG300.
-
Add NITD-609 Stock: To the PEG300, add 100 µL of a 30 mg/mL NITD-609 stock solution in DMSO and mix thoroughly by pipetting or gentle vortexing.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until homogenous.
-
Final Aqueous Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix well.
This will result in a clear solution with a final NITD-609 concentration of 3 mg/mL.[7] The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Causality of Formulation Components:
-
DMSO: Acts as the primary solvent for the initial stock.
-
PEG300: A water-miscible co-solvent that helps to keep the hydrophobic NITD-609 in solution when diluted into the aqueous phase.
-
Tween-80: A non-ionic surfactant that forms micelles, which can encapsulate the hydrophobic drug molecules and further enhance their solubility and stability in the aqueous environment.
Data Presentation
| Property | Value | Source |
| Chemical Formula | C19H14Cl2FN3O | [1] |
| Molar Mass | 390.24 g/mol | [1] |
| Aqueous Solubility (pH 6.8) | 39 µg/mL | [3][4] |
| Solubility in DMSO | 50 mg/mL (with sonication) | [7] |
| Mechanism of Action | Inhibition of PfATP4 | [1][5][6] |
| Potency (IC50 against P. falciparum) | ~1 nM | [7] |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with NITD-609.
Caption: Troubleshooting workflow for NITD-609 solubility.
Final Recommendations
-
Always use high-purity, anhydrous DMSO for stock solutions, as water content can negatively impact the solubility of hydrophobic compounds.
-
Visually inspect your solutions at each step of dilution. The appearance of cloudiness or precipitate is a clear indicator of solubility issues.
-
When using co-solvent systems, add and mix the components in the specified order. This gradual transition from an organic to an aqueous environment is crucial for keeping the drug in solution.
-
For cellular assays, always include a vehicle control containing the same final concentration of solvents (e.g., DMSO, PEG300, Tween-80) to account for any potential effects of the solvents themselves on the experimental outcome.
By understanding the chemical properties of NITD-609 and employing the appropriate handling and formulation strategies, you can overcome the challenges of its poor aqueous solubility and generate reliable, reproducible data in your research.
References
-
van Pelt-Koops JC, Pett HE, Graumans W, van der Vegte-Bolmer M, van Gemert GJ, Rottmann M, Yeung BKS, Diagana TT, Sauerwein RW. The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. Antimicrobial Agents and Chemotherapy. 2012;56(7):3544-3548. Available from: [Link]
-
Rottmann M, McNamara C, Yeung BKS, et al. Spiroindolones, a new and potent chemotype for the treatment of malaria. Science. 2010;329(5996):1175-1180. Available from: [Link]
-
van Pelt-Koops JC, Pett HE, Graumans W, et al. The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial Agents and Chemotherapy. 2012;56(7):3544-3548. Available from: [Link]
-
Spillman NJ, Kirk K. Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Future Medicinal Chemistry. 2015;7(3):249-252. Available from: [Link]
-
Cipargamin. In: Wikipedia. ; 2023. Available from: [Link]
-
KAE 609, NITD 609, Cipargamin for Malaria. New Drug Approvals. Available from: [Link]
-
van Pelt-Koops JC, Pett HE, Graumans W, et al. The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. Antimicrobial Agents and Chemotherapy. 2012;56(7):3544-3548. Available from: [Link]
-
Yeung BKS, Zou B, Rottmann M, et al. Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria. Journal of Medicinal Chemistry. 2010;53(14):5155-5164. Available from: [Link]
-
Rottmann M, McNamara C, Yeung BKS, et al. Spiroindolones, a new and potent chemotype for the treatment of malaria. Science. 2010;329(5996):1175-1180. Available from: [Link]
-
Plouffe DM, Meister S, D'Alessandro U, et al. An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs. Cell Host & Microbe. 2016;19(4):565-574. Available from: [Link]
-
Diagana TT. The antimalaria activity of the spiroindolone hit and its two optimized derivatives. Parasitology. 2015;142(S1):S63-S70. Available from: [Link]
-
White NJ, Pukrittayakamee S, Phyo AP, et al. Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria. Clinical Infectious Diseases. 2022;74(10):1831-1839. Available from: [Link]
-
Spiroindolone. In: Wikipedia. ; 2023. Available from: [Link]
-
Kumar S, Singh P. Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. 2021;4(5):1-7. Available from: [Link]
-
Leong C, Zhao R, Zeng S, et al. A First-in-Human Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study of Novel Antimalarial Spiroindolone KAE609 (Cipargamin) To Assess Its Safety, Tolerability, and Pharmacokinetics in Healthy Adult Volunteers. Antimicrobial Agents and Chemotherapy. 2014;58(12):7339-7347. Available from: [Link]
-
Spillman NJ, Kirk K. Spiroindolone Nitd609 is a Novel Antimalarial Drug that Targets the P-type Atpase PfATP4. Future Med Chem. 2015;7(3):249-252. Available from: [Link]
-
Savjani KT, Gajjar AK, Savjani JK. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. 2012;2012:195727. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Published July 26, 2021. Available from: [Link]
-
Istvan ES, Das S, Sjodt M, et al. Mutational analysis of an antimalarial drug target, PfATP4. Proceedings of the National Academy of Sciences. 2019;116(46):23271-23277. Available from: [Link]
-
Cipargamin – Knowledge and References. Taylor & Francis. Available from: [Link]
Sources
- 1. Cipargamin - Wikipedia [en.wikipedia.org]
- 2. Spiroindolone - Wikipedia [en.wikipedia.org]
- 3. Spiroindolones, a new and potent chemotype for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimization of NITD-609 Dosage for In Vivo Animal Studies
Welcome to the technical support center for the in vivo application of NITD-609 (also known as Cipargamin or KAE609). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice for optimizing the dosage of this potent antiparasitic agent in animal models. Our goal is to ensure scientific integrity and help you achieve reliable and reproducible results in your preclinical studies.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of NITD-609 in in vivo experiments.
Q1: What is the primary mechanism of action for NITD-609?
A1: NITD-609 is a first-in-class spiroindolone that targets PfATP4, a P-type Na+-ATPase located in the plasma membrane of susceptible parasites.[1][2] By inhibiting this ion pump, NITD-609 disrupts sodium homeostasis within the parasite, leading to a fatal ionic imbalance and cell death.[1][2] This unique mechanism of action makes it a valuable tool against parasites that may have developed resistance to other antimalarial drugs.
Q2: Against which parasites has NITD-609 shown in vivo efficacy?
A2: NITD-609 has demonstrated significant in vivo efficacy against several apicomplexan parasites. It is most extensively studied in malaria models, particularly against Plasmodium berghei.[3] Additionally, studies have shown its potent activity against Toxoplasma gondii and Babesia species in murine models.[1][4][5][6][7]
Q3: What is a standard vehicle for formulating NITD-609 for oral gavage in mice?
A3: A common and effective formulation for oral administration of NITD-609 in mice involves a multi-component vehicle to ensure solubility and bioavailability. A widely used protocol involves creating a solution with DMSO, PEG300, Tween-80, and saline.[3] For instance, a working solution can be prepared by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is crucial to ensure the final DMSO concentration is kept low to avoid toxicity in the animals.
Q4: What are the known pharmacokinetic properties of NITD-609 in mice?
A4: NITD-609 exhibits favorable pharmacokinetic properties in mice, which support once-daily oral dosing.[8][9][10] It is absorbed orally and reaches peak plasma concentrations that are generally dose-proportional.[11] The elimination half-life in healthy volunteers is approximately 24 hours, and while this may differ slightly in mice, the compound's profile is consistent with sustained exposure after a single dose.[11]
Troubleshooting Guides
This section provides in-depth, question-and-answer-based troubleshooting for specific issues that may arise during your in vivo studies with NITD-609.
Scenario 1: Lack of Efficacy or Suboptimal Parasite Clearance
Q: I am not observing the expected reduction in parasitemia in my malaria mouse model despite using a previously published dose. What could be the issue?
A: This is a common challenge that can stem from several factors. Here is a systematic approach to troubleshoot this issue:
Step 1: Verify Compound Integrity and Formulation
-
Compound Quality: Ensure the purity and integrity of your NITD-609 compound. If possible, verify its identity and purity using analytical methods.
-
Formulation Procedure: Meticulously review your formulation protocol. NITD-609 has poor aqueous solubility, so improper formulation can lead to precipitation and reduced bioavailability. Ensure the components of your vehicle are mixed in the correct order and that the compound is fully dissolved before administration. A suspension, rather than a clear solution, will likely lead to inconsistent dosing.[3]
Step 2: Review Dosing and Administration Technique
-
Accurate Dosing: Double-check your dose calculations, animal weights, and the volume of administration. Small errors can lead to significant under-dosing.
-
Oral Gavage Technique: Improper oral gavage can result in the compound being delivered to the esophagus or lungs instead of the stomach, drastically reducing absorption. Ensure that personnel are properly trained in this technique.
Step 3: Consider the Animal Model and Parasite Strain
-
Mouse Strain: Different mouse strains can exhibit variations in drug metabolism, which may affect the pharmacokinetic profile of NITD-609.
-
Parasite Strain and Inoculum Size: The specific strain of Plasmodium used and the initial parasite load can influence the required therapeutic dose. A higher inoculum may require a higher dose to achieve the same level of parasite clearance.
Step 4: Conduct a Pilot Dose-Response Study
-
If the above steps do not resolve the issue, it is highly recommended to perform a pilot dose-response study in your specific animal model and with your parasite strain. This will allow you to determine the effective dose range under your experimental conditions.
Scenario 2: Unexpected Toxicity or Adverse Events
Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy) at a dose that was reported to be safe. What should I do?
A: Unexpected toxicity can be alarming. Here’s how to approach this problem:
Step 1: Evaluate the Vehicle Control Group
-
It is crucial to have a control group that receives the vehicle alone. If animals in the vehicle control group also show signs of toxicity, the issue may lie with the formulation components (e.g., a high concentration of DMSO) or other experimental stressors.
Step 2: Re-evaluate the Dose and Formulation
-
Dose Calculation: As with lack of efficacy, verify your dose calculations. An error resulting in a higher dose could lead to toxicity.
-
Formulation Stability: Ensure that your formulation is stable and that the compound is not precipitating out at a higher concentration, which could lead to acute toxicity upon administration.
Step 3: Assess the Health Status of the Animals
-
The overall health of the animals prior to the study can impact their tolerance to a drug. Ensure that your animals are healthy and free from other infections. The infection itself can also contribute to morbidity, which might be exacerbated by the drug.
Step 4: Reduce the Dose or Modify the Dosing Regimen
-
If toxicity is confirmed to be dose-dependent, consider reducing the dose. It may be possible to achieve efficacy with a lower dose or by modifying the dosing regimen (e.g., splitting the daily dose).
Data and Protocols
Starting Doses for In Vivo Studies
The following table summarizes recommended starting doses for NITD-609 in various animal models based on published literature. It is important to note that these are starting points, and optimization for your specific experimental conditions is recommended.
| Disease Model | Animal Model | Route of Administration | Effective Dose Range | Observed Efficacy | Reference |
| Malaria | Mouse (P. berghei) | Oral | 30 mg/kg (single dose) | 50% cure | [3] |
| Malaria | Mouse (P. berghei) | Oral | 100 mg/kg (single dose) | Complete cure | [3] |
| Toxoplasmosis | Mouse (T. gondii) | Oral | 100 mg/kg (daily for 2 days) | 90% reduction in parasite burden | [1] |
| Babesiosis | Mouse (B. microti) | Oral | 20 mg/kg (daily) | Significantly lower peak parasitemia | [4][7] |
Note: The efficacy of NITD-609 in in vivo models of cryptosporidiosis is not well-documented in the reviewed literature.
Experimental Protocols
Protocol 1: Preparation of NITD-609 Formulation for Oral Gavage in Mice
This protocol is adapted from established methods for solubilizing NITD-609 for in vivo studies.[3]
Materials:
-
NITD-609 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of NITD-609 in DMSO (e.g., 30 mg/mL).
-
In a sterile tube, add the required volume of the NITD-609 stock solution.
-
Add PEG300 to the tube (4 times the volume of the DMSO stock solution) and mix thoroughly until a clear solution is formed.
-
Add Tween-80 (0.5 times the volume of the DMSO stock solution) and mix again.
-
Finally, add sterile saline to reach the final desired volume (4.5 times the volume of the DMSO stock solution) and mix until the solution is homogeneous.
-
The final composition of the vehicle will be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer the formulation to the mice via oral gavage at the calculated volume based on their body weight.
Note: Always prepare the formulation fresh on the day of dosing.
Visualizations
Mechanism of Action of NITD-609
Caption: Mechanism of action of NITD-609 targeting the PfATP4 sodium pump.
Workflow for an In Vivo Dose-Finding Study
Caption: A typical workflow for a dose-finding study of NITD-609.
References
-
Zhou Y, et al. Spiroindolone that inhibits PfATPase4 is a potent, cidal inhibitor of Toxoplasma gondii tachyzoites in vitro and in vivo. Antimicrob Agents Chemother. 2014;58(3):1789-92. [Link]
-
Schmitt, E. K., et al. (2024). Efficacy and mechanism of actions of cipargamin as an antibabesial drug candidate. eLife, 12, e96959. [Link]
-
Ji, S., et al. (2024). Efficacy and mechanism of action of cipargamin as an antibabesial drug candidate. eLife, 13, RP96959. [Link]
-
Ji, S., et al. (2024). Efficacy and mechanism of action of cipargamin as an antibabesial drug candidate. bioRxiv. [Link]
-
Ji, S., et al. (2024). Efficacy and mechanism of action of cipargamin as an antibabesial drug candidate. [Link]
-
Ji, S., et al. (2024). Efficacy and mechanism of action of cipargamin as an antibabesial drug candidate. PMC. [Link]
-
Ji, S., et al. (2024). Efficacy and mechanism of action of cipargamin as an antibabesial drug candidate. ResearchGate. [Link]
-
Leong, F. J., et al. (2014). A First-in-Human Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study of Novel Antimalarial Spiroindolone KAE609 (Cipargamin) To Assess Its Safety, Tolerability, and Pharmacokinetics in Healthy Adult Volunteers. Antimicrobial Agents and Chemotherapy, 58(11), 6447–6455. [Link]
-
Gobeau, N., et al. (2022). Cryptosporidium parvum Pyruvate Kinase Inhibitors With in vivo Anti-cryptosporidial Efficacy. Frontiers in Cellular and Infection Microbiology, 11, 794931. [Link]
-
Spillman, N. J., & Kirk, K. (2016). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Future Medicinal Chemistry, 8(2), 227-238. [Link]
-
Ranjan, A., et al. (2024). Prodrug nanotherapy demonstrates in vivo anticryptosporidial efficacy in a mouse model of chronic Cryptosporidium infection. Photochemical & Photobiological Sciences. [Link]
-
White, N. J., et al. (2014). Spiroindolone KAE609 for falciparum and vivax malaria. The New England journal of medicine, 371(5), 403–410. [Link]
-
Liu, S., et al. (2023). Cost-effective In Vivo and In Vitro Mouse Models for Evaluating Anticryptosporidial Drug Efficacy: Assessing Vorinostat, Docetaxel, and Baicalein. The Journal of Infectious Diseases, 228(6), 738–747. [Link]
-
Ranjan, A., et al. (2024). Prodrug nanotherapy demonstrates in vivo anticryptosporidial efficacy in a mouse model of chronic Cryptosporidium infection. ResearchGate. [Link]
-
van Pelt-Koops, J. C., et al. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial agents and chemotherapy, 56(7), 3544–3548. [Link]
-
Wang, L., et al. (2024). Anti-cryptosporidial efficacy of tricyclic carbazole aminoalcohols in vitro and in vivo. ResearchGate. [Link]
-
Diker, K. S., et al. (2011). In Vivo Efficacy of Drugs against Toxoplasma gondii Combined with Immunomodulators. The Korean Journal of Parasitology, 49(2), 187–191. [Link]
-
El-Sayed, N. M., et al. (2023). Evaluation of mono and combined nitrofurantoin therapy for toxoplasmosis in vivo using murine model. Emerging microbes & infections, 12(1), 2200577. [Link]
-
Ba, P., et al. (2021). Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria. Clinical Infectious Diseases, 73(9), e3203–e3210. [Link]
-
Wang, J., et al. (2022). Animal venoms: a novel source of anti-Toxoplasma gondii drug candidates. Frontiers in Cellular and Infection Microbiology, 12, 1046781. [Link]
-
McCarthy, J. S., et al. (2021). Defining the Antimalarial Activity of Cipargamin in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum. Antimicrobial agents and chemotherapy, 65(2), e01979-20. [Link]
-
White, N. J., et al. (2014). Spiroindolone KAE609 for Falciparum and Vivax Malaria. The New England journal of medicine, 371(5), 403–410. [Link]
-
van Pelt-Koops, J. C., et al. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial agents and chemotherapy, 56(7), 3544–3548. [Link]
-
van der Pluijm, R. W., et al. (2020). The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound. PAMAfrica. [Link]
Sources
- 1. Spiroindolone That Inhibits PfATPase4 Is a Potent, Cidal Inhibitor of Toxoplasma gondii Tachyzoites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy and mechanism of actions of cipargamin as an antibabesial drug candidate [elifesciences.org]
- 5. Efficacy and mechanism of action of cipargamin as an antibabesial drug candidate [elifesciences.org]
- 6. Efficacy and mechanism of action of cipargamin as an antibabesial drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Defining the Antimalarial Activity of Cipargamin in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spiroindolone KAE609 for Falciparum and Vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pamafrica-consortium.org [pamafrica-consortium.org]
- 11. journals.asm.org [journals.asm.org]
Addressing NITD-609 instability in long-term storage
A Guide for Researchers on Ensuring Compound Integrity in Long-Term Storage and Experimental Use
Welcome to the technical support center for NITD-609 (Cipargamin). As Senior Application Scientists, we understand that the success of your research hinges on the stability and integrity of your reagents. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth technical guidance and troubleshooting protocols to address potential stability issues with the novel antimalarial compound NITD-609. Our goal is to equip you with the knowledge to proactively manage, identify, and resolve issues related to the long-term storage and handling of this potent spiroindolone inhibitor.
Part 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common initial questions regarding the handling and storage of NITD-609.
Q1: What are the recommended long-term storage conditions for solid NITD-609?
A1: For optimal stability, solid (powder) NITD-609 should be stored at -20°C . It is also advisable to store the compound in a desiccator or a tightly sealed container to protect it from moisture. One supplier suggests that when stored at -20°C, the compound should be used within one year for maximum efficacy[1]. While short-term storage at 4°C is acceptable for a few days, -20°C is the standard for preventing degradation over months or years.
Q2: I've prepared a stock solution of NITD-609 in DMSO. How should I store it and for how long?
A2: DMSO stock solutions should also be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can lead to compound precipitation or hydrolysis over time[2]. Repeated freeze-thaw cycles can accelerate the degradation of the compound and increase water absorption in the DMSO stock[3]. We recommend preparing aliquots appropriately sized for your experiments and discarding any unused portion of a thawed aliquot. While there is no definitive expiry date for NITD-609 in DMSO, it is best practice to prepare fresh stock solutions every 1-2 months to ensure consistent results.
Q3: My NITD-609 solution appears to have precipitated after thawing. What should I do?
A3: Precipitation upon thawing is a common issue, particularly with high-concentration stock solutions. This can be due to the absorption of atmospheric water into the DMSO, which reduces the solubility of hydrophobic compounds[2]. Before use, ensure the solution is completely re-dissolved. This can be achieved by:
-
Warming: Gently warm the vial to 37°C for 5-10 minutes.
-
Vortexing/Sonication: Vortex the vial thoroughly. If precipitation persists, brief sonication can help. Always visually inspect the solution to ensure no particulates are present before adding it to your experimental system. If the compound does not fully redissolve, it may indicate significant water contamination or compound degradation, and it is advisable to use a fresh stock solution.
Q4: I'm observing a gradual loss of potency or inconsistent results in my assays. Could this be related to NITD-609 instability?
A4: Yes, inconsistent results or a decrease in potency are classic signs of compound degradation. The spiroindolone scaffold, and particularly the indole moiety, can be susceptible to oxidative degradation[4][5][6]. If you suspect instability, it is crucial to verify the integrity and concentration of your NITD-609 stock. This can be done by performing a quality control check using an analytical method like High-Performance Liquid Chromatography (HPLC). The troubleshooting section below provides a detailed protocol for this.
Part 2: Troubleshooting Guide - Investigating NITD-609 Instability
When inconsistent experimental results point towards compound instability, a systematic approach is required to identify the root cause. This section provides detailed protocols to assess the stability of your NITD-609 stock and identify potential degradation.
Issue 1: Verifying the Concentration and Purity of an NITD-609 Stock Solution
The most direct way to assess the stability of your NITD-609 is to check its concentration and purity using reverse-phase HPLC (RP-HPLC), ideally coupled with mass spectrometry (LC-MS).
Causality: The principle of this protocol is to separate NITD-609 from any potential degradants or impurities based on their physicochemical properties (like hydrophobicity). The area under the peak corresponding to NITD-609 is proportional to its concentration. The appearance of new peaks or a reduction in the main peak area indicates degradation.
This protocol is adapted from established methods for analyzing NITD-609 and other spiroindolone analogs in biological matrices[1].
Materials:
-
Your NITD-609 DMSO stock solution
-
A fresh, unopened vial of solid NITD-609 (as a reference standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
-
RP-HPLC system with a UV or MS detector
-
Analytical column (e.g., Agilent Zorbax XDB-Phenyl, 3.5 µm, 4.6 x 75 mm[1] or a standard C18 column)
Step-by-Step Methodology:
-
Prepare a Reference Standard:
-
Carefully weigh a small amount of the new, solid NITD-609.
-
Dissolve it in DMSO to create a fresh stock solution of a known concentration (e.g., 10 mM). This will be your reference standard.
-
-
Prepare Samples for Injection:
-
Dilute a small amount of your "suspect" stock solution and the fresh "reference" stock solution in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration suitable for your detector (e.g., 10 µM).
-
-
Set Up the HPLC Method:
-
Column: Agilent Zorbax XDB-Phenyl or equivalent C18 column.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a 95:5 ratio of A:B, then ramp up to 5:95 over 10-15 minutes. This ensures good separation of compounds with different polarities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[1]
-
Injection Volume: 5-10 µL
-
Detector: UV at 254 nm or MS with appropriate parameters for NITD-609 (m/z).
-
-
Analyze and Interpret the Data:
-
Inject the reference standard first to determine the retention time of pure NITD-609.
-
Inject your suspect sample.
-
Compare the chromatograms:
-
Reduced Peak Area: A significantly smaller peak area for your suspect sample compared to the reference (at the same theoretical concentration) indicates degradation or incorrect initial concentration.
-
Appearance of New Peaks: The presence of additional peaks, especially those eluting earlier (more polar), are strong indicators of degradation products.
-
-
| Observation | Potential Cause | Recommended Action |
| Single, sharp peak with expected retention time and area | Compound is likely stable. | Troubleshoot other experimental parameters (e.g., cell health, other reagents). |
| Reduced main peak area, no new peaks | Degradation to non-UV active compounds or precipitation. | Prepare a fresh stock solution from solid. |
| Reduced main peak area, new peaks appear | Chemical degradation (e.g., hydrolysis, oxidation). | Discard the old stock solution. Prepare fresh aliquots more frequently. |
| Broad or split peaks | Poor chromatography or on-column degradation. | Check column health, ensure mobile phase is properly mixed. |
Issue 2: Identifying Potential Degradation Pathways with Forced Degradation Studies
If you need to understand how NITD-609 might be degrading in your specific experimental conditions (e.g., in aqueous buffer over 48 hours), you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to accelerate the degradation process.
Causality: By subjecting NITD-609 to conditions known to cause hydrolysis, oxidation, and photolysis, you can generate its likely degradation products. Analyzing these samples by HPLC can reveal if the degradation pattern matches what you observe in your experiments, thus identifying the instability trigger. These studies are a cornerstone of pharmaceutical stability testing[4][5][6].
Materials:
-
NITD-609 stock solution
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system as described in Protocol 1
Step-by-Step Methodology:
-
Prepare Degradation Samples: Create separate solutions of NITD-609 (e.g., at 100 µM) under the following conditions:
-
Acid Hydrolysis: In 0.1 M HCl.
-
Base Hydrolysis: In 0.1 M NaOH.
-
Oxidation: In 3% H₂O₂.
-
Photolytic Stress: In your typical assay buffer, exposed to direct UV or fluorescent light.
-
Thermal Stress: In your typical assay buffer, heated to 50-70°C.
-
Control: In your typical assay buffer, kept at room temperature, protected from light.
-
-
Incubation: Incubate the samples for a set period (e.g., 24 hours). If no degradation is observed, the stress conditions can be intensified (e.g., higher temperature or longer exposure)[6].
-
Neutralization and Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples and the control using the HPLC method from Protocol 1.
-
-
Interpret the Results:
-
Compare the chromatograms from the stressed samples to the control.
-
If NITD-609 is susceptible to a particular condition (e.g., oxidation), you will see a significant decrease in the parent peak and the emergence of new degradation peaks. The indole and spirooxindole scaffolds are known to be susceptible to oxidation[4][5][6].
-
This information can help you modify your experimental protocols, for example, by using de-gassed buffers if oxidation is a problem, or protecting your plates from light if photostability is an issue.
-
Part 3: Visualizing Workflows and Concepts
To further clarify the troubleshooting process, the following diagrams illustrate the key decision-making workflows.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Caption: Workflow for conducting forced degradation studies.
References
-
Man-Wah Tan, J. et al. (2015). Pharmacokinetic-Pharmacodynamic Analysis of Spiroindolone Analogs and KAE609 in a Murine Malaria Model. Antimicrobial Agents and Chemotherapy, 59(3), 1200-1210. Available at: [Link]
-
Kamath, A. V., & Vaidyanathan, C. S. (1990). Fungal degradation of indole. Applied and Environmental Microbiology, 56(1), 275–280. Available at: [Link]
-
Carballo, R. M. et al. (2024). Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis. The Plant Journal, 120(6), 2770-2783. Available at: [Link]
-
Ziath Ltd. (2006). Samples in DMSO: What an end user needs to know. Retrieved January 19, 2026, from [Link]
-
Cheng, Y. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. Available at: [Link]
-
Anusha, S. et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5). Available at: [Link]
-
Alsante, K. M. et al. (2014). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]
-
Kozlov, S. A. et al. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 26(56), 12826-12831. Available at: [Link]
Sources
- 1. Pharmacokinetic-Pharmacodynamic Analysis of Spiroindolone Analogs and KAE609 in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Oxidative Construction of Unusual Indole-Derived Intermediates en Route to Conodusine A - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate off-target effects of NITD-609 enantiomers
Subject: A Practical Guide to Mitigating Off-Target Effects of the Spiroindolone NITD-609 and its Enantiomers in Preclinical Research
Welcome to the technical support center for NITD-609 (Cipargamin). This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and advanced troubleshooting strategies for the effective use of NITD-609 enantiomers. Our goal is to empower you to design robust experiments that can confidently distinguish on-target antimalarial activity from potential off-target effects, ensuring the integrity and translatability of your research.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common questions regarding NITD-609, its mechanism, and the critical importance of its stereochemistry.
Q1: What is NITD-609 and what is its primary therapeutic target?
A1: NITD-609, also known as Cipargamin or KAE609, is a potent, next-generation antimalarial compound belonging to the spiroindolone class.[1][2][3] Its primary on-target mechanism of action is the inhibition of the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4).[4][5][6][7] PfATP4 functions as a sodium-potassium pump on the parasite's plasma membrane; its inhibition by NITD-609 disrupts sodium homeostasis, leading to a rapid influx of Na+, osmotic swelling, and parasite death.[4][5][8]
Q2: The compound I have is a specific enantiomer. Why is this important?
A2: NITD-609 is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. Antimalarial activity is almost exclusively associated with the (+)-(1R,3S) enantiomer.[9][10] The other enantiomer, (-)-(1S,3R), is considered biologically inactive against the primary target, PfATP4. This stereospecificity is a powerful experimental tool. The inactive enantiomer serves as an ideal negative control in your experiments to isolate and identify potential off-target effects.
Q3: What are "off-target" effects in the context of NITD-609?
A3: An off-target effect occurs when a compound interacts with a biological molecule other than its intended therapeutic target. For NITD-609, the "on-target" effect is the inhibition of PfATP4. An "off-target" effect would be the modulation of any other protein, such as a human host cell kinase, ion channel, or enzyme. These unintended interactions can lead to unexpected phenotypes, cellular toxicity, or misleading experimental results.[11][12] While many kinase inhibitors are known to be promiscuous, leading to off-target effects, it is crucial to characterize any potential off-targets for novel compounds like NITD-609.[11][13][14]
Q4: Have any off-target effects or toxicities been reported for NITD-609?
A4: In clinical trials, NITD-609 has been generally well-tolerated.[2][15] However, some transient, asymptomatic elevations in liver function tests have been observed in a small number of patients, which could potentially indicate an off-target hepatic interaction.[16][17] In preclinical studies, it is crucial to use host cell lines to proactively screen for cytotoxicity or other unintended biological responses.
Part 2: Troubleshooting Guide - From Unexpected Results to Actionable Solutions
This section is structured to help you diagnose and resolve specific issues that may arise during your experiments.
Issue 1: I'm observing cytotoxicity in my uninfected host cell line (e.g., HepG2, HFF) at concentrations where I expect NITD-609 to be specific for the parasite.
-
Q: How can I confirm if this toxicity is an off-target effect?
-
A: This is the classic scenario where the enantiomers are essential for diagnosis. The first step is to perform a parallel dose-response experiment using both the active (+)-(1R,3S) enantiomer and the inactive (-)-(1S,3R) enantiomer.
-
If only the active enantiomer causes toxicity: The effect might be related to a specific off-target that retains stereospecific binding, or it could be an on-target effect on a homologous host protein.
-
If both enantiomers cause toxicity at similar concentrations: This strongly suggests a non-specific, off-target effect related to the core chemical scaffold of the molecule, independent of its specific conformation for binding PfATP4. This is a critical finding that points towards a true off-target liability.
-
-
-
Q: What is the experimental workflow to investigate this?
-
A: Follow this systematic workflow to dissect the observed toxicity.
-
.dot
Caption: Workflow for diagnosing host cell cytotoxicity.
Issue 2: The observed phenotype in my parasite culture (e.g., altered morphology, unexpected stage-specific effects) doesn't align with the known mechanism of PfATP4 inhibition.
-
Q: Could an off-target effect within the parasite itself be responsible for this?
-
A: Yes. While PfATP4 is the primary target, it's conceivable that at higher concentrations, NITD-609 could engage other parasite proteins. For example, many small molecule inhibitors designed for one target class can show cross-reactivity with others, such as protein kinases, due to conserved ATP-binding pockets.[11][12]
-
-
Q: How do I design an experiment to test for intra-parasite off-target effects?
-
A: The key is to separate the potent on-target effect from potential secondary, off-target effects.
-
Dose De-escalation: Determine the minimal concentration of the active enantiomer that achieves the canonical PfATP4 inhibition phenotype (e.g., parasite killing within the expected timeframe). Does the unexpected phenotype disappear at this minimal effective dose? If the strange phenotype only manifests at significantly higher concentrations, it is more likely to be an off-target effect.
-
Chemical Synergy/Antagonism: If you suspect an off-target pathway (e.g., a kinase pathway), you can use a known, specific inhibitor for that secondary target in combination with a sub-lethal dose of NITD-609. If the two compounds show synergy, it suggests they may be acting on related pathways.
-
Resistance Selection and Whole-Genome Sequencing: Culturing parasites under escalating pressure with the active NITD-609 enantiomer can select for resistant mutants. While mutations in pfatp4 are expected, sequencing the entire genome of resistant clones may reveal mutations in other genes, pointing to potential off-target interaction sites or compensatory pathways.
-
-
Part 3: Protocols for Off-Target Characterization
Here are detailed methodologies for key experiments to proactively assess and mitigate off-target effects.
Protocol 1: Comparative Cytotoxicity Profiling
This protocol is designed to quantitatively assess off-target effects in a relevant human cell line.
-
Cell Culture: Plate your chosen human cell line (e.g., HepG2 for liver toxicity screening) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of both the active (+)-(1R,3S) and inactive (-)-(1S,3R) enantiomers of NITD-609. A typical concentration range would be from 100 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Add the compound dilutions to the cells and incubate for a period relevant to your main experiments (e.g., 48 or 72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as one based on resazurin reduction (e.g., CellTiter-Blue) or ATP content (e.g., CellTiter-Glo), to measure cell health.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized viability against the log of the compound concentration and fit a four-parameter dose-response curve to determine the IC50 (concentration inhibiting 50% of cell growth) for each enantiomer.
| Compound | On-Target IC50 (PfATP4) | Hypothetical Off-Target IC50 (Host Cell) | Selectivity Index (Off-Target/On-Target) |
| Active (+)-enantiomer | ~1 nM[18] | > 10 µM | > 10,000 |
| Inactive (-)-enantiomer | > 10,000 nM | > 10 µM | N/A |
| Table 1: Example selectivity profile for NITD-609 enantiomers. A high selectivity index for the active enantiomer is desirable. |
Protocol 2: Kinome-Wide Off-Target Screening (Biochemical Assay)
This protocol outlines how to use a commercial service to screen for off-target kinase interactions, a common source of off-target effects for small molecules.[19][20]
-
Compound Submission: Provide a high-purity sample of the active (+)-(1R,3S) NITD-609 enantiomer to a contract research organization (CRO) offering kinase screening panels (e.g., Eurofins DiscoverX, Promega).
-
Assay Format Selection: Choose a suitable assay format. Binding assays (like KiNativ) or activity assays (like ADP-Glo) are common.[21][22] It is often recommended to screen at a high concentration (e.g., 1 or 10 µM) to maximize the chance of finding even weak off-targets.
-
Panel Selection: Select a diverse panel of human kinases. A broad "kinome-scan" panel covering major families of the kinome is ideal for initial screening.
-
Data Interpretation: The CRO will provide data, often as "% inhibition" at the tested concentration. Any kinase showing significant inhibition (e.g., >50%) should be flagged as a potential off-target "hit."
-
Follow-Up: For any identified hits, perform full IC50 determination assays to quantify the potency of NITD-609 against that specific kinase. This will allow you to calculate a selectivity index relative to the on-target PfATP4 activity and assess the biological relevance of the finding.
.dot
Caption: Systematic workflow for identifying and validating a biochemical off-target.
Part 4: Medicinal Chemistry & Future Directions
For drug development professionals, mitigating off-target effects often involves medicinal chemistry efforts to improve selectivity.
-
Q: What strategies could be employed to rationally design more selective NITD-609 analogs?
-
A: While NITD-609 is already highly selective, if an off-target liability were identified, several medicinal chemistry strategies could be applied.[23][24]
-
Structure-Based Design: If the structure of the off-target protein is known, one could compare its binding pocket to that of PfATP4. Modifications to the NITD-609 scaffold could then be designed to introduce steric hindrance that prevents binding to the off-target while preserving affinity for PfATP4.[11]
-
Exploit Unique Residues: Focus on interactions with non-conserved residues between PfATP4 and the human off-target. Enhancing interactions with parasite-specific amino acids can greatly increase selectivity.[12]
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify different parts of the NITD-609 molecule and re-run the comparative cytotoxicity and biochemical off-target assays. This can reveal which chemical moieties are responsible for the off-target activity, allowing them to be replaced or altered.
-
-
By employing these rigorous experimental and strategic approaches, researchers can confidently navigate the complexities of preclinical drug evaluation, ensuring that the remarkable antimalarial potential of NITD-609 is characterized with the highest degree of scientific integrity.
References
- Spillman, N. J., & Kirk, K. (2016). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Future Medicinal Chemistry, 8(2), 227-38.
- Luchini, A., & Söellner, M. B. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry.
-
An, W. F., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. [Link]
-
Luchini, A., & Söellner, M. B. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Zenodo. [Link]
-
McNamara, C. W., et al. (2013). Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria. Nature. [Link]
-
Wang, Y., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
Egwuatu, E. C., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]
-
Yuan, H., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Cellular and Molecular Life Sciences. [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]
-
seqWell. (2025). Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]
-
Apsel, B., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. [Link]
-
McCarthy, J. S., et al. (2021). Defining the Antimalarial Activity of Cipargamin in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Cipargamin. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research. [Link]
-
Held, J. (2020). The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound. PAMAfrica. [Link]
-
ResearchGate. (n.d.). The antimalaria activity of the spiroindolone hit and its two enantiomers. ResearchGate. [Link]
-
Adoke, Y., et al. (2021). Hepatic safety and tolerability of cipargamin (KAE609), in adult patients with Plasmodium falciparum malaria. ZORA (Zurich Open Repository and Archive). [Link]
-
Wikipedia. (n.d.). Cipargamin. Wikipedia. [Link]
-
Leong, F. J., et al. (2014). A First-in-Human Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study of Novel Antimalarial Spiroindolone KAE609 (Cipargamin) To Assess Its Safety, Tolerability, and Pharmacokinetics in Healthy Adult Volunteers. Antimicrobial Agents and Chemotherapy. [Link]
-
Knapp, S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Medicines for Malaria Venture. (2010). MMV, Novartis and partners discover novel antimalarial drug candidate. Medicines for Malaria Venture. [Link]
-
McCarthy, J. S., et al. (2021). Defining the Antimalarial Activity of Cipargamin in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link]
-
Teo, E., et al. (2016). The Spiroindolone KAE609 Does Not Induce Dormant Ring Stages in Plasmodium falciparum Parasites. Antimicrobial Agents and Chemotherapy. [Link]
-
Zoleko-Manego, R., et al. (2021). Hepatic safety and tolerability of cipargamin (KAE609), in adult patients with Plasmodium falciparum malaria: a randomized, phase II, controlled, dose-escalation trial in sub-Saharan Africa. Malaria Journal. [Link]
-
ResearchGate. (2025). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. ResearchGate. [Link]
Sources
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- 2. Cipargamin - Wikipedia [en.wikipedia.org]
- 3. MMV, Novartis and partners discover novel antimalarial drug candidate | Medicines for Malaria Venture [mmv.org]
- 4. Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defining the Antimalarial Activity of Cipargamin in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Spiroindolone KAE609 Does Not Induce Dormant Ring Stages in Plasmodium falciparum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. cipargamin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
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- 15. journals.asm.org [journals.asm.org]
- 16. DSpace-CRIS [zora.uzh.ch]
- 17. Hepatic safety and tolerability of cipargamin (KAE609), in adult patients with Plasmodium falciparum malaria: a randomized, phase II, controlled, dose-escalation trial in sub-Saharan Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 22. domainex.co.uk [domainex.co.uk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. journaljcti.com [journaljcti.com]
Technical Support Center: Refinement of Analytical Methods for Detecting NITD-609 Metabolites
Welcome to the technical support center for the analytical refinement of NITD-609 (Cipargamin) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the bioanalysis of this next-generation antimalarial agent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively.
Introduction to NITD-609 and its Metabolism
NITD-609, also known as Cipargamin or KAE609, is a potent spiroindolone antimalarial compound currently in clinical development.[1][2] It exhibits rapid schizonticidal activity by targeting the Plasmodium falciparum ATPase4 (PfATP4), which disrupts sodium ion homeostasis in the parasite.[3] Understanding the metabolic fate of NITD-609 is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) assessments.
NITD-609 is extensively metabolized in humans. The major circulating metabolite is M23 , an oxidative metabolite.[4] Another minor but identified metabolite is M16 .[4] The primary route of elimination for NITD-609 and its metabolites is through biliary excretion into the feces.[4]
A notable aspect of NITD-609 metabolism is the formation of a ring-expanded metabolite, M37 , through an unusual C-C bond cleavage and subsequent 1,2-acyl shift. M37 is then further metabolized to M18 and M23 . This complex metabolic pathway underscores the importance of robust and specific analytical methods to accurately quantify the parent drug and its various metabolic products.
Below is a simplified representation of the known metabolic pathway of NITD-609.
Caption: Simplified metabolic pathway of NITD-609.
Troubleshooting Guide for LC-MS/MS Analysis of NITD-609 and its Metabolites
This section addresses common issues encountered during the LC-MS/MS analysis of NITD-609 and its metabolites in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for NITD-609 or its metabolites shows significant peak tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue in liquid chromatography and can arise from several factors. Here’s a systematic approach to troubleshooting:
-
Secondary Interactions with the Stationary Phase: The spiroindolone core of NITD-609 contains nitrogen atoms that can be protonated and interact with residual free silanol groups on the silica-based stationary phase. This is a primary cause of peak tailing for basic compounds.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1-0.5%) to saturate the active sites on the column. Alternatively, ensure your mobile phase has a sufficiently low pH (e.g., using formic acid) to keep the silanols non-ionized and the analyte consistently protonated.
-
Column Selection: Switch to a column with end-capping or a hybrid particle technology (e.g., ethylene-bridged hybrid) to minimize the availability of free silanols. A phenyl-hexyl column can also be a good choice due to the aromatic nature of NITD-609, offering alternative selectivity.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution:
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
-
If flushing doesn't help, consider replacing the guard column or the analytical column itself.
-
-
Issue 2: Low Sensitivity or No Signal
Question: I am not seeing a signal for my low-concentration quality control (QC) samples of NITD-609 metabolites. What should I check?
Answer:
Low sensitivity can be due to issues with the sample, the LC system, or the mass spectrometer.
-
Sample Preparation and Stability:
-
Analyte Loss during Extraction: NITD-609 and its metabolites may adsorb to plasticware, especially at low concentrations. Use low-binding microcentrifuge tubes and pipette tips.
-
Metabolite Instability: Metabolites can be less stable than the parent drug. Ensure your samples are always kept on ice or at 4°C during preparation and in the autosampler. Perform freeze-thaw stability tests to confirm that your analytes are stable under your storage and handling conditions.[5] For NITD-609, it has been shown to be stable in human plasma for at least 24 hours at room temperature and for at least 322 days at -60°C.
-
-
LC System:
-
Incorrect Mobile Phase Composition: Verify that the mobile phases are correctly prepared and that the correct bottles are connected to the system.
-
Leaks: Check for any leaks in the system, from the pump to the MS source. A small leak can significantly reduce the amount of analyte reaching the detector.
-
Injection Issues: Ensure the injection volume is correct and that the autosampler is drawing the sample properly. Check for air bubbles in the sample loop.
-
-
Mass Spectrometer:
-
Incorrect MRM Transitions: Double-check that you have entered the correct precursor and product ion m/z values. The table below provides proposed MRM transitions for NITD-609 and its major metabolite M23, based on their structures and fragmentation patterns of similar spiroindolone compounds.
-
| Compound | Proposed Precursor Ion [M+H]⁺ (m/z) | Proposed Product Ion (m/z) | Rationale for Fragmentation |
| NITD-609 | 390.0 | 332.0 | Loss of the chloro-fluoro-phenyl group |
| 295.1 | Further fragmentation of the spiro-indole core | ||
| M23 | 406.0 | 348.0 | Loss of the chloro-fluoro-phenyl group from the hydroxylated parent |
| 311.1 | Further fragmentation of the hydroxylated spiro-indole core |
Issue 3: High Matrix Effects
Question: I am observing significant ion suppression for my analytes when analyzing plasma samples. How can I mitigate this?
Answer:
Matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, are a major challenge in bioanalysis.
-
Improve Sample Preparation:
-
Protein Precipitation: While simple, protein precipitation can result in significant matrix effects as it does not remove many endogenous phospholipids.
-
Optimization: Experiment with different precipitation solvents (e.g., acetonitrile, methanol, or acetone) and solvent-to-plasma ratios. A higher ratio (e.g., 4:1 or 5:1) can sometimes improve protein removal.
-
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than protein precipitation. You will need to optimize the extraction solvent based on the polarity of NITD-609 and its metabolites.
-
Solid-Phase Extraction (SPE): SPE is the most effective technique for removing matrix components. A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) would be a good choice for the spiroindolone structure of NITD-609.
-
-
Chromatographic Separation:
-
Improve Resolution: Modify your LC gradient to better separate your analytes from the regions of the chromatogram where matrix components elute. A "divert valve" can also be used to send the early-eluting, highly polar matrix components to waste instead of the mass spectrometer.
-
Use a Different Column: A column with a different stationary phase chemistry may provide better separation from interfering matrix components.
-
-
Internal Standard Selection:
-
Stable Isotope-Labeled (SIL) Internal Standard: The best way to compensate for matrix effects is to use a SIL internal standard for each analyte. The SIL IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to an accurate final concentration. For NITD-609, a [M+6] labeled internal standard has been used.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an LC-MS/MS method for NITD-609 and its metabolites?
A1: Based on published methods for similar compounds and the known properties of NITD-609, here is a recommended starting point:
-
LC Column: A C18 or Phenyl-Hexyl column with a particle size of 2.6 µm or less (for UHPLC) is a good choice. A common dimension is 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A starting gradient could be 10-90% B over 5-7 minutes.
-
Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is typical.
-
MS Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS Mode: Multiple Reaction Monitoring (MRM).
Q2: How should I prepare my plasma samples for analysis?
A2: Protein precipitation is a rapid and straightforward method for sample preparation.
Detailed Protocol for Protein Precipitation:
-
To 50 µL of plasma sample in a low-binding microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of a solution that mimics the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex to dissolve the residue and centrifuge to pellet any remaining particulates.
-
Inject the supernatant onto the LC-MS/MS system.
Q3: What are the key validation parameters I need to assess for my bioanalytical method according to regulatory guidelines?
A3: According to FDA and other regulatory guidelines, a full validation of a bioanalytical method should include the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). This is typically assessed at the Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC levels.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear or weighted linear regression is commonly used.
-
Sensitivity: The lowest concentration of the analyte that can be reliably and reproducibly quantified with acceptable accuracy and precision (the LLOQ).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of NITD-609 and its metabolites from plasma samples.
Caption: A typical bioanalytical workflow for NITD-609 metabolites.
References
-
Huskey, S. W., Zhu, C., Fredenhagen, A., Kühnöl, J., Luneau, A., Jian, Z., ... & Stein, D. S. (2016). KAE609 (Cipargamin), a New Spiroindolone Agent for the Treatment of Malaria: Evaluation of the Absorption, Distribution, Metabolism, and Excretion of a Single Oral 300-mg Dose of [14C]KAE609 in Healthy Male Subjects. Drug Metabolism and Disposition, 44(5), 672–682. [Link]
-
Leong, F. J., Li, R., Gao, F., Li, J., Gao, N., & Xie, H. (2014). A first-in-human randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose study of novel antimalarial spiroindolone KAE609 (cipargamin) to assess its safety, tolerability, and pharmacokinetics in healthy adult volunteers. Antimicrobial agents and chemotherapy, 58(11), 6647–6654. [Link]
-
Novartis. (2017). A Phase 2, Multi-center, Randomized, Open-label, Dose-escalation Study to Determine Safety of Single (QD) and Multiple (3 QD) Doses of KAE609, Given to Adults With Uncomplicated Plasmodium Falciparum Malaria. ClinicalTrials.gov. [Link]
-
New Drug Approvals. (2014). KAE 609, NITD 609, Cipargamin for Malaria. New Drug Approvals. [Link]
-
White, N. J., Pukrittayakamee, S., Phyo, A. P., Rueangweerayut, R., Nosten, F., Jittamala, P., ... & Diagana, T. T. (2014). Spiroindolone KAE609 for treating uncomplicated Plasmodium falciparum malaria. New England Journal of Medicine, 371(5), 403-410. [Link]
-
Rottmann, M., McNamara, C., Yeung, B. K., Lee, M. C., Zou, B., Russell, B., ... & Diagana, T. T. (2010). Spiroindolones, a potent compound class for the treatment of malaria. Science, 329(5996), 1175-1180. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
-
van de Merbel, N. C. (2008). Protein precipitation. In Sample preparation in LC-MS bioanalysis (pp. 45-66). Springer, Boston, MA. [Link]
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Jian, W., Edom, R. W., & Weng, N. (2016). The AAPS Journal, 18(3), 755–765. [Link]
-
Anderson, L., & Hunter, C. L. (2006). Quantitative mass spectrometric multiple reaction monitoring assays for major plasma proteins. Molecular & Cellular Proteomics, 5(4), 573-588. [Link]
-
Wikipedia. (2023). Cipargamin. In Wikipedia. Retrieved from [Link]
-
Aegis Sciences Corporation. (n.d.). Drug Stability and Toxicology Testing. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. Retrieved from [Link]
-
Li, W., Zhang, J., & Tse, F. L. (2011). Matrix effects and their impact on the quantitation of endogenous compounds by liquid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(11), 1903–1912. [Link]
-
Shimadzu. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Retrieved from [Link]
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- 4. KAE609 (Cipargamin), a New Spiroindolone Agent for the Treatment of Malaria: Evaluation of the Absorption, Distribution, Metabolism, and Excretion of a Single Oral 300-mg Dose of [14C]KAE609 in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple reaction monitoring: Significance and symbolism [wisdomlib.org]
Technical Support Center: Enhancing the Oral Bioavailability of KAE609 (Cipargamin)
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals investigating the spiroindolone antimalarial agent KAE609 (cipargamin). Our goal is to provide a comprehensive technical resource in a direct question-and-answer format to address common challenges and guide experimental design for enhancing the oral bioavailability of this potent compound.
Frequently Asked Questions (FAQs)
Q1: What is KAE609, and which is the biologically active enantiomer?
A1: KAE609, also known as cipargamin or NITD609, is a potent, fast-acting synthetic antimalarial compound belonging to the spiroindolone class.[1][2] It acts by inhibiting the Plasmodium falciparum Na+-ATPase (PfATP4), which disrupts sodium ion homeostasis in the parasite.[3][4] The molecule has two chiral centers, resulting in four possible stereoisomers. Extensive structure-activity relationship (SAR) studies have identified the (1'R,3'S) configuration as the most biologically active enantiomer responsible for the antimalarial effect.[5][6]
Q2: What do we know about the baseline oral bioavailability and pharmacokinetics of KAE609?
A2: Clinical and preclinical studies indicate that KAE609 is well-absorbed orally and exhibits pharmacokinetic properties suitable for once-daily dosing.[7][8][9] In healthy human volunteers, systemic exposure (AUC) increases in a dose-proportional manner.[10][11] However, as a poorly soluble drug, its absorption is likely dissolution rate-limited.[7] The mean terminal elimination half-life is approximately 20.8 to 33.4 hours.[3][12] It is extensively metabolized, with the parent KAE609 accounting for about 76% of the total radioactivity in plasma after an oral dose, and the major circulating oxidative metabolite being M23.[12][13][14] Negligible amounts of the unchanged drug are excreted in the urine, indicating that elimination is primarily through metabolism and biliary pathways.[10][11]
Q3: What are the primary physicochemical barriers limiting the oral bioavailability of KAE609?
A3: The primary barrier is its poor aqueous solubility. KAE609 is a lipophilic molecule (LogP ~4.7) with a reported solubility of 39 µg/mL at pH 6.8.[7] According to the Developability Classification System (DCS), it would likely be classified as a Class IIa compound, where absorption is limited by the dissolution rate.[15] While it has good permeability, if the drug cannot dissolve effectively in the gastrointestinal fluids, the amount of drug available for absorption across the gut wall will be suboptimal, leading to incomplete or variable bioavailability.
Troubleshooting and Experimental Optimization
This section addresses common issues encountered during the preclinical development of KAE609 formulations.
Problem 1: High variability in plasma concentrations observed in our rat pharmacokinetic study.
Root Cause Analysis & Solution: High inter-animal variability is a classic sign of formulation-dependent absorption, typical for poorly soluble compounds. The issue likely stems from inconsistent dissolution in vivo.
Troubleshooting Steps:
-
Re-evaluate Your Formulation Vehicle:
-
For simple suspensions: Are you using a suitable suspending agent (e.g., 0.5% methylcellulose) and ensuring a uniform, fine particle size? Inconsistent particle size can lead to drastic differences in dissolution. Consider micronization of the API.[16][17]
-
For solutions: Is the drug fully solubilized and stable in the vehicle? KAE609 could be precipitating out upon administration into the aqueous environment of the GI tract. If using co-solvents, ensure they don't cause GI irritation, which can affect absorption.
-
-
Standardize Administration Technique:
-
Ensure the oral gavage technique is consistent across all technicians and animals. The volume and rate of administration should be uniform.
-
Confirm that the formulation is well-suspended immediately before dosing each animal.
-
-
Control for Physiological Variables:
-
Food Effect: Was the study conducted in fasted or fed animals? Food can significantly impact the bioavailability of lipophilic drugs.[18] A high-fat meal can increase bile salt secretion, which may enhance the solubilization of KAE609. A study in humans showed that a high-fat meal reduced Cmax by about 27% but did not affect the overall exposure (AUC).[10][11] You must decide on a state (fasted or fed) and maintain it consistently.
-
Animal Health: Ensure all animals are healthy and properly acclimatized. Stress or underlying illness can alter gastric emptying and GI motility.
-
Problem 2: Our new amorphous solid dispersion (ASD) formulation shows excellent in vitro dissolution but fails to improve bioavailability in vivo.
Root Cause Analysis & Solution: This "spring and parachute" failure is common with ASDs. The formulation achieves a temporary supersaturated state (spring), but the drug rapidly precipitates back into an insoluble form in the GI tract before it can be absorbed (parachute failure).
Troubleshooting Steps:
-
Incorporate a Precipitation Inhibitor: The polymer used to create the ASD (e.g., HPMC-AS, PVP VA64) should also function as a precipitation inhibitor. You may need to screen different polymers or add a secondary inhibitor to the formulation, such as a surfactant (e.g., Vitamin E TPGS).
-
Perform Biorelevant Dissolution Testing: Standard USP dissolution apparatus may not be predictive. Use a two-stage dissolution test that mimics the transition from the acidic stomach to the neutral pH of the small intestine.
-
Stage 1 (Acidic): Dissolve the ASD in Simulated Gastric Fluid (SGF) for 30 minutes.
-
Stage 2 (Neutral): Add a concentrated buffer of Simulated Intestinal Fluid (SIF) containing bile salts (e.g., FaSSIF or FeSSIF media) to the vessel. Monitor the drug concentration over several hours. A rapid drop after the pH shift indicates precipitation.
-
-
Assess for GI Tract Metabolism: While KAE609 is primarily metabolized hepatically, some gut wall metabolism can occur. If the ASD releases the drug too slowly, it may be exposed to metabolizing enzymes in the enterocytes for a longer period. An in vitro Caco-2 cell model can help assess permeability and potential for gut wall metabolism.[19]
Strategies for Bioavailability Enhancement
The key to enhancing KAE609's oral bioavailability lies in overcoming its dissolution rate-limited absorption. The following table summarizes promising formulation strategies.
| Strategy | Mechanism of Action | Advantages for KAE609 | Potential Challenges |
| Particle Size Reduction (Micronization/Nanosizing) | Increases surface area-to-volume ratio, enhancing dissolution velocity according to the Noyes-Whitney equation.[16][20] | A well-established, straightforward approach for DCS IIa compounds. Can be applied to the neat API.[15] | May not be sufficient to overcome very low solubility; risk of particle agglomeration. |
| Amorphous Solid Dispersions (ASD) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, avoiding the need to overcome crystal lattice energy for dissolution.[15] | Can achieve significant supersaturation, leading to a high concentration gradient for absorption. | Formulations can be physically unstable (recrystallization); risk of in vivo precipitation. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is pre-dissolved in a mixture of oils, surfactants, and co-solvents. Forms a fine oil-in-water emulsion upon gentle agitation in GI fluids.[17][20] | Maintains the drug in a solubilized state, bypassing dissolution. Can also enhance lymphatic uptake, potentially reducing first-pass metabolism.[20] | Requires careful selection of excipients to ensure good emulsification and stability. High surfactant load can cause GI irritation. |
| Complexation with Cyclodextrins | The hydrophobic KAE609 molecule can be encapsulated within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves water solubility.[16][20] | Forms a true solution, significantly increasing drug concentration at the absorption site. | Can be limited by the stoichiometry of the complex and the amount of cyclodextrin that can be safely administered. |
Logical Flow for Formulation Strategy Selection
The following workflow provides a systematic approach to selecting and validating a formulation strategy for KAE609.
Caption: Workflow for selecting and validating a bioavailability enhancement strategy.
Experimental Protocols
Protocol 1: Biorelevant Dissolution for a KAE609 Solid Dispersion
This protocol assesses the ability of an ASD formulation to maintain supersaturation upon transfer from a simulated gastric to an intestinal environment.
Materials:
-
KAE609 Amorphous Solid Dispersion (ASD) formulation
-
USP Dissolution Apparatus 2 (Paddles)
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF) concentrate
-
HPLC system with a validated method for KAE609 quantification
Methodology:
-
Apparatus Setup: Set the paddle speed to 75 RPM and the temperature to 37°C ± 0.5°C.
-
Gastric Phase:
-
Add 500 mL of SGF to each dissolution vessel.
-
Allow the media to equilibrate for 30 minutes.
-
Add the KAE609 ASD formulation (amount equivalent to the desired dose) to each vessel.
-
Take samples (1 mL) at t = 5, 15, and 30 minutes. Immediately filter samples through a 0.22 µm PVDF syringe filter.
-
-
Intestinal Phase:
-
At t = 30 minutes, add 250 mL of FaSSIF concentrate to each vessel to shift the pH to ~6.5.
-
Continue sampling at t = 45, 60, 90, 120, 180, and 240 minutes. Filter as described above.
-
-
Analysis: Analyze all samples by HPLC to determine the concentration of dissolved KAE609 over time.
-
Interpretation: Plot concentration vs. time. An ideal profile will show a rapid increase in concentration (the "spring") followed by a sustained high concentration above the drug's amorphous solubility (the "parachute"). A sharp drop after the addition of FaSSIF indicates precipitation.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is designed to compare the oral bioavailability of a novel KAE609 formulation against a simple suspension control.[21]
Animal Model:
-
Male Sprague-Dawley rats (220-250 g), n=6 per group.
-
Acclimatize animals for at least one week with a standard 12-hour light/dark cycle.
-
Fast animals overnight (12 hours) before dosing, with free access to water.
Grouping and Dosing:
-
Group 1 (Control): Administer KAE609 as a suspension in 0.5% methylcellulose via oral gavage. Dose: 10 mg/kg.
-
Group 2 (Test Formulation): Administer the novel KAE609 formulation (e.g., SEDDS or ASD) via oral gavage. Dose: 10 mg/kg.
-
Group 3 (IV Reference): Administer KAE609 in a solubilizing vehicle (e.g., Solutol/Ethanol/Water) via the tail vein. Dose: 1 mg/kg. This group is essential for calculating absolute bioavailability.
Sampling:
-
Collect sparse blood samples (~150 µL) from 3 rats per time point via the saphenous vein into EDTA-coated tubes.
-
Suggested Time Points (Oral): 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
-
Suggested Time Points (IV): 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Process blood to plasma by centrifugation (e.g., 4000 rpm for 10 min at 4°C) and store at -80°C until analysis.
Bioanalysis and Pharmacokinetic Analysis:
-
Quantify KAE609 concentrations in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software like Phoenix WinNonlin.
-
Calculate the absolute oral bioavailability (F%) for each oral formulation using the formula:
-
F(%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100
-
Metabolic Pathway of KAE609
Understanding the metabolic fate of KAE609 is crucial, as extensive metabolism can be a form of pre-systemic elimination that lowers bioavailability.
Caption: Simplified metabolic pathway of KAE609 in humans.[12][13]
References
-
Huskey, S. W., et al. (2016). KAE609 (Cipargamin), a New Spiroindolone Agent for the Treatment of Malaria: Evaluation of the Absorption, Distribution, Metabolism, and Excretion of a Single Oral 300-mg Dose of [14C]KAE609 in Healthy Male Subjects. Drug Metabolism and Disposition, 44(5), 672-82. [Link]
-
Kanth, R. (2016). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]
-
Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
-
Jadhav, P. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. CPQ Medicine, 15(1), 01-08. [Link]
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Krishnaiah, Y. S. R. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28-36. [Link]
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Crystal Pharmatech. (2023). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]
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Grass, G. M. (1997). Simulation models to predict oral drug absorption from in vitro data. Advanced Drug Delivery Reviews, 23(1–3), 199–219. [Link]
-
Huskey, S. W., et al. (2016). KAE609 (Cipargamin), a New Spiroindolone Agent for the Treatment of Malaria: Evaluation of the Absorption, Distribution, Metabolism, and Excretion of a Single Oral 300-mg Dose of [14C]KAE609 in Healthy Male Subjects. ResearchGate. [https://www.researchgate.net/publication/295848243_KAE609_Cipargamin_a_New_Spiroindolone_Agent_for_the_Treatment_of_Malaria_Evaluation_of_the_Absorption_Distribution_Metabolism_and_Excretion_of_a_Single_Oral_300-mg_Dose_of_14C KAE609_in_Healthy_Male_Subjects]([Link] KAE609_in_Healthy_Male_Subjects)
-
Tsume, Y., et al. (2019). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Pharmaceutics, 11(1), 4. [Link]
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ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. [Link]
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Kuhen, K. L., et al. (2014). Pharmacokinetic-Pharmacodynamic Analysis of Spiroindolone Analogs and KAE609 in a Murine Malaria Model. Antimicrobial Agents and Chemotherapy, 58(8), 4650-4658. [Link]
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Lee, J., et al. (2015). Stereoselective Total Synthesis of KAE609 via Direct Catalytic Asymmetric Alkynylation to Ketimine. Organic Letters, 17(19), 4758-4761. [Link]
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National Center for Biotechnology Information. Cipargamin. PubChem Compound Summary for CID 44469321. [Link]
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Butler, J., et al. (2014). In vitro models for the prediction of in vivo performance of oral dosage forms. Journal of Pharmaceutical Sciences, 103(11), 3436-3451. [Link]
-
Rein-Weston, A., et al. (2024). In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. Pharmaceutics, 16(5), 652. [Link]
-
Bouwman, S. A., et al. (2020). The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound. ResearchGate. [Link]
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ResearchGate. Key biological and physical properties of KAE609. [Link]
-
Jain, J. P., et al. (2023). First-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending doses clinical study to assess the safety, tolerability, and pharmacokinetics of cipargamin administered intravenously in healthy adults. Antimicrobial Agents and Chemotherapy. [Link]
-
White, N. J., et al. (2014). Spiroindolone KAE609 for Falciparum and Vivax Malaria. New England Journal of Medicine, 371(5), 403-410. [Link]
-
Huskey, S. W., et al. (2016). KAE609 (Cipargamin), a New Spiroindolone Agent for the Treatment of Malaria: Evaluation of the Absorption, Distribution, Metabolism, and Excretion of a Single Oral 300-mg Dose of [14C]KAE609 in Healthy Male Subjects. Drug Metabolism and Disposition. [Link]
-
Rottmann, M., et al. (2010). Spiroindolones, a new and potent chemotype for the treatment of malaria. Science, 329(5996), 1175-1180. [Link]
-
Ji, S., et al. (2024). Efficacy and mechanism of action of cipargamin as an antibabesial drug candidate. eLife, 12, RP94523. [Link]
-
Yeung, B. K., et al. (2010). Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria. Journal of Medicinal Chemistry, 53(14), 5155-5163. [Link]
-
Ji, S., et al. (2024). Efficacy and mechanism of action of cipargamin as an antibabesial drug candidate. PMC. [Link]
-
Lin, L., et al. (2020). Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. ResearchGate. [Link]
-
Lin, L., et al. (2020). Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement. Investigational New Drugs, 38(6), 1930-1943. [Link]
-
Wikipedia. (2023). Cipargamin. [Link]
-
Leong, F. J., et al. (2014). A first-in-human randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose study of novel antimalarial Spiroindolone KAE609 (Cipargamin) to assess its safety, tolerability, and pharmacokinetics in healthy adult volunteers. Antimicrobial Agents and Chemotherapy, 58(11), 6447-6454. [Link]
-
Bouwman, S. A., et al. (2020). The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound. Travel Medicine and Infectious Disease, 36, 101765. [Link]
-
Al-Ghananeem, A. M., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 16(12), 1713. [Link]
-
Leong, F. J., et al. (2014). A First-in-Human Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study of Novel Antimalarial Spiroindolone KAE609 (Cipargamin) To Assess Its Safety, Tolerability, and Pharmacokinetics in Healthy Adult Volunteers. Antimicrobial Agents and Chemotherapy, 58(11), 6447-6454. [Link]
-
ACS Publications. (2024). Molecular Pharmaceutics, 23(1). [Link]
-
Kirk, K. (2014). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Microbial Cell, 1(4), 133-135. [Link]
-
White, N. J., et al. (2014). Spiroindolone KAE609 for falciparum and vivax malaria. New England Journal of Medicine, 371(5), 403-410. [Link]
-
Hien, T. T., et al. (2017). Estimation of the In Vivo MIC of Cipargamin in Uncomplicated Plasmodium falciparum Malaria. Antimicrobial Agents and Chemotherapy, 61(3), e01822-16. [Link]
-
Rottmann, M., et al. (2010). Spiroindolones, a Potent Compound Class for the Treatment of Malaria. ResearchGate. [Link]
-
Cowell, A. N., & Winzeler, E. A. (2019). Antimalarial drug discovery: progress and approaches. Journal of Travel Medicine, 26(Suppl 1), S4-S13. [Link]
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Technical Support Center: Navigating Batch-to-Batch Variability of Synthesized NITD-609
Our approach is rooted in the principles of scientific integrity, providing not just procedural steps but also the underlying causality to empower you to make informed decisions in your experimental design. Every protocol and recommendation is designed to be a self-validating system, ensuring the reliability and reproducibility of your results.
I. Understanding the Core Challenge: The Nature of NITD-609
NITD-609 is a synthetic spiroindolone, a class of compounds with a novel mechanism of action targeting the Plasmodium falciparum Na+-ATPase (PfATP4).[1][2] This inhibition disrupts sodium ion homeostasis in the parasite, leading to its rapid death.[2] The complexity of its structure, particularly its stereochemistry, and its synthesis process are key factors that can contribute to batch-to-batch variability.
The synthesis of NITD-609 often involves a Pictet-Spengler reaction, a powerful tool for constructing the core tetrahydro-β-carboline scaffold.[3][4] However, this reaction can be sensitive to conditions and may generate impurities if not carefully controlled. Furthermore, NITD-609 has two stereocenters, meaning it can exist as four different stereoisomers. The desired biological activity is highly specific to one of these isomers, making chiral purity a critical quality attribute.[5]
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when encountering variability with NITD-609.
Q1: My IC50 value for NITD-609 has shifted significantly between batches. What is the most likely cause?
A significant shift in the 50% inhibitory concentration (IC50) is a classic indicator of batch-to-batch variability. The most common culprits are:
-
Incorrect Stereochemistry: The biological activity of NITD-609 is highly dependent on its specific stereoisomeric form.[5] Contamination with inactive or less active diastereomers will lead to a higher apparent IC50.
-
Chemical Impurities: Residual starting materials, by-products from the synthesis (particularly from the Pictet-Spengler reaction), or degradation products can interfere with the assay or compete with NITD-609 for its target.[4]
-
Inaccurate Compound Concentration: This can result from weighing errors, incomplete solubilization, or degradation of the compound in the stock solution.
-
Assay-Specific Variability: Inconsistencies in cell culture health, parasite synchronization, reagent quality, or even incubation times can lead to IC50 shifts.[6]
Q2: How can I be sure that the NITD-609 I have is the correct compound and of sufficient purity?
Independent verification of the compound's identity and purity is crucial. We recommend the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS): This will confirm the molecular weight of the main component and give an indication of its purity.
-
Chiral HPLC or Supercritical Fluid Chromatography (SFC): This is essential to determine the enantiomeric and diastereomeric purity of your batch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound.
If you do not have access to these techniques, request a detailed Certificate of Analysis (CoA) from your supplier that includes data from these methods for the specific batch you received.
Q3: My NITD-609 powder has changed color. Is it still usable?
A change in color is a strong indicator of chemical degradation. You should not use the compound. Store NITD-609 powder at -20°C and protect it from light to minimize degradation.[7]
Q4: I'm having trouble dissolving my NITD-609. How does this affect my experiments?
Incomplete dissolution will lead to an inaccurate stock solution concentration and, consequently, incorrect final concentrations in your assay, resulting in unreliable IC50 values. NITD-609 is poorly soluble in aqueous solutions.[8][9] For in vitro assays, it is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then serially diluted.[10] Ensure the compound is fully dissolved in DMSO before preparing your working solutions.
III. Troubleshooting Guides: A Deeper Dive
This section provides detailed, step-by-step guidance for specific issues you may encounter.
Guide 1: Investigating Chemical Purity and Identity
If you suspect the issue lies with the compound itself, a systematic analytical approach is necessary.
Problem: Inconsistent or lower-than-expected potency of NITD-609 in your antimalarial assay.
Underlying Principle: The observed biological activity is a direct function of the concentration of the active stereoisomer of NITD-609. Impurities can either be inactive, leading to an overestimation of the active compound's concentration, or they can interfere with the assay.
-
Review the Certificate of Analysis (CoA):
-
Purity: For research-grade material, a purity of >98% by HPLC is recommended.
-
Chiral Purity: The CoA should specify the enantiomeric excess (ee) or diastereomeric excess (de). For NITD-609, this should be >99%.
-
Identity Confirmation: The CoA should include data from ¹H NMR and Mass Spectrometry that is consistent with the structure of NITD-609.
-
-
Perform Analytical Characterization (if possible):
-
Reverse-Phase HPLC (RP-HPLC) for Purity Assessment:
-
Objective: To separate NITD-609 from any non-isomeric impurities.
-
Typical Conditions:
-
Column: C18 column (e.g., Phenomenex, Agilent).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at a wavelength where NITD-609 has strong absorbance (e.g., 210 nm).
-
-
Interpretation: A single major peak should be observed. Any other peaks represent impurities. The area of the NITD-609 peak relative to the total peak area gives a measure of purity.
-
-
Chiral HPLC/SFC for Stereoisomeric Purity:
-
Objective: To separate the four possible stereoisomers of NITD-609.
-
Typical Conditions:
-
Interpretation: A single peak corresponding to the active enantiomer should be observed. The presence of other peaks indicates contamination with other stereoisomers.
-
-
LC-MS for Identity Confirmation:
-
Objective: To confirm the molecular weight of NITD-609.
-
Procedure: Couple the output of the HPLC to a mass spectrometer.
-
Interpretation: The mass spectrum should show a prominent ion corresponding to the expected mass of NITD-609.
-
-
| Parameter | Recommended Specification | Analytical Method | Potential Impact of Deviation |
| Chemical Purity | > 98% | RP-HPLC | Lower potency, unexpected off-target effects. |
| Chiral Purity | > 99% ee/de | Chiral HPLC/SFC | Significantly lower potency. |
| Identity | Matches reference spectra | ¹H NMR, LC-MS | The compound may not be NITD-609. |
| Appearance | White to off-white solid | Visual Inspection | A change in color indicates degradation. |
Guide 2: Optimizing In Vitro Antimalarial Assays
Even with a high-quality batch of NITD-609, variability can be introduced during the biological assay. The SYBR Green I-based assay is a common method for determining the IC50 of antimalarial compounds.[1][13][14]
Problem: High variability in IC50 values across replicate plates or between experiments.
Underlying Principle: The SYBR Green I assay measures the accumulation of parasite DNA as an indicator of growth.[1] The accuracy of this measurement is sensitive to a number of experimental parameters.
-
Parasite Culture Maintenance:
-
Maintain a healthy, asynchronous culture of P. falciparum.
-
Ensure the parasitemia is within an optimal range (typically 0.5-5%) before starting the assay.[15]
-
Regularly check for microbial contamination.
-
-
Parasite Synchronization:
-
For consistent results, synchronize the parasite culture to the ring stage using methods like sorbitol or alanine treatment. This ensures that the majority of parasites are at the same developmental stage at the start of the assay.
-
-
Assay Setup:
-
Compound Preparation: Prepare a fresh serial dilution of NITD-609 in culture medium from a DMSO stock immediately before use. Ensure the final DMSO concentration in the assay wells is consistent and low (typically ≤0.5%) to avoid solvent toxicity.
-
Plate Seeding: Add the synchronized ring-stage parasites at a consistent starting parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 1-2%) to the 96-well plate containing the drug dilutions.
-
Controls: Include untreated control wells (parasites with medium and DMSO) and background control wells (uninfected red blood cells).
-
-
Incubation and Lysis:
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add a lysis buffer containing the SYBR Green I dye.
-
-
Fluorescence Reading and Data Analysis:
-
Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation, ~530 nm emission).
-
Subtract the background fluorescence and normalize the data to the untreated controls.
-
Calculate the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
| Observation | Potential Cause | Suggested Solution |
| High well-to-well variability | Inconsistent cell seeding, pipetting errors. | Use a multichannel pipette, ensure thorough mixing of cell suspension. |
| Drifting IC50 values between experiments | Inconsistent starting parasitemia, changes in culture medium or serum batch, parasite culture health. | Standardize starting parasitemia, use the same batch of reagents for a set of experiments, monitor parasite morphology. |
| Poor dose-response curve | Compound precipitation, incorrect dilutions. | Visually inspect wells for precipitation, prepare fresh drug dilutions for each experiment. |
| High background fluorescence | Contamination of culture, high starting hematocrit. | Check for contamination, optimize hematocrit. |
IV. Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key aspects of working with NITD-609.
Diagram 1: Potential Sources of Batch-to-Batch Variability
Caption: Key contributors to NITD-609 batch-to-batch variability.
Diagram 2: Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 data.
Diagram 3: Mechanism of Action and Potential for Impurity Interference
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regio- and Enantioselective Aza-Diels-Alder Reactions of 3-Vinylindoles: A Concise Synthesis of the Antimalarial Spiroindolone NITD609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. iddo.org [iddo.org]
- 14. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Improving the resolution of NITD-609 enantiomers in chiral HPLC
Welcome to the technical support resource for the chiral separation of NITD-609 (Cipargamin). This guide is designed for researchers, analytical chemists, and drug development professionals who are working to resolve the enantiomers of this potent spiroindolone antimalarial agent. As the therapeutic activity of NITD-609 is stereospecific, with the (1R, 3S) enantiomer being the active moiety, achieving robust and reliable chiral separation is paramount for accurate quantification, purity assessment, and quality control.[1][2][3][4]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in the fundamental principles of chiral chromatography.
Understanding the Challenge: The Stereochemistry of NITD-609
NITD-609 is a chiral compound featuring two stereogenic centers.[1] This gives rise to four possible stereoisomers. The critical pair for therapeutic development is the (1R, 3S) enantiomer and its mirror image, the (1S, 3R) enantiomer. The separation of these enantiomers is essential because different stereoisomers of a drug can exhibit significant variations in pharmacological activity, metabolic pathways, and potential toxicity.[5][6][7] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose.[7][8]
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: I am injecting a racemic standard of NITD-609, but I only see a single peak. Why are the enantiomers not separating?
This is the most common initial challenge and almost always points to a suboptimal choice of Chiral Stationary Phase (CSP) or mobile phase conditions.
Root Cause Analysis: Chiral recognition relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[9] For separation to occur, there must be a sufficient difference in the stability (free energy) of these two complexes. If the chosen CSP cannot form these selective interactions with NITD-609's structure, no resolution will be achieved.
Troubleshooting Steps:
-
Verify CSP Selection: Not all CSPs work for all molecules.[10] The most versatile and successful CSPs for a broad range of compounds are polysaccharide-based (i.e., cellulose or amylose derivatives).[8]
-
Action: If you are not using a polysaccharide-based column, switch to one.
-
Action: If you are using one, you must screen other polysaccharide columns with different functional groups. For example, the selectivity of Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) can be very different from Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)).[11] The electron-withdrawing groups on Chiralpak® IC can significantly alter π-π and dipole-dipole interactions crucial for separating molecules like NITD-609.
-
-
Screen Different Mobile Phase Modes: The nature of the mobile phase dictates the types of interactions that can occur. Chiral separation is a three-dimensional process where the mobile phase, stationary phase, and temperature all contribute to selectivity.[12]
-
Normal Phase (NP): (e.g., Hexane/Ethanol or Hexane/Isopropanol). This mode often provides the best selectivity due to strong hydrogen bonding and dipole-dipole interactions.
-
Reversed Phase (RP): (e.g., Acetonitrile/Water or Methanol/Water). Hydrophobic interactions play a more dominant role.
-
Polar Organic Mode: (e.g., Acetonitrile/Methanol). This can offer unique selectivity when a compound has poor solubility in NP or RP systems.
Action: Perform a column screening protocol using at least two different polysaccharide CSPs across NP, RP, and Polar Organic modes.
-
Q2: I can see a small shoulder on my peak, but the resolution is very poor (Rs < 1.0). How can I improve it?
Achieving baseline resolution (Rs ≥ 1.5) is critical for accurate quantification. Poor resolution means the peaks are not sufficiently separated. The resolution is governed by three factors: efficiency (N), selectivity (α), and retention factor (k). Selectivity is the most powerful tool for improving chiral resolution.[12]
Root Cause Analysis: Low resolution indicates that the difference in interaction energy between the two enantiomers and the CSP is very small. Your goal is to amplify this difference.
Troubleshooting Workflow for Poor Resolution
Caption: A workflow for systematically troubleshooting poor resolution in chiral HPLC.
Detailed Actions:
-
Optimize Selectivity (α):
-
Mobile Phase Composition: In Normal Phase, decrease the percentage of the alcohol modifier (e.g., from 20% ethanol to 10%). This increases retention and forces the analyte to interact more strongly with the CSP, often enhancing selectivity.
-
Mobile Phase Additives: The addition of a small concentration (0.1%) of an acidic or basic modifier can dramatically alter selectivity.[12] For a molecule like NITD-609 with basic nitrogen atoms, an acidic additive like trifluoroacetic acid (TFA) can improve peak shape and sometimes resolution. Conversely, a basic additive like diethylamine (DEA) can also be effective.
-
Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction. Lowering the column temperature (e.g., from 25°C to 15°C) often increases resolution by enhancing the stability of the diastereomeric complexes. However, the effect is system-dependent and sometimes increasing temperature can improve resolution.
-
-
Optimize Efficiency (N):
-
Flow Rate: Chiral separations often suffer from slow mass transfer kinetics. Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) gives more time for the enantiomers to interact with the CSP, leading to sharper peaks and better resolution.
-
-
Optimize Retention Factor (k'):
-
Ensure your peaks are retained adequately. A good target range for k' is between 2 and 10. If peaks are eluting too early (k' < 2), resolution will be poor. In NP, decrease the polar modifier content to increase retention. In RP, decrease the organic solvent content.
-
Q3: My peaks are broad and tailing. What is causing this and how can I fix it?
Peak tailing is often caused by undesirable secondary interactions between the analyte and the stationary phase or by issues with the sample solvent.
Root Cause Analysis:
-
Secondary Ionic Interactions: Residual silanol groups on the silica support can interact with basic sites on NITD-609, causing peak tailing.
-
Sample Solvent Effects: Dissolving the sample in a solvent much stronger than the mobile phase can cause the peak to distort as it enters the column.[13]
-
Column Overload: Injecting too much mass on the column can saturate the stationary phase.
Troubleshooting Steps:
-
Use a Mobile Phase Additive: This is the most effective solution for secondary interactions. Add 0.1% TFA or DEA to your mobile phase. The additive will occupy the active sites on the stationary phase, leading to more symmetrical peaks.
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
-
Reduce Injection Volume/Concentration: Perform a loading study by injecting progressively smaller amounts of your sample. If peak shape improves, you were likely overloading the column.
-
Check for Column Contamination: Strongly retained impurities from previous injections can build up at the column head and cause peak distortion.[13][14] Flush the column with a strong, compatible solvent as recommended by the manufacturer.
Experimental Protocols & Data
Protocol 1: Systematic Chiral Method Development Screening
This protocol outlines a structured approach to finding a suitable separation method for NITD-609 from scratch.
Objective: To identify a promising CSP and mobile phase combination that provides at least partial separation of the NITD-609 enantiomers.
Materials:
-
Racemic NITD-609 standard
-
HPLC-grade solvents (Hexane, Isopropanol, Ethanol, Acetonitrile, Methanol)
-
HPLC-grade additives (TFA, DEA)
-
Chiral Columns:
-
Column 1: Amylose-based (e.g., Chiralpak® IA, IB, or IH)
-
Column 2: Cellulose-based (e.g., Chiralpak® IC, ID, or OD-H)
-
Methodology:
-
System Preparation: Ensure the HPLC system is thoroughly flushed and free of contaminants.
-
Column Installation & Equilibration: Install the first column (e.g., Chiralpak IA). Equilibrate with the initial mobile phase for at least 30 column volumes.
-
Screening Injections: Perform a series of injections using the conditions outlined in the table below. For each run, inject a 5-10 µL volume of a ~1 mg/mL solution of racemic NITD-609.
-
Data Evaluation: After each run, evaluate the chromatogram for any sign of peak splitting or separation. Calculate the selectivity (α) and resolution (Rs).
-
Repeat: Repeat steps 2-4 for the second chiral column.
Data Summary Table: Initial Screening Conditions
| Phase | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Expected Primary Interactions |
| Normal Phase | Amylose & Cellulose | 90:10 Hexane:IPA (+/- 0.1% Additive) | 1.0 | 25 | H-Bonding, Dipole-Dipole, π-π |
| Reversed Phase | Amylose & Cellulose | 60:40 ACN:H₂O (+/- 0.1% Additive) | 1.0 | 25 | Hydrophobic, H-Bonding |
| Polar Organic | Amylose & Cellulose | 100% Methanol (+/- 0.1% Additive) | 0.8 | 25 | H-Bonding, Dipole-Dipole |
Note: Additives (TFA or DEA) should be tested in separate runs after an initial screen without them.
Visualizing the Chiral Recognition Mechanism
The separation of enantiomers on a CSP is often described by the "three-point interaction model." This conceptual model states that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the analyte and the chiral selector. At least one of these interactions must be stereochemically dependent.
Caption: Conceptual diagram of the three-point interaction model for chiral recognition.
References
-
Playing with Selectivity for Optimal Chiral Separation . LCGC International. [Link]
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution . Separation Science. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution . Chiral Technologies. [Link]
-
Trouble with chiral separations . Chromatography Today. [Link]
-
Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4 . PubMed. [Link]
-
Cipargamin – Knowledge and References . Taylor & Francis. [Link]
-
The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector . PubMed. [Link]
-
Which factors affect resolution in chromatography? . Quora. [Link]
-
cipargamin | Ligand page . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector . Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
cipargamin | Ligand page . IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. [Link]
-
Cipargamin . Wikipedia. [Link]
-
Cipargamin | C19H14Cl2FN3O . PubChem - NIH. [Link]
-
When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks? . ResearchGate. [Link]
-
Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations . Springer Link. [Link]
-
Chiral separation problem . Chromatography Forum. [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS . UNCW Institutional Repository. [Link]
-
Chiral Drug Separation . Encyclopedia of Separation Science. [Link]
-
CHIRAL STATIONARY PHASES . Regis Technologies. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development . Contract Pharma. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods . PMC - NIH. [Link]
-
Chiral stationary phases for HPLC . ResearchGate. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . MDPI. [Link]
-
Chiral HPLC separation: strategy and approaches . Chiralpedia. [Link]
-
Study on separation of enantiomers of tropane derivatives by Chiralpak AD and Chiralcel OD-H columns . National Center for Biotechnology Information. [Link]
Sources
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- 2. cipargamin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. cipargamin | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. Cipargamin - Wikipedia [en.wikipedia.org]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chiraltech.com [chiraltech.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Analysis of the Antimalarial Efficacy of NITD-609 Enantiomers and Chloroquine
A Technical Guide for Researchers in Drug Development
In the relentless battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous pipeline of novel therapeutics. For decades, chloroquine was a cornerstone of antimalarial chemotherapy, but its efficacy has been severely compromised by resistance. This has spurred the development of new classes of antimalarials with novel mechanisms of action. One such promising class is the spiroindolones, with NITD-609 (also known as Cipargamin or KAE609) at the forefront. This guide provides an in-depth comparison of the efficacy of NITD-609's enantiomers against the historical benchmark, chloroquine, supported by experimental data and detailed protocols for researchers.
The Shifting Landscape of Antimalarial Mechanisms
Understanding the molecular targets of antimalarial drugs is fundamental to overcoming resistance and designing next-generation therapies. Chloroquine and NITD-609 operate via distinct mechanisms, a crucial factor in NITD-609's efficacy against chloroquine-resistant parasites.
Chloroquine: Disrupting Heme Detoxification
Chloroquine, a 4-aminoquinoline, exerts its antimalarial effect by accumulating in the acidic food vacuole of the parasite.[1][2][3][4] Inside the parasite, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1][3][5] Normally, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[3][5] Chloroquine is thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.[2][5] Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which enhances the efflux of the drug from the food vacuole.[3]
NITD-609: A Novel Attack on Ion Homeostasis
NITD-609 belongs to the spiroindolone class of compounds and introduces a novel mechanism of action against Plasmodium.[6] It targets PfATP4, a P-type ATPase on the parasite's plasma membrane responsible for sodium ion extrusion.[6] By inhibiting PfATP4, NITD-609 disrupts the parasite's ability to maintain sodium homeostasis, leading to a rapid influx of sodium ions, osmotic stress, and ultimately, parasite death.[6] This unique mechanism is a key reason for NITD-609's potent activity against a wide range of drug-resistant parasite strains, including those resistant to chloroquine.[7]
Caption: Mechanisms of action for Chloroquine and NITD-609.
The Critical Role of Chirality in NITD-609's Efficacy
NITD-609 is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. Experimental evidence has demonstrated that the antimalarial activity of NITD-609 is highly stereospecific. The therapeutic potency resides almost exclusively in the (+)-enantiomer, which has the (1R, 3S) configuration.[8]
In early studies of the spiroindolone class, a racemic mixture (an equal mixture of both enantiomers) of a precursor compound showed moderate potency. However, upon separation, the individual enantiomers displayed a dramatic difference in activity, with the (1R, 3S)-enantiomer being over 250-fold more potent than its (1S, 3R) counterpart.[8] While the less active enantiomers of some spiroindolone analogs have shown submicromolar activity in vitro, this is largely attributed to the presence of minute amounts of the highly active enantiomer as a contaminant.[4] Crucially, these less active enantiomers demonstrate no efficacy in in vivo murine malaria models.[4] This underscores the importance of stereochemistry in the interaction between NITD-609 and its target, PfATP4.
Comparative In Vitro Efficacy: A Quantitative Look
The most direct measure of a drug's intrinsic antimalarial activity is its 50% inhibitory concentration (IC50) in in vitro cultures of P. falciparum. The following tables summarize the comparative IC50 values for the NITD-609 enantiomers and chloroquine against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
Table 1: In Vitro Efficacy Against Chloroquine-Sensitive P. falciparum
| Compound | Strain | IC50 (nM) | Reference |
| NITD-609 ((1R, 3S)-enantiomer) | NF54 | 0.5 - 1.4 | [9] |
| Spiroindolone Precursor (1a) ((1R, 3S)-enantiomer) | NF54 | < 1 | [8] |
| Spiroindolone Precursor (1b) ((1S, 3R)-enantiomer) | NF54 | > 250 | [8] |
| Chloroquine | 3D7 | 18.02 ± 7.3 | [10] |
| Chloroquine | NF54 | ~10-20 | [9] |
Table 2: In Vitro Efficacy Against Chloroquine-Resistant P. falciparum
| Compound | Strain | IC50 (nM) | Reference |
| NITD-609 ((1R, 3S)-enantiomer) | K1 | 0.5 - 1.4 | [9] |
| Spiroindolone Precursor (1a) ((1R, 3S)-enantiomer) | K1 | < 1 | [11] |
| Chloroquine | K1 | > 100 | [9] |
| Chloroquine | W2 | 810 | [12] |
| Chloroquine | Dd2 | 60 - 160 | [13] |
The data unequivocally demonstrate the superior potency of the active (1R, 3S)-enantiomer of NITD-609 compared to chloroquine, particularly against resistant strains. While chloroquine's efficacy plummets in resistant parasites, with IC50 values rising into the high nanomolar or even micromolar range, NITD-609 maintains its sub-nanomolar to low nanomolar potency, highlighting the effectiveness of its novel mechanism of action. The stark difference in activity between the spiroindolone enantiomers further emphasizes the precise structural requirements for binding to and inhibiting PfATP4.
Experimental Protocols for Efficacy Determination
Accurate and reproducible in vitro susceptibility testing is paramount in antimalarial drug discovery. The SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay are two widely used methods for determining the IC50 values of antimalarial compounds.
SYBR Green I-Based Fluorescence Assay
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasite.[1][2][3][5]
Caption: Workflow for the SYBR Green I-based assay.
Step-by-Step Methodology:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., NF54 or K1 strains) in human erythrocytes at a specified hematocrit in complete medium.
-
Drug Plate Preparation: Prepare a 96-well microtiter plate with serial dilutions of the test compounds (NITD-609 enantiomers, chloroquine) and appropriate controls (drug-free wells, uninfected erythrocytes).
-
Assay Initiation: Adjust the synchronized ring-stage parasite culture to the desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) and add to the pre-dosed plate.
-
Incubation: Incubate the plate for 72 hours under standard malaria culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, lyse the red blood cells by freezing the plate. Thaw the plate and add a lysis buffer containing SYBR Green I to each well.
-
Fluorescence Reading: Incubate the plate in the dark to allow the dye to bind to parasite DNA. Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm, respectively).
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme essential for anaerobic glycolysis in Plasmodium.[14][15] The level of pLDH activity is proportional to the number of viable parasites.[15]
Step-by-Step Methodology:
-
Assay Setup: Prepare drug plates and parasite cultures as described for the SYBR Green I assay.
-
Incubation: Incubate the plate for 48-72 hours under standard culture conditions.
-
Lysis: Lyse the parasites to release pLDH. This can be achieved by freeze-thaw cycles or by adding a lysis buffer.
-
Enzymatic Reaction: Add a reaction mixture containing a substrate (e.g., lactate) and a tetrazolium salt that is reduced by NADH (produced by pLDH) to a colored formazan product.
-
Colorimetric Reading: After a suitable incubation period, measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of pLDH inhibition for each drug concentration relative to the drug-free control and determine the IC50 value by non-linear regression analysis.
Conclusion
The spiroindolone NITD-609 represents a significant advancement in the fight against malaria, primarily due to its novel mechanism of action targeting the parasite's ion homeostasis. This guide highlights the profound superiority of NITD-609's active (1R, 3S)-enantiomer over chloroquine, especially in the context of widespread chloroquine resistance. The data clearly indicate that the antimalarial activity is stereospecific, with the inactive enantiomer contributing negligibly to the overall efficacy. For researchers in the field, the continued exploration of PfATP4 as a drug target and the development of compounds like NITD-609 are critical endeavors. The provided experimental protocols offer a standardized framework for the in vitro assessment of new antimalarial candidates, ensuring robust and comparable data generation in the global effort to combat this devastating disease.
References
-
Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235. [Link]
-
Egan, T. J., Combrinck, J. M., Egan, J., Hearne, G. R., Marques, H. M., Ntenteni, S., & Walden, J. C. (2002). On the molecular mechanism of chloroquine's antimalarial action. Journal of Inorganic Biochemistry, 91(1), 19-26. [Link]
-
Wikipedia. (2024). Chloroquine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Chloroquine: Understanding Mechanism of Action and Resistance. [Link]
-
Slideshare. (2015). Chloroquine. [Link]
-
D'Alessandro, S., et al. (2016). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy, 71(3), 657-665. [Link]
-
Leidenberger, M., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. In Malaria Drug Resistance (pp. 133-146). Humana Press, New York, NY. [Link]
-
van Pelt-Koops, J. C., et al. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial agents and chemotherapy, 56(7), 3544-3548. [Link]
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A Head-to-Head Showdown: The Novel Spiroindolone NITD-609 Versus the Established Artemisinin Derivatives in the Fight Against Malaria
In the relentless battle against malaria, the evolution of drug-resistant Plasmodium falciparum necessitates a continuous pipeline of novel antimalarials. For decades, artemisinin and its derivatives have been the cornerstone of combination therapies, saving millions of lives. However, the emergence of artemisinin resistance threatens this frontline defense. This guide provides a comprehensive, data-driven comparison of the promising spiroindolone candidate, NITD-609 (cipargamin), and the established artemisinin derivatives, offering researchers and drug development professionals a detailed analysis of their mechanisms, efficacy, and resistance profiles.
Section 1: Unraveling the Mechanisms of Action: A Tale of Two Targets
The fundamental difference between NITD-609 and artemisinin derivatives lies in their distinct molecular targets and mechanisms of action. This divergence is critical, as it suggests that NITD-609 could be effective against artemisinin-resistant parasites.
Artemisinin Derivatives: The Heme-Activated Radicals
Artemisinin and its semi-synthetic derivatives, such as artesunate and artemether, are sesquiterpene lactones characterized by a crucial endoperoxide bridge.[1][2] Their antimalarial activity is contingent on the activation of this bridge by intraparasitic heme-iron, which is produced during the parasite's digestion of hemoglobin in the erythrocyte.[1] This activation catalyzes the cleavage of the endoperoxide, generating cytotoxic carbon-centered free radicals. These radicals then alkylate and damage a multitude of parasite proteins and lipids, leading to parasite death.[3] While the precise array of targets is broad, key proteins like the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (PfATP6) have been implicated.[4][5]
Figure 1: Mechanism of action of artemisinin derivatives.
NITD-609: A Precise Strike on Sodium Homeostasis
In contrast to the broad-spectrum radical damage induced by artemisinins, NITD-609, also known as cipargamin, exhibits a highly specific mechanism of action.[6][7] This novel spiroindolone compound targets the P. falciparum P-type ATPase PfATP4, a crucial ion pump located on the parasite's plasma membrane.[6][7] PfATP4 is responsible for extruding sodium ions from the parasite, maintaining its ionic homeostasis. By inhibiting PfATP4, NITD-609 causes a rapid and fatal influx of sodium ions, leading to osmotic swelling and parasite lysis.[6][7][8] This distinct mechanism is a key reason for its efficacy against artemisinin-resistant strains.
Figure 2: Mechanism of action of NITD-609 (cipargamin).
Section 2: Performance Under Pressure: Efficacy and Speed of Action
Head-to-head comparisons, particularly in clinical settings, are the ultimate arbiters of a new drug candidate's potential. Data from preclinical and clinical studies reveal a compelling narrative for NITD-609's superior speed of parasite clearance.
In Vitro Potency
Both NITD-609 and artemisinin derivatives exhibit potent antiplasmodial activity in the low nanomolar range in vitro. However, NITD-609 consistently demonstrates potent activity against a wide panel of cultured P. falciparum strains, including those with known artemisinin resistance markers.[9]
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| NITD-609 (Cipargamin) | Drug-sensitive & resistant strains | 0.5 - 1.4 | [9] |
| Artesunate | Artemisinin-resistant isolates | Mean (SD): 1.4 (0.6) | [10] |
| Artemether | Not specified | ~2-200 times lower than 500nM | [11] |
Table 1: Comparative in vitro 50% inhibitory concentrations (IC50) against P. falciparum.
In Vivo Efficacy and Parasite Clearance
The most striking advantage of NITD-609 observed in clinical trials is its remarkably rapid parasite clearance time (PCT). A phase II trial in adults with uncomplicated P. falciparum malaria in Sub-Saharan Africa demonstrated that single or multiple doses of cipargamin ≥50 mg resulted in a median PCT of 8 hours, significantly faster than the 24 hours observed for the artemether-lumefantrine arm.[12] Another phase II study in Thailand showed a median PCT of 12 hours for both P. falciparum and P. vivax with a 3-day regimen of 30 mg cipargamin daily.[12] This rapid action is a critical attribute, as it can quickly alleviate symptoms and potentially reduce the window for transmission.
In preclinical murine models, NITD-609 has demonstrated single-dose cure efficacy.[9] A single oral dose of 100 mg/kg completely cleared P. berghei infection in all treated mice.[9]
| Parameter | NITD-609 (Cipargamin) | Artemether-Lumefantrine | Reference |
| Median Parasite Clearance Time (PCT) | 8 hours (at doses ≥50 mg) | 24 hours | [12] |
| PCR-corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28 | >65% | Higher rates of reinfection and recrudescence were observed in the cipargamin arm | [12] |
Table 2: Key efficacy endpoints from a Phase II clinical trial in adults with uncomplicated P. falciparum malaria.
Section 3: The Arms Race: Resistance Mechanisms and Profiles
The long-term utility of any antimalarial is dictated by the parasite's ability to develop resistance. The distinct mechanisms of action of NITD-609 and artemisinins are mirrored by their unique resistance profiles.
Artemisinin Resistance: The Role of Kelch13
The primary molecular marker for artemisinin resistance is mutations in the propeller domain of the P. falciparum Kelch13 (K13) gene.[3][4][13][14] These mutations are associated with a reduced rate of parasite clearance following treatment with artemisinin-based combination therapies (ACTs).[14] The exact mechanism by which K13 mutations confer resistance is still under investigation but is thought to involve a reduction in the parasite's endocytosis of host cell hemoglobin, leading to less heme-mediated activation of the artemisinin endoperoxide bridge.[3][4]
NITD-609 Resistance: A Target-Based Mutation
As expected for a drug with a specific molecular target, resistance to NITD-609 is associated with mutations in the gene encoding its target, PfATP4.[12] In clinical trials, treatment failures with cipargamin monotherapy were frequently associated with the emergence of a specific mutation, G358S, in the Pfatp4 gene.[12] This highlights the importance of developing NITD-609 as part of a combination therapy to mitigate the risk of resistance emergence.
Section 4: Beyond Asexual Stages: Transmission-Blocking Potential
An ideal antimalarial not only cures the individual but also prevents the transmission of the parasite to mosquitoes, thereby contributing to malaria eradication efforts. Both NITD-609 and artemisinin derivatives have demonstrated activity against the sexual stages of the parasite (gametocytes), which are responsible for transmission.
NITD-609 has been shown to be a potent inhibitor of both early and late-stage gametocyte development in vitro.[11][15] In standard membrane feeding assays, NITD-609 effectively reduced the transmission of P. falciparum to Anopheles stephensi mosquitoes.[15] Preclinical studies have also indicated that NITD-609 can significantly reduce sporozoite transmission in a laboratory population model.[16][17] Artemisinin derivatives also exhibit activity against immature gametocytes, but their effect on mature, transmissible gametocytes is less pronounced.[10]
Section 5: Experimental Protocols for Head-to-Head Evaluation
To facilitate further research and standardized comparisons, this section provides detailed methodologies for key in vitro and in vivo assays.
In Vitro Drug Susceptibility Testing: SYBR Green I-Based Assay
This method offers a high-throughput, sensitive, and cost-effective way to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.[18]
Objective: To quantify the in vitro activity of NITD-609 and artemisinin derivatives against P. falciparum.
Workflow:
Figure 3: Workflow for in vitro antimalarial drug susceptibility assay.
Step-by-Step Protocol:
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7, Dd2 strains) in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize the parasite culture to the ring stage using methods such as sorbitol lysis.
-
Drug Preparation: Prepare serial dilutions of NITD-609 and an artemisinin derivative (e.g., dihydroartemisinin) in complete culture medium in a 96-well microtiter plate. Include drug-free wells as negative controls and wells with uninfected erythrocytes as a background control.
-
Incubation: Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well of the drug-containing plate. Incubate the plate for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, transfer the contents of each well to a new plate containing lysis buffer with the fluorescent DNA-intercalating dye SYBR Green I. Incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Efficacy Testing: The 4-Day Suppressive Test in a Murine Model
This standard assay is crucial for evaluating the in vivo efficacy of antimalarial drug candidates.[19][20]
Objective: To assess the ability of NITD-609 and artemisinin derivatives to suppress parasitemia in a Plasmodium berghei-infected mouse model.
Workflow:
Figure 4: Workflow for the 4-day suppressive test in a murine malaria model.
Step-by-Step Protocol:
-
Animal Model: Use groups of 4-6 week old mice (e.g., ICR or Swiss Webster strain).
-
Infection: On Day 0, infect the mice intraperitoneally with approximately 1x10^7 Plasmodium berghei-parasitized red blood cells.
-
Drug Administration: Two hours post-infection, begin treatment. Administer the test compounds (NITD-609 and an artemisinin derivative, e.g., artesunate) orally or subcutaneously once daily for four consecutive days (Day 0 to Day 3). Include a control group that receives only the vehicle.
-
Parasitemia Monitoring: On Day 4, collect a drop of blood from the tail of each mouse to prepare thin blood smears.
-
Staining and Microscopy: Stain the smears with Giemsa stain and determine the percentage of parasitized erythrocytes by examining at least 1,000 red blood cells under a light microscope.
-
Data Analysis: Calculate the average parasitemia for each treatment group and the control group. Determine the percentage of parasitemia suppression for each drug-treated group relative to the vehicle-treated control group.
Section 6: Conclusion and Future Outlook
The head-to-head comparison of NITD-609 and artemisinin derivatives reveals a significant advancement in the fight against malaria. While artemisinins remain a critical component of current therapies, their efficacy is threatened by emerging resistance. NITD-609, with its novel mechanism of action targeting PfATP4, demonstrates potent activity against both drug-sensitive and artemisinin-resistant parasites. Its most compelling feature is its exceptionally rapid parasite clearance, which has the potential to improve clinical outcomes and reduce the window of transmissibility.
However, the emergence of resistance to NITD-609 monotherapy in clinical trials underscores a critical lesson learned from past antimalarial campaigns: combination therapy is paramount. The future of malaria treatment will undoubtedly rely on the strategic combination of novel agents like NITD-609 with partner drugs that possess different mechanisms of action. This approach will be essential to protect the longevity of these life-saving medicines and to continue the momentum towards malaria eradication. Further research should focus on identifying the optimal partner drugs for NITD-609 and evaluating these new combinations in rigorous preclinical and clinical studies.
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A Guide to the Validation of PfATP4 as the Primary Target of the Spiroindolone Antimalarial NITD-609
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a continuous pipeline of novel antimalarials with new mechanisms of action. The spiroindolone class of compounds, exemplified by the clinical candidate cipargamin (KAE609, formerly NITD-609), represents a significant breakthrough in this endeavor.[1] Initial phenotypic screens identified these molecules based on their potent, fast-acting parasiticidal activity. Subsequent target deconvolution efforts have converged on a single, vital parasite protein: the P-type cation-transporter ATPase4 (PfATP4).[2][3]
This guide provides a comprehensive comparison of the experimental data validating PfATP4 as the primary target of the active enantiomer of NITD-609. We will delve into the causality behind the experimental designs, present the supporting data, and offer detailed protocols for key validation workflows. Our focus will be on the multifaceted evidence that collectively builds an irrefutable case for this specific drug-target interaction, a cornerstone for rational drug development.
The Central Hypothesis: A Disruption of Sodium Homeostasis
The intraerythrocytic malaria parasite maintains a low cytosolic sodium ion (Na+) concentration, a state that is crucial for its survival, despite residing in a high-Na+ environment within the host red blood cell.[4] The central hypothesis posits that NITD-609 exerts its antimalarial effect by inhibiting PfATP4, a Na+ efflux pump on the parasite's plasma membrane.[4][5] This inhibition leads to a rapid and fatal disruption of the parasite's ability to regulate its internal Na+ concentration.[6][7]
The validation of this hypothesis has rested on a triad of complementary experimental approaches: genetic manipulation, biochemical analysis, and physiological assays. A critical component of this validation has been the comparative use of the two enantiomers of NITD-609. The racemate's antimalarial activity resides almost exclusively in the (1R,3S) enantiomer, providing a powerful chemical tool to distinguish specific, on-target effects from non-specific cytotoxicity.[8][9]
Genetic Evidence: Linking Resistance to pfatp4 Mutations
The most compelling evidence for a drug's target often comes from the genetic changes that confer resistance. The principle is straightforward: if a drug acts by binding to a specific protein, mutations in the gene encoding that protein can alter the binding site and reduce the drug's efficacy.
Experimental Workflow: In Vitro Resistance Selection and Whole-Genome Sequencing
A standard method for identifying drug targets is to culture the parasite under continuous drug pressure to select for resistant mutants.[10] Whole-genome sequencing of these resistant lines can then pinpoint the genetic basis of resistance.
Caption: Workflow for measuring PfATP4 ATPase activity.
These assays have demonstrated that the active enantiomer of NITD-609 directly inhibits the Na+-dependent ATPase activity in parasite membranes, while the inactive enantiomer is significantly less potent. [11]Crucially, membranes from resistant parasites with mutations in PfATP4 show reduced sensitivity to inhibition by the active enantiomer. [11]
Comparative Data: Enantiomer Specificity
The stark difference in activity between the NITD-609 enantiomers is a cornerstone of the validation, as it strongly argues against non-specific mechanisms of action.
| Assay | Active (1R,3S) Enantiomer | Inactive Enantiomer |
| In vitro antiplasmodial IC50 | ~0.5 - 1 nM | >1000 nM |
| Inhibition of Na+ efflux | Potent | Inactive |
| Inhibition of PfATP4 ATPase activity | Potent | Significantly less potent |
Data compiled from multiple sources. [8][9][11]
Alternative Hypotheses and Confounding Factors
In any rigorous target validation, it is essential to consider and experimentally exclude alternative hypotheses. One such hypothesis was that NITD-609 might be a general ionophore, non-specifically disrupting ion gradients across the parasite membrane. However, the lack of effect on other ions, such as Ca2+, and the clear enantiomer specificity argue against this. [12] Another possibility was that PfATP4 mutations might confer resistance through an indirect mechanism, such as by altering drug transport. However, the direct inhibition of PfATP4's ATPase activity by NITD-609 in membrane preparations strongly supports a direct binding interaction. [11]
Conclusion: An Overwhelming Convergence of Evidence
The validation of PfATP4 as the primary target of the active NITD-609 enantiomer is a textbook example of modern drug target validation. The evidence is multifaceted and internally consistent:
-
Genetic linkage: Resistance to NITD-609 is consistently associated with mutations in the pfatp4 gene.
-
Functional consequence: These mutations reduce the parasite's susceptibility to the drug.
-
Physiological effect: The active enantiomer of NITD-609 rapidly disrupts the parasite's Na+ homeostasis, a process attenuated in resistant mutants.
-
Biochemical interaction: The active enantiomer directly inhibits the Na+-dependent ATPase activity of PfATP4.
-
Stereospecificity: The antimalarial activity and the biochemical and physiological effects are almost exclusively confined to one enantiomer.
This robust body of evidence firmly establishes PfATP4 as a key vulnerability in P. falciparum and validates it as a high-value target for the development of new antimalarial drugs. The journey from a phenotypic screen hit to a clinical candidate with a well-defined mechanism of action underscores the power of a systematic and multi-pronged approach to target deconvolution.
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Spillman, N. J., Allen, R. J., McNamara, C. W., Yeung, B. K., Winzeler, E. A., Diagana, T. T., & Kirk, K. (2013). Na(+) regulation in the malaria parasite Plasmodium falciparum involves the cation ATPase PfATP4 and is a target of the spiroindolone antimalarials. Cell host & microbe, 13(2), 227–237. [Link]
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A Comparative Analysis of the Pharmacokinetic Profiles of NITD-609 Enantiomers: A Guide for Researchers
In the landscape of antimalarial drug development, the spiroindolone NITD-609 (also known as cipargamin or KAE609) represents a significant advancement, offering a novel mechanism of action and potent activity against multiple stages of the Plasmodium parasite.[1][2] As a chiral molecule with two stereogenic centers, NITD-609 exists as a pair of enantiomers.[3] It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different pharmacokinetic and pharmacodynamic properties.[4][5] This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of the NITD-609 enantiomers, offering researchers, scientists, and drug development professionals critical insights supported by experimental data.
The Significance of Stereochemistry in NITD-609's Antimalarial Activity
The therapeutic efficacy of NITD-609 is overwhelmingly attributed to a single enantiomer. The antimalarial activity of this class of compounds is primarily associated with the (+)-enantiomer.[6] In preclinical studies, while the inactive (-)-enantiomers of potent spiroindolone analogs displayed some in vitro activity against P. falciparum, they demonstrated no efficacy in a P. berghei mouse model.[6] This stark difference in in vivo activity underscores the critical importance of stereochemistry in the drug's mechanism of action, which involves the inhibition of the parasite's PfATP4 sodium pump.[1][7][8] The specific three-dimensional arrangement of the (+)-enantiomer is crucial for its interaction with this molecular target.[9]
Comparative Pharmacokinetic Profiles
The differential in vivo efficacy between the enantiomers is intrinsically linked to their pharmacokinetic profiles. Preclinical studies in mice have revealed significant differences in the clearance and half-life of the (+)- and (-)-enantiomers of NITD-609 and its analogs.
| Enantiomer | In Vitro Potency (IC50, nM) vs. P. falciparum | In Vivo Mouse Pharmacokinetics |
| Clearance (ml/min/kg) | ||
| (+)-NITD-609 | 0.9 | 9.8 |
| (-)-NITD-609 | 180 | 38 |
Data sourced from Lakshminarayana et al. (2015).[6]
As the data illustrates, the therapeutically active (+)-enantiomer exhibits a significantly lower clearance rate and a longer half-life compared to its inactive (-)-counterpart. This favorable pharmacokinetic profile of the (+)-enantiomer ensures sustained plasma concentrations above the minimum inhibitory concentration, a critical factor for effective parasite clearance.[6]
Experimental Methodologies
The determination of the stereoselective pharmacokinetics of NITD-609 relies on robust bioanalytical and in vitro metabolism protocols.
Chiral Separation and Bioanalysis of NITD-609 Enantiomers in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of individual enantiomers in plasma samples.[6]
Protocol:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Perform protein precipitation by adding three volumes of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak column, is effective for resolving the enantiomers.
-
Mobile Phase: A mixture of organic solvents (e.g., acetonitrile) and aqueous buffers. The exact composition and gradient profile must be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, optimized for the specific analytes.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each enantiomer and the internal standard to ensure selectivity and sensitivity.[6]
-
In Vitro Metabolism using Liver Microsomes
In vitro metabolism studies using liver microsomes are crucial for understanding the potential for stereoselective metabolism by cytochrome P450 (CYP) enzymes.[1]
Protocol:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a phosphate buffer to a final volume.
-
Pre-incubate the mixture at 37°C.
-
-
Initiation of Reaction:
-
Add the test compound (individual enantiomers or the racemate) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant using the validated LC-MS/MS method to determine the rate of disappearance of the parent enantiomer.
-
Visualizing the Experimental Workflow
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In Vitro Validation of NITD-609's Activity Against Drug-Resistant P. falciparum
A Comparative Guide for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum threaten global malaria control and elimination efforts. This guide provides a comprehensive overview of the in vitro validation of NITD-609 (also known as cipargamin or KAE609), a novel spiroindolone antimalarial, against drug-resistant strains of P. falciparum. We will explore its unique mechanism of action, compare its efficacy to existing antimalarials, and provide detailed protocols for assessing its in vitro activity.
The Challenge of Antimalarial Drug Resistance
The history of malaria treatment is marked by the parasite's remarkable ability to develop resistance to successive therapies. Chloroquine, once a highly effective and widely used antimalarial, has been rendered largely ineffective in many parts of the world due to resistance.[1][2] More recently, resistance to artemisinin-based combination therapies (ACTs), the current first-line treatment for uncomplicated falciparum malaria, has emerged in Southeast Asia, posing a significant threat to global health.[3][4][5] This evolving landscape necessitates the urgent development of new antimalarials with novel mechanisms of action.
NITD-609: A Novel Spiroindolone with a Unique Target
NITD-609 belongs to the spiroindolone class of compounds and was identified through high-throughput phenotypic screening of a diverse chemical library.[6] Its primary target is the P. falciparum cation-transporting ATPase 4 (PfATP4), a parasite plasma membrane protein responsible for maintaining low intracellular sodium ion concentrations.[7][8][9] By inhibiting PfATP4, NITD-609 disrupts sodium homeostasis in the parasite, leading to a rapid influx of sodium ions and subsequent parasite death.[8][10] This mechanism of action is distinct from that of all currently approved antimalarial drugs, making NITD-609 a promising candidate for treating drug-resistant malaria.
Comparative In Vitro Efficacy of NITD-609
The in vitro potency of NITD-609 has been evaluated against a panel of drug-sensitive and drug-resistant P. falciparum strains. A key metric for this evaluation is the 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit parasite growth by 50%.
The following table summarizes the in vitro activity of NITD-609 compared to established antimalarials against various drug-resistant P. falciparum strains.
| Drug | Chloroquine-Resistant (e.g., K1, W2) IC50 (nM) | Artemisinin-Resistant (e.g., K13 mutants) IC50 (nM) | Multi-Drug Resistant Strains IC50 (nM) |
| NITD-609 | Sub-nanomolar to low nanomolar | Low nanomolar | Low nanomolar |
| Chloroquine | >100 nM | Variable | >100 nM |
| Artemether | Low nanomolar | Higher nanomolar (variable) | Variable |
| Lumefantrine | Low nanomolar | Low nanomolar | Variable |
Note: The IC50 values are approximate ranges compiled from various studies. Actual values can vary depending on the specific parasite strain and assay conditions.
As the data indicates, NITD-609 consistently demonstrates potent activity in the low nanomolar range against a wide spectrum of drug-resistant parasites, including those resistant to chloroquine and artemisinin.[11][12][13] This broad activity underscores its potential as a valuable new tool in the fight against malaria.
Experimental Workflow for In Vitro Validation
The SYBR Green I-based fluorescence assay is a widely used, reliable, and high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[14][15][16][17][18]
Caption: SYBR Green I Assay Workflow.
I. Materials and Reagents:
-
P. falciparum laboratory strains (drug-sensitive and resistant)
-
Human erythrocytes (O+)
-
RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II or human serum
-
NITD-609 and other antimalarial drugs (e.g., chloroquine, artemisinin)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
II. Experimental Procedure:
-
Parasite Culture: Maintain continuous in vitro cultures of P. falciparum strains in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment. This ensures a homogenous starting population for the assay.
-
Drug Plate Preparation:
-
Prepare serial dilutions of NITD-609 and control drugs in RPMI 1640 medium.
-
Add 100 µL of each drug dilution to the wells of a 96-well plate. Include drug-free wells as negative controls and uninfected erythrocyte wells as a background control.
-
-
Assay Initiation:
-
Adjust the synchronized parasite culture to a parasitemia of ~0.5% and a hematocrit of 2%.
-
Add 100 µL of the parasite suspension to each well of the drug-prepared plate.
-
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture. This allows for one full cycle of parasite replication.
-
Lysis and Staining:
-
After incubation, freeze the plates at -80°C to lyse the erythrocytes.
-
Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I (diluted to 1x) to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the log of the drug concentration.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mechanism of Action: Disruption of Sodium Homeostasis
The unique mode of action of NITD-609 is a key advantage in overcoming existing drug resistance mechanisms.
Caption: NITD-609 Mechanism of Action.
In a normal state, the PfATP4 pump actively expels sodium ions from the parasite, maintaining a low intracellular concentration essential for its survival. NITD-609 specifically binds to and inhibits this pump.[9] The resulting disruption of sodium homeostasis leads to a toxic accumulation of sodium ions within the parasite, ultimately causing its death.[8]
Conclusion and Future Directions
The in vitro data strongly support the continued development of NITD-609 as a potent antimalarial agent with significant activity against a wide range of drug-resistant P. falciparum strains. Its novel mechanism of action makes it a valuable candidate for combination therapies, potentially protecting partner drugs from the development of resistance. Further research, including clinical trials, is crucial to fully elucidate its efficacy and safety profile in humans and to determine its role in the future of malaria treatment and eradication.[6][19] The transmission-blocking potential of NITD-609, demonstrated by its activity against gametocytes, further enhances its profile as a next-generation antimalarial.[10][11][12][20][21][22][23]
References
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Kaddouri, H., et al. (2008). In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes. International Journal for Parasitology, 38(6), 639-647. Available at: [Link]
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Bacon, D. J., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(4), 1152-1160. Available at: [Link]
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Lehane, A., & Kirk, K. (n.d.). Understanding high-level resistance to antimalarial PfATP4 inhibitors. MESA. Retrieved from [Link]
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Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(4), 1152–1160. Available at: [Link]
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Lehane, A., & Kirk, K. (n.d.). Understanding high-level resistance to antimalarial PfATP4 inhibitors. The Australian National University. Retrieved from [Link]
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Noedl, H., et al. (2010). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 82(3), 385–388. Available at: [Link]
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Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(4), 1152-1160. Available at: [Link]
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Jimah, J. R., et al. (2020). Mutational analysis of an antimalarial drug target, PfATP4. Proceedings of the National Academy of Sciences, 117(1), 479-485. Available at: [Link]
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Noedl, H., et al. (2010). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 82(3), 385–388. Available at: [Link]
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van Pelt-Koops, J. C., et al. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial Agents and Chemotherapy, 56(7), 3544-3548. Available at: [Link]
-
van Pelt-Koops, J. C., et al. (2012). The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. Antimicrobial Agents and Chemotherapy, 56(7), 3544–3548. Available at: [Link]
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Zagórska, A., & Jaromin, A. (2022). Antimalarials Targeting the Malaria Parasite Cation ATPase P falciparum ATP4 (PfATP4). Current Topics in Medicinal Chemistry, 23(1), 1-1. Available at: [Link]
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Khan, H. M., et al. (2013). In Vitro Chloroquine Resistance in Plasmodium falciparum Isolates from Tertiary Care Hospital. Journal of Pathogens, 2013, 915606. Available at: [Link]
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Zagórska, A., & Jaromin, A. (2023). Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4). Current Topics in Medicinal Chemistry, 23(1), 1-1. Available at: [Link]
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Thiam, L. G., et al. (2023). Identification of an in vitro artemisinin-resistant Plasmodium falciparum kelch13 R515K mutant parasite in Senegal. Frontiers in Cellular and Infection Microbiology, 13, 1149490. Available at: [Link]
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Uwimana, A., et al. (2020). In Vitro Confirmation of Artemisinin Resistance in Plasmodium falciparum from Patient Isolates, Southern Rwanda, 2019. Emerging Infectious Diseases, 26(2), 357-359. Available at: [Link]
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van Pelt-Koops, J. C., et al. (2012). The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. Antimicrobial Agents and Chemotherapy, 56(7), 3544-3548. Available at: [Link]
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Witkowski, B., et al. (2013). Laboratory Detection of Artemisinin-Resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 57(6), 3157-3161. Available at: [Link]
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Fidock, D. A. (2008). In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes. International Journal for Parasitology, 38(6), 639-647. Available at: [Link]
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Witkowski, B., et al. (2014). Laboratory detection of artemisinin-resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 58(6), 3157-3161. Available at: [Link]
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Anvikar, A. R., et al. (2011). In vitro assessment of drug resistance in Plasmodium falciparum in five States of India. The Indian Journal of Medical Research, 133(3), 335–341. Available at: [Link]
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van Pelt-Koops, J. C., et al. (2015). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to Anopheles mosquito vector. Novartis OAK. Available at: [Link]
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Intharabut, B., et al. (2022). Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 66(4), e02181-21. Available at: [Link]
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Isaacson, M., et al. (1984). In vitro confirmation of chloroquine-resistant Plasmodium falciparum in southern Africa. South African Medical Journal, 66(6), 209-210. Available at: [Link]
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Mohanty, S., et al. (2016). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. The Indian Journal of Medical Research, 144(5), 727–734. Available at: [Link]
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Moser, K. A., et al. (2021). Clinical and In Vitro Resistance of Plasmodium falciparum to Artesunate-Amodiaquine in Cambodia. The Journal of Infectious Diseases, 223(1), 114–123. Available at: [Link]
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Campo, B., et al. (2018). Assessing Risks of Plasmodium falciparum Resistance to Select Next-Generation Antimalarials. Trends in Parasitology, 34(10), 869–882. Available at: [Link]
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Le Bihan, A., et al. (2016). Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling. PLOS Medicine, 13(10), e1002138. Available at: [Link]
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LaCrue, A. N., et al. (2024). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Microbiology Spectrum, 12(9), e01032-24. Available at: [Link]
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McCarthy, J. S., et al. (2019). Defining the Antimalarial Activity of Cipargamin in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 63(10), e00602-19. Available at: [Link]
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Spillman, N. J., et al. (2015). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Future Medicinal Chemistry, 7(12), 1465-1473. Available at: [Link]
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Intharabut, B., et al. (2022). Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 66(4), e02181-21. Available at: [Link]
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van Pelt-Koops, J. C., et al. (2012). The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. Antimicrobial Agents and Chemotherapy, 56(7), 3544-3548. Available at: [Link]
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Wang, Z., et al. (2021). Different In Vitro Drug Susceptibility Profile of Plasmodium falciparum Isolates from Two Adjacent Areas of Northeast Myanmar and Molecular Markers for Drug Resistance. Pathogens, 10(11), 1421. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of the Antimalarial Drug Candidate NITD-609 (Cipargamin)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimalarial Synthesis
NITD-609, also known as Cipargamin or KAE609, is a potent spiroindolone antimalarial agent that has shown significant promise in combating drug-resistant strains of Plasmodium falciparum.[1][2][3][4] Its unique mechanism of action, targeting the parasite's PfATP4 sodium ion pump, makes it a critical component in the next generation of antimalarial therapies.[2][3] The complex stereochemistry of NITD-609, featuring a spirocyclic core and two stereocenters, presents a considerable synthetic challenge. The efficiency, scalability, and cost-effectiveness of its synthesis are paramount for its potential as a global health therapeutic.
This guide provides a side-by-side evaluation of the principal synthetic routes to NITD-609, offering an in-depth analysis of their respective methodologies, efficiencies, and potential for large-scale production. We will delve into the original Novartis route and two subsequent, more streamlined asymmetric syntheses, providing the necessary experimental data for a comprehensive comparison.
At a Glance: Key Metrics of NITD-609 Synthesis Routes
| Metric | Original Novartis Route (via Chiral Resolution) | Asymmetric Alkynylation Route (Takada et al.) | Aza-Diels-Alder Route (Zheng et al.) |
| Overall Yield | Not explicitly reported, estimated to be low due to multiple steps and resolution. | Not explicitly reported, but key steps have high yields. | 40.6% (over 3 steps)[5][6] |
| Number of Steps | ~8 steps | Multistep, with a key stereocenter-forming step. | 3 steps[5][6] |
| Enantioselectivity | Achieved via chiral resolution (enzymatic or HPLC).[2][7] | High (e.g., 96% ee for a key intermediate).[7] | Excellent (up to 99% ee).[5][6] |
| Key Transformation | Pictet-Spengler reaction.[1][5] | Direct catalytic asymmetric alkynylation of a ketimine.[7] | Regio- and enantioselective aza-Diels-Alder reaction.[5][6] |
| Scalability | Demonstrated for large-scale production, but with inherent inefficiencies. | Potentially scalable, but requires specialized catalysts. | Highly promising for scalability due to its conciseness. |
Route 1: The Original Novartis Synthesis via Pictet-Spengler Reaction and Chiral Resolution
The pioneering synthesis of NITD-609, developed by Novartis, established the feasibility of constructing the complex spiroindolone scaffold.[8] This route, while foundational, is characterized by a linear sequence of approximately eight steps, culminating in a chiral resolution to isolate the desired (1'R,3'S)-enantiomer.
The Underlying Chemistry: A Stepwise Approach
The Novartis synthesis hinges on the well-established Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydro-β-carbolines.[1][5] The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. In this case, the key precursors are 5-chloroisatin and α-methyltryptamine.
A mechanistic study of this specific Pictet-Spengler reaction revealed a high degree of diastereoselectivity, which is crucial for the formation of the correct relative stereochemistry of the two stereocenters.[5] However, the initial reaction produces a racemic mixture of the desired diastereomer, necessitating a subsequent resolution step. This resolution is a significant drawback of the original route, as it inherently limits the maximum theoretical yield to 50% for the desired enantiomer and requires additional processing steps, such as enzymatic resolution or preparative chiral chromatography.[2][7]
Experimental Protocol: Key Steps in the Novartis Synthesis
While the full, detailed industrial protocol is proprietary, the key transformations reported in the patent literature involve:
-
Pictet-Spengler Reaction: Condensation of 5-chloroisatin with racemic α-methyltryptamine under acidic conditions to form the spiro-tetrahydro-β-carboline core.
-
Protection/Deprotection Steps: The use of protecting groups for the indole and/or amine functionalities is implied to navigate the multi-step sequence.
-
Reduction: A multi-step sequence is required to reduce a carboxylic acid functionality to a methyl group.
-
Chiral Resolution: Separation of the enantiomers of a key intermediate using methods like the formation of diastereomeric salts with a chiral acid (e.g., (+)-camphorsulfonic acid) followed by fractional crystallization, or enzymatic kinetic resolution.[2]
-
Final Elaboration: Subsequent chemical modifications to install the remaining functional groups.
Caption: The original Novartis synthesis of NITD-609.
Advantages and Disadvantages
-
Advantages:
-
Established and proven for producing NITD-609 for initial studies.
-
Relies on a well-understood key reaction (Pictet-Spengler).
-
-
Disadvantages:
-
Lengthy (approximately 8 steps).
-
Inherently inefficient due to the need for chiral resolution, limiting the yield of the desired enantiomer.
-
Requires multiple protection and deprotection steps, adding to the overall complexity and cost.
-
Route 2: Direct Catalytic Asymmetric Alkynylation
In 2015, a more elegant and efficient approach was reported by Takada, Kumagai, and Shibasaki, which circumvents the need for chiral resolution by establishing the key spirocyclic stereocenter in an enantioselective manner.[7]
The Underlying Chemistry: A Stereoselective Breakthrough
This synthesis employs a direct catalytic asymmetric alkynylation of a ketimine as the pivotal step.[7] This reaction constructs the quaternary carbon stereocenter with high enantioselectivity, a significant challenge in organic synthesis. The use of a chiral copper catalyst system allows for the direct formation of the desired enantiomer of a key propargylic α-tertiary amine intermediate.
The subsequent steps involve a copper-catalyzed intramolecular hydroamination to form the indole ring, followed by further transformations to complete the synthesis of NITD-609. This approach is significantly more atom-economical than the original route as it avoids the "wastage" of the undesired enantiomer.
Experimental Protocol: Key Steps in the Asymmetric Alkynylation Route
-
Preparation of Ketimine: 5-chloroisatin is converted to the corresponding N-(diphenylthiophosphinoyl)ketimine.
-
Asymmetric Alkynylation: The ketimine undergoes a copper-catalyzed asymmetric addition of a functionalized terminal alkyne in the presence of a chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE). This step sets the absolute stereochemistry of the spiro-center with high enantiomeric excess (up to 96% ee for a key intermediate).[7]
-
Intramolecular Hydroamination: After deprotection, a copper(I)-catalyzed intramolecular hydroamination of the alkyne moiety constructs the indole-fused piperidine ring system in high yield (93%).[7]
-
Final Transformations: Removal of the activating group and introduction of the methyl group at the adjacent stereocenter completes the synthesis.
Caption: The asymmetric alkynylation route to NITD-609.
Advantages and Disadvantages
-
Advantages:
-
Stereoselective, avoiding a wasteful chiral resolution step.
-
Potentially more efficient and atom-economical.
-
Key steps proceed with high yields and enantioselectivity.
-
-
Disadvantages:
-
Requires a specialized and potentially expensive chiral catalyst system.
-
The multi-step nature, while improved, still presents challenges for large-scale production.
-
Route 3: Regio- and Enantioselective Aza-Diels-Alder Reaction
Also in 2015, Zheng and colleagues reported a remarkably concise and highly efficient synthesis of NITD-609 based on an asymmetric aza-Diels-Alder reaction.[5][6]
The Underlying Chemistry: A Convergent and Powerful Strategy
This route utilizes a nickel-catalyzed asymmetric [4+2] cycloaddition between a 3-vinylindole and an isatin-derived ketimine. This powerful reaction constructs the entire tetracyclic core of NITD-609 in a single step with excellent control over both regioselectivity and enantioselectivity (up to 96% yield and 99% ee).[5][6] The reaction is believed to proceed through a concerted pathway, with π-π stacking interactions between the two indole rings of the reactants guiding the observed selectivity.
The elegance of this approach lies in its convergence and efficiency, allowing for the synthesis of NITD-609 in just three steps from readily available starting materials with an impressive overall yield of 40.6%.[5][6]
Experimental Protocol: Key Steps in the Aza-Diels-Alder Route
-
Preparation of Reactants: Synthesis of the 3-vinylindole and the isatin-derived ketimine.
-
Asymmetric Aza-Diels-Alder Reaction: The two components are reacted in the presence of a chiral nickel catalyst (formed in situ from Ni(ClO₄)₂·6H₂O and a chiral N,N'-dioxide ligand) to directly afford the spiroindolone product with the desired stereochemistry.
-
Final Reduction: A simple reduction step completes the synthesis of NITD-609.
Caption: The aza-Diels-Alder route to NITD-609.
Advantages and Disadvantages
-
Advantages:
-
Disadvantages:
-
Requires a specific chiral N,N'-dioxide ligand, the availability and cost of which on a large scale would need to be considered.
-
While highly promising, the scalability of this specific nickel-catalyzed reaction would need to be demonstrated.
-
Conclusion: A Clear Evolution Towards Synthetic Efficiency
The synthetic approaches to NITD-609 have undergone a remarkable evolution, moving from a lengthy, resolution-based route to highly efficient and elegant asymmetric syntheses. For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the scale of production, cost of starting materials and catalysts, and the desired level of purity.
The original Novartis route, while historically significant, is unlikely to be the preferred method for large-scale manufacturing due to its inherent inefficiencies. Both the asymmetric alkynylation and the aza-Diels-Alder routes offer significant advantages in terms of stereocontrol and overall efficiency. The aza-Diels-Alder approach, with its exceptional conciseness and high yield, stands out as a particularly promising strategy for the future, cost-effective production of this vital antimalarial drug. Further process development and optimization of this route could play a crucial role in making NITD-609 accessible to those in need.
References
-
Zheng, H., Liu, X., Xu, C., Xia, Y., Lin, L., & Feng, X. (2015). Regio- and Enantioselective Aza-Diels–Alder Reactions of 3-Vinylindoles: A Concise Synthesis of the Antimalarial Spiroindolone NITD609. Angewandte Chemie International Edition, 54(37), 10958-10962. [Link]
-
Takada, H., Kumagai, N., & Shibasaki, M. (2015). Stereoselective Total Synthesis of KAE609 via Direct Catalytic Asymmetric Alkynylation to Ketimine. Organic Letters, 17(19), 4762-4765. [Link]
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van Pelt-Koops, J. C., Pett, H. E., Graumans, W., van der Vegte-Bolmer, M., van Gemert, G. J., Rottmann, M., ... & Sauerwein, R. W. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial agents and chemotherapy, 56(7), 3544-3548. [Link]
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New Drug Approvals. (2014). KAE 609, NITD 609, Cipargamin for Malaria. [Link]
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PubMed. (2015). Regio- and Enantioselective Aza-Diels-Alder Reactions of 3-Vinylindoles: A Concise Synthesis of the Antimalarial Spiroindolone NITD609. [Link]
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Spillman, N. J., & Kirk, K. (2016). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Future medicinal chemistry, 8(2), 227-238. [Link]
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Rottmann, M., McNamara, C., Yeung, B. K., Lee, M. C., Zou, B., Russell, B., ... & Diagana, T. T. (2010). Spiroindolones, a potent compound class for the treatment of malaria. Science, 329(5996), 1175-1180. [Link]
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Taylor & Francis. (n.d.). Cipargamin – Knowledge and References. [Link]
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van Pelt-Koops, J. C., Pett, H. E., Graumans, W., van der Vegte-Bolmer, M., van Gemert, G. J., Rottmann, M., ... & Sauerwein, R. W. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial agents and chemotherapy, 56(7), 3544-3548. [Link]
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Benchmarking the safety profile of NITD-609 enantiomers against existing drugs
An Objective Guide to Benchmarking the Preclinical Safety of Spiroindolone Enantiomers
Introduction: A New Paradigm in Antimalarial Drug Discovery
The emergence of resistance to frontline antimalarial therapies, including artemisinin-based combination therapies, has created an urgent need for new drugs with novel mechanisms of action.[1] The spiroindolone class of compounds represents a significant breakthrough, with NITD-609 (also known as Cipargamin or KAE609) being a leading candidate.[2][3] NITD-609 exhibits potent, fast-acting antiplasmodial activity by inhibiting the Plasmodium falciparum cation-transporting ATPase PfATP4, which disrupts sodium homeostasis in the parasite.[1][4][5]
NITD-609 is a chiral molecule, and it has been established that the desired antimalarial activity resides primarily in the (+)-(1R, 3S) enantiomer.[2] However, in drug development, it is crucial to understand that enantiomers of a chiral drug can have different pharmacokinetic, pharmacodynamic, and, most importantly, toxicological properties. Therefore, a comprehensive safety assessment of both enantiomers is not merely a regulatory formality but a scientific necessity to ensure the selection of the safest possible therapeutic agent.
This guide provides a framework for benchmarking the preclinical safety profile of the NITD-609 enantiomers against established antimalarial drugs, such as Chloroquine and Artemether. We will delve into the causality behind key experimental choices and provide detailed protocols for a suite of essential in vitro and in vivo safety assays.
The Rationale for a Multi-Parametric Safety Assessment
Drug-induced organ toxicity is a leading cause of both preclinical and clinical drug attrition.[6][7] A robust safety assessment, therefore, cannot rely on a single endpoint. Instead, we must employ a battery of tests to probe for potential liabilities across multiple biological systems. This guide focuses on the four most common areas of concern in early-stage drug development: hepatotoxicity, cardiotoxicity, metabolic drug-drug interactions (DDI), and genotoxicity.
Mechanism of Action: NITD-609 (Cipargamin)
Understanding the primary mechanism of action is fundamental to anticipating potential on-target or off-target toxicities. NITD-609 targets a parasite-specific protein, which theoretically confers a high degree of selectivity and a favorable safety window in humans.
Caption: Mechanism of action of NITD-609 against Plasmodium.
Assessing Hepatotoxicity: Drug-Induced Liver Injury (DILI)
Drug-induced liver injury (DILI) is a primary reason for the withdrawal of approved drugs and termination of clinical programs.[6][8] Early in vitro assessment is critical for identifying potential hepatotoxic liabilities.
Rationale for In Vitro DILI Assessment
The liver is the body's primary metabolic hub, making it highly susceptible to injury from drugs and their metabolites. We utilize human liver-derived cell lines like HepG2 or the more metabolically competent HepaRG cells to model these effects.[9] Key indicators of liver injury include the release of liver enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), loss of cell viability, and mitochondrial dysfunction.[9][10]
Experimental Workflow for DILI Screening
Caption: High-level workflow for in vitro DILI screening.
Experimental Protocol: Multiplexed DILI Assay
-
Cell Culture: Plate HepaRG cells in 96-well plates and allow them to differentiate into a hepatocyte-like phenotype. This is crucial as undifferentiated cells may not express the necessary metabolic enzymes.[9]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each NITD-609 enantiomer and comparator drug (Chloroquine, Artemether). Include a known hepatotoxin (e.g., Acetaminophen) as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.
-
Treatment: Expose the differentiated HepaRG cells to the compound series for 48 hours.
-
Endpoint Measurement:
-
Cytotoxicity (LDH Release): Collect an aliquot of the cell culture supernatant. Measure the activity of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.[11]
-
Hepatocellular Injury (ALT/AST): Use supernatant to measure the activity of released ALT and AST enzymes using commercially available kits.[10]
-
Cell Viability (ATP Content): Lyse the remaining cells and quantify intracellular ATP levels using a luciferin-luciferase-based assay. A decrease in ATP is a sensitive indicator of mitochondrial dysfunction and cell death.[11]
-
-
Data Analysis: Calculate the concentration at which 50% of the maximum toxic effect is observed (EC50) for each endpoint.
Comparative Data: In Vitro Hepatotoxicity
| Compound | Cytotoxicity (LDH) EC50 (µM) | Cell Viability (ATP) EC50 (µM) | ALT Release EC50 (µM) |
| (+)-NITD-609 | > 100 | 75.2 | > 100 |
| (-)-NITD-609 | > 100 | 88.5 | > 100 |
| Chloroquine | 45.1 | 22.5 | 50.8 |
| Artemether | > 100 | 60.3 | 95.1 |
| Acetaminophen (Control) | 15.6 | 8.9 | 18.2 |
Note: Data are representative examples for illustrative purposes.
Assessing Cardiotoxicity: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[12] Therefore, early screening for hERG liability is mandated by regulatory agencies.[13]
Rationale for hERG Assessment
The hERG channel is critical for cardiac repolarization, the process that resets the heart for the next beat.[13] Blocking this channel prolongs the QT interval of the electrocardiogram, increasing the risk of fatal arrhythmias. Automated patch clamp electrophysiology is the gold standard for directly measuring compound effects on hERG channel currents.[12]
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293) engineered to express the hERG channel.
-
System Preparation: Prime an automated patch clamp system, such as the QPatch or SyncroPatch, which allows for high-throughput measurement of ion channel currents.[12]
-
Cell Handling: Harvest and prepare a single-cell suspension of the hERG-expressing cells for introduction into the system.
-
Compound Application: Apply a range of concentrations of the NITD-609 enantiomers and comparators sequentially to the same cell. A known hERG inhibitor (e.g., E-4031 or Cisapride) is used as a positive control.[12][14]
-
Electrophysiology:
-
Establish a stable whole-cell recording.
-
Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the signature current of this channel.[14]
-
Record the current before and after the application of each compound concentration.
-
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50 value.
Comparative Data: hERG Channel Inhibition
| Compound | hERG Inhibition IC50 (µM) |
| (+)-NITD-609 | > 30 |
| (-)-NITD-609 | > 30 |
| Chloroquine | 5.8 |
| Artemether | 12.1 |
| E-4031 (Control) | 0.009 |
Note: Data are representative examples for illustrative purposes.
Assessing Metabolic Interactions: Cytochrome P450 (CYP) Inhibition
Most drugs are metabolized by Cytochrome P450 (CYP) enzymes in the liver. Inhibition of these enzymes by a new drug can lead to adverse drug-drug interactions (DDIs) by altering the plasma concentrations of co-administered medications.[15][16]
Rationale for CYP Inhibition Assays
Assessing the inhibitory potential of a new chemical entity against the major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement.[17] This is typically done using human liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[17]
Experimental Protocol: Multi-CYP Inhibition Assay
-
System Preparation: Use pooled human liver microsomes (HLMs) as the enzyme source.
-
Incubation: In a 96-well plate format, incubate the test compounds (NITD-609 enantiomers and comparators) with HLMs and a specific probe substrate for each CYP isoform. A "cocktail" approach using multiple substrates can increase throughput.[16]
-
Reaction: Initiate the metabolic reaction by adding the cofactor NADPH. Allow the reaction to proceed for a short, defined time (e.g., 10-15 minutes).
-
Quenching: Stop the reaction by adding an organic solvent like acetonitrile.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the metabolite from the probe substrate.[17]
-
Data Analysis: Determine the IC50 value for each compound against each CYP isoform by measuring the reduction in metabolite formation compared to vehicle controls. Known potent inhibitors for each isoform serve as positive controls.[16]
Comparative Data: CYP450 Inhibition Profile (IC50 in µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| (+)-NITD-609 | > 50 | > 50 | 28.5 | 45.1 | 18.9 |
| (-)-NITD-609 | > 50 | > 50 | 35.2 | > 50 | 22.4 |
| Chloroquine | 15.2 | 8.9 | 11.0 | 1.5 | 25.6 |
| Artemether | > 50 | > 50 | > 50 | > 50 | > 50 |
Note: Data are representative examples for illustrative purposes.
Assessing Genotoxicity
Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, a key initiating event in carcinogenesis.[18] Regulatory agencies require a standard battery of in vitro tests.[19]
Rationale for Genotoxicity Screening
The standard in vitro battery typically includes:
-
Ames Test: A bacterial reverse mutation assay to detect gene mutations.[19]
-
In Vitro Micronucleus Test: A mammalian cell assay to detect chromosomal damage (clastogenicity) or loss (aneugenicity).[20][21]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or CHO cells.[22]
-
Treatment: Expose the cells to the test compounds for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction from rat liver) to mimic hepatic metabolism.
-
Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, allowing cells that have undergone mitosis to be identified as binucleated.
-
Harvest and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye.
-
Scoring: Using microscopy or flow cytometry, score the frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells.[20]
-
Analysis: A significant, dose-dependent increase in micronucleus frequency compared to the vehicle control indicates a positive result. Known mutagens are used as positive controls.
Comparative Data: Genotoxicity Profile
| Compound | Ames Test (Five Strains) | In Vitro Micronucleus (CHO cells) |
| (+)-NITD-609 | Negative | Negative |
| (-)-NITD-609 | Negative | Negative |
| Chloroquine | Negative | Equivocal/Weakly Positive |
| Artemether | Negative | Negative |
Note: Data are representative examples for illustrative purposes.
The Role of In Vivo Toxicology Studies
While in vitro assays are invaluable for early screening, they cannot fully replicate the complexity of a whole organism.[23] Therefore, promising candidates must be evaluated in preclinical in vivo toxicology studies.[24][25]
Rationale and Approach
In vivo studies are conducted in animal models (typically one rodent and one non-rodent species) to identify potential target organs of toxicity and establish a safe starting dose for human clinical trials.[26][27] These studies involve administering the drug at multiple dose levels for a defined period (e.g., 7-28 days) and monitoring for a wide range of effects, including changes in clinical signs, body weight, clinical pathology (hematology and blood chemistry), and histopathology of all major organs.[26] For NITD-609, first-in-human studies noted transient gastrointestinal and genitourinary adverse events at higher doses, which would be carefully monitored in these preclinical models.[28][29]
Synthesis and Expert Interpretation
Based on the representative data presented, a clear safety profile begins to emerge.
-
Hepatotoxicity: Both NITD-609 enantiomers exhibit a significantly wider safety margin compared to Chloroquine in in vitro DILI models. The high EC50 values suggest a low potential for direct hepatocellular injury.
-
Cardiotoxicity: The lack of significant hERG inhibition (IC50 > 30 µM) for both enantiomers is a highly favorable characteristic, starkly contrasting with Chloroquine, a compound with known cardiotoxic risk. This suggests a low risk of drug-induced QT prolongation.
-
Metabolic Interactions: NITD-609 enantiomers show weak inhibition of CYP3A4 and CYP2C19 at concentrations likely to be well above therapeutic plasma levels, suggesting a low potential for clinically relevant drug-drug interactions. Chloroquine shows more potent inhibition of CYP2D6, a well-documented interaction liability.
-
Genotoxicity: Both enantiomers are negative in the standard in vitro genotoxicity battery, indicating a low risk for mutagenicity or carcinogenicity.
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Verifying the Stereospecificity of NITD-609's Interaction with PfATP4: A Comparative Guide
In the landscape of antimalarial drug development, the spiroindolone NITD-609 (also known as Cipargamin or KAE609) represents a significant advancement due to its novel mechanism of action.[1][2][3][4] Unlike traditional therapies, NITD-609 targets the Plasmodium falciparum P-type ATPase 4 (PfATP4), a crucial ion pump responsible for maintaining sodium homeostasis within the parasite.[1][5][6] Inhibition of PfATP4 leads to a fatal disruption of this balance, ultimately killing the parasite.[1][5] A critical aspect of NITD-609's pharmacology, and a cornerstone of its optimization, is the stereospecificity of its interaction with PfATP4. This guide provides an in-depth technical comparison of methodologies to verify this stereospecificity, offering field-proven insights for researchers in drug development.
NITD-609 is a chiral molecule, and its antimalarial activity is predominantly associated with its (+)-enantiomer, which possesses the (1R, 3S) configuration.[2][7][8] This stereoselectivity underscores the precise, three-dimensional interaction required for potent inhibition of PfATP4, a hallmark of a specific and well-defined drug-target engagement. Verifying and understanding this stereospecificity is not merely an academic exercise; it is fundamental to ensuring efficacy, minimizing off-target effects, and developing a robust and safe therapeutic agent.
This guide will explore three key experimental pillars for verifying the stereospecificity of NITD-609: enantiomer-specific in vitro activity assays, structural analysis via co-crystallography, and cellular assays to probe the downstream consequences of stereospecific PfATP4 inhibition. We will also compare the activity of NITD-609 with other PfATP4 inhibitors and antimalarials with different mechanisms of action.
Section 1: Enantiomer-Specific In Vitro Activity Assays
The most direct method to establish stereospecificity is to compare the biological activity of the individual enantiomers of NITD-609 against P. falciparum. A significant difference in potency between the enantiomers provides strong evidence for a specific binding interaction.
Rationale for Experimental Choices
A standard in vitro parasite growth inhibition assay, such as the SYBR Green I-based assay, is a robust and high-throughput method to determine the 50% inhibitory concentration (IC50) of a compound. The choice of parasite strains is also critical. Using both chloroquine-sensitive and -resistant strains helps to ascertain if the compound's mechanism is independent of known resistance pathways.
Experimental Protocol: P. falciparum Growth Inhibition Assay
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and Dd2 strains) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.
-
Compound Preparation: Prepare stock solutions of the (+)-NITD-609 and (-)-NITD-609 enantiomers in DMSO. Perform serial dilutions to create a range of concentrations.
-
Assay Plate Preparation: In a 96-well plate, add the diluted compounds to the parasite cultures (1% parasitemia). Include a no-drug control and a positive control (e.g., artesunate).
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Data Acquisition: Read the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Comparative Data: NITD-609 Enantiomers and Other Antimalarials
| Compound | Target | P. falciparum Strain | IC50 (nM) | Reference |
| (+)-NITD-609 | PfATP4 | Various | 0.5 - 1.4 | [9] |
| (-)-NITD-609 | PfATP4 | Various | >1000 | [8] |
| Artemether | Multiple | NF54 | ~5 | [10] |
| Lumefantrine | Heme Detoxification | NF54 | ~9 | [10] |
| MMV396719 | PfATP4 | 3D7 | ~20 | [11] |
| DSM265 | DHODH | Various | ~30 | [12] |
This table summarizes typical IC50 values from published literature. Actual values may vary between experiments and parasite strains.
The stark difference in IC50 values between the (+)- and (-)-enantiomers of NITD-609, often exceeding three orders of magnitude, is a powerful demonstration of the stereospecificity of its antimalarial activity.[8]
Section 2: Structural Verification through Co-crystallography
While in vitro assays demonstrate a functional difference, co-crystallography provides a visual, atomic-level explanation for this stereospecificity. By solving the crystal structure of PfATP4 in complex with NITD-609, we can directly observe the binding interactions that anchor the active enantiomer in the binding pocket.
Rationale for Experimental Choices
Co-crystallization, where the protein and ligand are crystallized together, is often preferred over soaking a ligand into an apo-protein crystal, as it can better capture any conformational changes that occur upon ligand binding.[13] The choice of a suitable expression system to produce sufficient quantities of pure, stable PfATP4 protein is a critical first step.
Experimental Workflow: Co-crystallography of PfATP4 with NITD-609
Figure 1: A generalized workflow for the co-crystallography of PfATP4 with NITD-609.
Interpreting the Structural Data
The resulting co-crystal structure would reveal the precise orientation of (+)-NITD-609 within the PfATP4 binding site. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between specific amino acid residues of PfATP4 and the functional groups of the (+)-enantiomer can be identified. In contrast, attempts to model the (-)-enantiomer into the same binding pocket would likely result in steric clashes or the loss of crucial interactions, providing a structural basis for its lack of activity. This visual evidence is invaluable for understanding the source of stereospecificity and for guiding further structure-activity relationship (SAR) studies.
Section 3: Cell-Based Assays for Mechanistic Confirmation
To connect the molecular interaction to the cellular phenotype, cell-based assays that measure the direct consequences of PfATP4 inhibition are employed. Since NITD-609 disrupts sodium homeostasis, measuring intracellular sodium concentration ([Na+]) in parasites treated with each enantiomer can confirm that the active enantiomer's antiparasitic activity is indeed due to the intended mechanism.
Rationale for Experimental Choices
A fluorescent indicator dye that is sensitive to Na+ concentration allows for a quantitative and dynamic measurement of ion flux in live parasites. Comparing the effect of the two enantiomers on Na+ levels directly tests whether the observed stereospecificity in parasite killing correlates with stereospecificity in target engagement and downstream physiological disruption.
Experimental Protocol: Intracellular Sodium Measurement
-
Parasite Preparation: Isolate late-stage P. falciparum trophozoites from culture using magnetic-activated cell sorting (MACS).
-
Dye Loading: Load the purified parasites with a sodium-sensitive fluorescent dye (e.g., Corona Green AM) according to the manufacturer's instructions.
-
Compound Treatment: Aliquot the dye-loaded parasites into a microplate and add varying concentrations of (+)-NITD-609, (-)-NITD-609, and appropriate controls.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an increase in intracellular [Na+].
-
Data Analysis: Plot the change in fluorescence over time for each condition. Compare the dose-dependent effects of the enantiomers on the rate and magnitude of the fluorescence increase.
Expected Outcomes and Comparative Analysis
It is expected that (+)-NITD-609 will induce a rapid, dose-dependent increase in intracellular [Na+], consistent with the inhibition of the Na+ efflux pump PfATP4.[5][11] In contrast, the inactive (-)-enantiomer should have little to no effect on intracellular [Na+] at comparable concentrations. This result would provide a strong mechanistic link between the stereospecific binding to PfATP4 and the ultimate death of the parasite.
Other PfATP4 inhibitors, such as MMV665878 and MMV396719, would also be expected to cause an increase in intracellular sodium, providing a positive control for the assay and allowing for a comparison of the relative potencies of different chemical scaffolds in a cellular context.[11]
Figure 2: Logical relationship demonstrating the stereospecific mechanism of NITD-609.
Conclusion
The verification of NITD-609's stereospecific interaction with PfATP4 is a multi-faceted process that integrates in vitro potency, structural biology, and cell-based mechanistic studies. The convergence of evidence from these distinct yet complementary approaches provides an unassailable case for the specific, chiral nature of this drug-target interaction. For researchers in the field, employing this tripartite strategy is not just best practice but a necessary component of rigorous drug development, ensuring that new antimalarial candidates are advanced based on a solid understanding of their molecular and cellular mechanisms of action. This detailed understanding is paramount for anticipating and overcoming potential resistance mechanisms and for designing the next generation of life-saving medicines.
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A Senior Application Scientist's Guide to Comparative Transcriptomics of Parasites Treated with NITD-609 Enantiomers
Introduction: Deciphering Enantiomer-Specific Effects on the Parasite Transcriptome
The spiroindolone NITD-609 (also known as KAE609 or Cipargamin) represents a significant advancement in the fight against malaria, a disease caused by Plasmodium parasites.[1][2][3] This potent compound is currently in clinical development and operates through a novel mechanism of action: the inhibition of the parasite's P-type ATPase, PfATP4.[4][5][6] This enzyme functions as a crucial sodium efflux pump, and its inhibition by NITD-609 leads to a fatal disruption of ion homeostasis within the parasite.[1][7][8]
NITD-609 is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. Structure-activity relationship studies have established that the (1R, 3S) enantiomer is the primary source of its potent antimalarial activity and possesses the most favorable pharmacokinetic profile.[1][9] While this provides a clear direction for drug development, a critical scientific question remains unanswered: what are the precise, global transcriptomic consequences of treating parasites with different NITD-609 enantiomers?
A comparative transcriptomic analysis offers a powerful, unbiased approach to:
-
Define the core transcriptional signature associated with potent PfATP4 inhibition by the active (1R, 3S) enantiomer.
-
Determine if the less active enantiomers are truly inert at the transcriptional level or if they induce distinct off-target effects.
-
Uncover novel genes and pathways involved in the parasite's response to sodium imbalance and cellular stress.
This guide provides a comprehensive framework and detailed methodology for designing and executing a comparative transcriptomics study to investigate the differential effects of NITD-609 enantiomers on the Plasmodium falciparum transcriptome. It is structured to provide not just the "how," but the critical "why" behind each experimental choice, ensuring a robust and insightful investigation.
Part 1: Experimental Design & Rationale
The foundation of a successful transcriptomics experiment is a meticulously planned design. Our objective is to isolate and compare the transcriptional changes induced specifically by the active enantiomer versus a less active counterpart, relative to an unperturbed control.
Experimental Causality: The design is structured to parse out distinct biological effects. By comparing the active enantiomer to the vehicle, we identify the full spectrum of transcriptional changes. By comparing the less active enantiomer to the vehicle, we screen for any unexpected activity. Finally, the direct comparison between the two enantiomers isolates the specific effects attributable to potent PfATP4 inhibition.
Core Experimental Groups
For this study, a tightly synchronized culture of a well-characterized P. falciparum strain, such as 3D7, will be used to minimize transcriptional noise from varied developmental stages. Treatment will be administered at the early trophozoite stage, a period of high metabolic activity.
| Group ID | Treatment Compound | Concentration | Purpose |
| Group A | (1R, 3S)-NITD-609 | 5x IC₅₀ | To elicit the primary, on-target transcriptomic signature of PfATP4 inhibition. |
| Group B | (1S, 3R)-NITD-609 | 5x IC₅₀ | To test for off-target or weak, non-specific transcriptional effects. |
| Group C | Vehicle (DMSO) | Equivalent Volume | To establish the baseline transcriptome and serve as the negative control. |
-
Treatment Duration: A short exposure time (e.g., 4-6 hours) is crucial. This timeframe is selected to capture the primary wave of transcriptional regulation in response to the drug-induced stress, preceding the widespread, secondary effects of cellular apoptosis or necrosis.
-
Biological Replicates: A minimum of three independent biological replicates for each group is mandatory for sufficient statistical power to detect differentially expressed genes.
Overall Experimental Workflow
The experiment will proceed from parasite culture to data interpretation in a systematic, multi-stage process.
Part 2: Detailed Experimental Methodologies
The integrity of the final dataset is contingent upon the meticulous execution of each protocol. These methods are designed to be self-validating by incorporating critical quality control checkpoints.
Protocol 1: Parasite Culture, Synchronization, and Treatment
-
Culture Maintenance: Culture P. falciparum 3D7 in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin, maintaining the culture in a modular incubator chamber at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronization: Synchronize the parasite culture to the ring stage using two consecutive 5% D-sorbitol treatments separated by 48 hours. Confirm synchronization efficiency (>90% rings) via Giemsa-stained thin blood smears.
-
Progression to Trophozoites: Allow the synchronized ring-stage parasites to mature for approximately 20-24 hours until the majority have developed into early trophozoites.
-
Treatment Initiation: Dilute the culture to 2% parasitemia. Aliquot the culture into three separate flasks for Groups A, B, and C.
-
Drug Administration:
-
Add the appropriate volume of a concentrated stock of (1R, 3S)-NITD-609 to Flask A.
-
Add the same volume of a concentrated stock of (1S, 3R)-NITD-609 to Flask B.
-
Add an equivalent volume of the vehicle (DMSO) to Flask C.
-
-
Incubation: Return the flasks to the incubator for the predetermined treatment duration (e.g., 4 hours).
-
Harvesting: After incubation, pellet the infected red blood cells (iRBCs) by centrifugation. Lyse the iRBCs with 0.05% saponin in PBS on ice to release the parasites. Wash the parasite pellet twice with cold PBS to remove host cell debris and hemoglobin.
Protocol 2: Total RNA Isolation and Quality Control
Trustworthiness: The quality of the input RNA is the single most important determinant of high-quality RNA-Seq data. This protocol emphasizes rigorous QC.
-
RNA Extraction: Immediately lyse the washed parasite pellet from Protocol 1 in TRIzol reagent and proceed with total RNA extraction according to the manufacturer's protocol. Include a DNase I treatment step to eliminate any contaminating genomic DNA.
-
Purity Assessment: Quantify RNA concentration and assess purity using a NanoDrop spectrophotometer. Aim for A260/280 ratios of ~2.0 and A260/230 ratios between 2.0-2.2.
-
Integrity Assessment: The critical QC step is to evaluate RNA integrity using an Agilent 2100 Bioanalyzer. For Plasmodium, which has fragmented ribosomal RNA, the standard RNA Integrity Number (RIN) can be misleading. However, the electropherogram should still show distinct rRNA peaks (even if fragmented) and a lack of significant degradation (i.e., a smear in the low molecular weight range).[10] A consistent profile across all samples is paramount.
Protocol 3: RNA-Seq Library Preparation and Sequencing
Rationale: Due to the AT-rich genome of P. falciparum, standard RNA-Seq library preparation methods can be suboptimal. The SMART-seq2 protocol has been shown to be effective for generating high-quality transcriptomes from Plasmodium samples.[10][11]
-
mRNA Selection: Isolate mRNA from 10-100 ng of high-quality total RNA using oligo(dT)-magnetic beads.
-
cDNA Synthesis and Amplification:
-
Perform first-strand cDNA synthesis using a template-switching oligo.
-
Amplify the full-length cDNA via PCR for a limited number of cycles to minimize amplification bias.
-
-
Library Construction: Use a transposase-based method (e.g., Illumina Nextera XT) to fragment the amplified cDNA and add sequencing adapters.
-
Sequencing: Pool the indexed libraries and perform paired-end sequencing (e.g., 2x75 bp) on an Illumina sequencing platform (e.g., NextSeq 500 or NovaSeq 6000) to a depth of at least 20 million reads per sample.
Part 3: Bioinformatic Analysis Workflow
The goal of the bioinformatic pipeline is to transform raw sequencing reads into a statistically robust list of differentially expressed genes (DEGs) and to derive biological meaning from this list.
Step-by-Step Analysis
-
Raw Read Quality Control: Assess the quality of the raw FASTQ files using FastQC to check for per-base quality scores, adapter content, and other metrics.
-
Trimming: Remove low-quality bases and sequencing adapters using a tool like Trimmomatic.
-
Alignment: Align the cleaned, paired-end reads to the latest version of the P. falciparum 3D7 reference genome using a splice-aware aligner like HISAT2.
-
Quantification: Generate a raw read count matrix, where each row is a gene and each column is a sample, using a tool like featureCounts.[12]
-
Differential Gene Expression (DGE) Analysis: Perform DGE analysis using the DESeq2 package in R, which is well-suited for experiments with biological replicates.[13][14]
-
Normalization: DESeq2 internally normalizes the raw counts to account for differences in library size and RNA composition.
-
Statistical Model: The core of DESeq2 is the fitting of a negative binomial generalized linear model for each gene.
-
Comparisons: The following statistical comparisons (contrasts) will be made:
-
(1R, 3S)-NITD-609 vs. Vehicle
-
(1S, 3R)-NITD-609 vs. Vehicle
-
(1R, 3S)-NITD-609 vs. (1S, 3R)-NITD-609
-
-
Significance: Genes with a Benjamini-Hochberg adjusted p-value (padj) < 0.05 and an absolute log₂ fold change > 1 will be considered significant DEGs.
-
-
Functional Enrichment Analysis: Use the resulting lists of DEGs as input for Gene Ontology (GO) and pathway analysis using resources like PlasmoDB to identify biological processes that are significantly over-represented.
Part 4: Hypothetical Results and Biological Interpretation
While the precise outcome requires experimental execution, we can formulate a strong hypothesis based on the known mechanism of action of NITD-609.
Expected Quantitative Data Summary
The DGE analysis will yield quantitative data that can be summarized to provide a high-level overview of the transcriptomic impact of each treatment.
Table 1: Hypothetical Summary of Differentially Expressed Genes (DEGs) Criteria: Adjusted p-value < 0.05 & |Log₂ Fold Change| > 1
| Comparison | Number of Upregulated Genes | Number of Downregulated Genes | Total DEGs |
| (1R, 3S)-NITD-609 vs. Vehicle | 150 | 125 | 275 |
| (1S, 3R)-NITD-609 vs. Vehicle | 5 | 8 | 13 |
| (1R, 3S)-NITD-609 vs. (1S, 3R)-NITD-609 | 142 | 118 | 260 |
Interpreting the Results
-
The On-Target Signature ((1R, 3S)-NITD-609 vs. Vehicle): This comparison is expected to reveal the core response to PfATP4 inhibition. We hypothesize the upregulation of genes involved in stress responses (e.g., heat shock proteins), protein folding, and potentially alternative ion transport mechanisms. We may also see downregulation of genes related to cell cycle progression and DNA replication as the parasite enters a state of stasis or crisis.
-
The Inactive Enantiomer ((1S, 3R)-NITD-609 vs. Vehicle): The expected outcome is a very small number of DEGs, confirming that this enantiomer is largely transcriptionally inert at the tested concentration. This result is critical for validating that the effects seen with the active enantiomer are not due to a general chemical stress.
-
Direct Enantiomer Comparison: This contrast will refine the on-target signature, highlighting the genes whose expression is most specifically and potently altered by the active (1R, 3S) enantiomer.
Visualizing the Mechanism of Action
The results can be integrated to visualize the drug's impact, from target engagement to the global cellular response.
This comprehensive investigation will provide unprecedented insight into the molecular mechanism of a leading antimalarial candidate. The resulting dataset will not only validate the specificity of the (1R, 3S) enantiomer but will also serve as a rich resource for the broader malaria research community, potentially uncovering new vulnerabilities in the parasite that could be exploited for future drug development.
References
-
Taylor & Francis. (n.d.). Cipargamin – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). KAE609 (Cipargamin), a New Spiroindolone Agent for the Treatment of Malaria: Evaluation of the Absorption, Distribution, Metabolism, and Excretion of a Single Oral 300-mg Dose of [14C]KAE609 in Healthy Male Subjects. Retrieved from [Link]
-
Ngara, M., et al. (2018). A comprehensive RNA handling and transcriptomics guide for high-throughput processing of Plasmodium blood-stage samples. Malaria Journal, 17(1), 184. Retrieved from [Link]
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Bio-protocol. (n.d.). RNAseq with parasite-derived cDNA. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Spiroindolone NITD 609 is a novel antimalarial that targets the P-type ATPase PfATP 4. Retrieved from [Link]
-
Reid, A. J., et al. (2018). Single-cell RNA-seq reveals hidden transcriptional variation in malaria parasites. eLife, 7, e33105. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Single-cell RNA-seq reveals hidden transcriptional variation in malaria parasites. Retrieved from [Link]
-
Barquero, N., et al. (2020). The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound. Travel Medicine and Infectious Disease, 36, 101765. Retrieved from [Link]
-
Turner, H., et al. (2016). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Future Medicinal Chemistry, 8(2), 227-238. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cipargamin | Ligand page. Retrieved from [Link]
-
Adoke, Y., et al. (2021). Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria. Clinical Infectious Diseases, 73(9), e3087-e3094. Retrieved from [Link]
-
White, N. J., et al. (2014). Spiroindolone KAE609 for falciparum and vivax malaria. The New England Journal of Medicine, 371(5), 403-410. Retrieved from [Link]
-
van Pelt-Koops, J. C., et al. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial Agents and Chemotherapy, 56(7), 3544-3548. Retrieved from [Link]
-
Wikipedia. (n.d.). Cipargamin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel single-cell preservation and RNA sequencing technology unlocks field studies for Plasmodium natural infections. Retrieved from [Link]
-
ResearchGate. (n.d.). Resistance-associated SNPs map to the predicted transmembrane region of PfATP4. Retrieved from [Link]
-
YouTube. (2022, January 22). DESeq2 workflow tutorial | Differential Gene Expression Analysis | Bioinformatics 101. Retrieved from [Link]
-
Jing, W., et al. (2018). Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes. The Journal of Biological Chemistry, 293(26), 10174-10184. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparative chemical genomics reveal that the spiroindolone antimalarial KAE609 (Cipargamin) is a P-type ATPase inhibitor. Retrieved from [Link]
-
Horizon IRD. (n.d.). Using scRNA-seq to identify transcriptional variation in the Malaria parasite ookinete stage. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Transcriptomic profiling of gene expression and RNA processing during Leishmania major differentiation. Retrieved from [Link]
-
Morressier. (n.d.). Discovery, optimization, and mode of action of spiroindolone antimalarials. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Comparative chemical genomics reveal that the spiroindolone antimalarial KAE609 (Cipargamin) is a P-type ATPase inhibitor. Retrieved from [Link]
-
ACS Publications. (n.d.). Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A Review. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cipargamin | Ligand page. Retrieved from [Link]
-
PubMed. (n.d.). Comparative chemical genomics reveal that the spiroindolone antimalarial KAE609 (Cipargamin) is a P-type ATPase inhibitor. Retrieved from [Link]
-
Medicines for Malaria Venture. (2014, June 8). Identifying new transmission-blocking agents. Retrieved from [Link]
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Safety Operating Guide
Navigating the Potent Landscape: A Comprehensive Guide to Handling the NITD-609 Enantiomer
For Researchers, Scientists, and Drug Development Professionals
The spiroindolone NITD-609, also known as Cipargamin or KAE609, and specifically its active (1R,3S)-enantiomer, represents a significant leap forward in antimalarial therapeutics.[1][2] Its potent, nanomolar activity against Plasmodium falciparum and novel mechanism of action—targeting the parasite's PfATP4 sodium pump—underscore its importance in the fight against drug-resistant malaria.[3][4] However, this high potency necessitates a robust and well-defined safety protocol to protect laboratory personnel from unintended exposure.
This guide provides essential, immediate safety and logistical information for handling the NITD-609 enantiomer in a research setting. Moving beyond a simple checklist, it delves into the causality behind each procedural step, grounding every recommendation in authoritative safety standards and the known pharmacology of the compound. Our objective is to build your deep trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Hazard Assessment and Occupational Exposure
Understanding the potential risks is the foundation of safe handling. While specific occupational exposure limit (OEL) data for NITD-609 is not publicly established, its high potency (IC50 values in the low nanomolar range) classifies it as a potent compound.[5] For such compounds, a conservative approach is warranted, often placing them in an Occupational Exposure Band (OEB) of 4 or 5, which corresponds to an OEL of less than 10 µg/m³.[6][7]
Key Hazard Considerations:
-
Primary Route of Exposure: In a laboratory setting, the primary risks of exposure to the powdered form of NITD-609 are inhalation of airborne particles and dermal contact during weighing and reconstitution.
-
Biological Activity: Although designed as an antimalarial, the inhibition of a fundamental ion pump warrants caution. The compound has been shown to be well-tolerated in human clinical trials, with the most common adverse events being related to malaria itself.[1] However, transient, asymptomatic elevations in liver function tests have been observed in some cases.[8][9]
| Parameter | Value/Classification | Source |
| Chemical Name | (1′R,3′S)-5,7′-dichloro-6′-fluoro-2′,3′,4′,9′-tetrahydro-3′-methyl-spiro[3H-indole-3,1′-[1H]pyrido[3,4-b]indol]-2(1H)-one | |
| Molecular Formula | C19H14Cl2FN3O | |
| Molecular Weight | 390.2 g/mol | |
| Potency (IC50 vs. P. falciparum) | ~0.5-1.4 nM | |
| Assumed OEB | 4-5 | , |
| Assumed OEL | < 10 µg/m³ | , |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the potent nature of the NITD-609 enantiomer, a combination of engineering controls and personal protective equipment is mandatory to minimize exposure.
Engineering Controls
The primary engineering control for handling the powdered form of NITD-609 is a certified chemical fume hood or a powder containment hood. For operations with a higher risk of aerosol generation, a glove box or an appropriate isolator is recommended.[11] All weighing and reconstitution activities must be performed within one of these designated, controlled environments.
Personal Protective Equipment (PPE)
A standard laboratory coat is insufficient. A dedicated, disposable gown, chemical-resistant gloves, and safety glasses with side shields are the minimum requirements. For handling the powder, a respirator is also necessary.
Recommended PPE Ensemble:
-
Body Protection: Disposable, solid-front protective gown with tight-fitting cuffs.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. The outer gloves should be changed immediately upon known or suspected contamination.
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.
-
Respiratory Protection: When handling the powder outside of a glovebox, a NIOSH-approved N95 or higher-rated respirator is required.
The following diagram illustrates the proper sequence for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Operational Procedures for Handling NITD-609 Enantiomer
Adherence to a strict, step-by-step protocol is crucial when working with potent compounds like the NITD-609 enantiomer.
Preparation and Weighing
-
Designated Area: All work with the NITD-609 enantiomer must be conducted in a designated area within a certified chemical fume hood or powder containment hood.
-
Pre-Weighing Checklist: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, solvent, vortex mixer, waste containers) is present and decontaminated.
-
Weighing:
-
Tare the weigh boat on the analytical balance inside the hood.
-
Carefully transfer the desired amount of NITD-609 powder to the weigh boat using a dedicated spatula. Avoid any sudden movements that could generate dust.
-
Close the primary container immediately after dispensing.
-
-
Decontamination of Tools: After weighing, decontaminate the spatula and any other reusable tools by rinsing with an appropriate solvent (e.g., 70% ethanol) into a designated hazardous waste container.
Reconstitution
-
Solvent Selection: NITD-609 is soluble in DMSO.[10] Use the minimum volume of solvent necessary to fully dissolve the compound.
-
Dissolution: Add the solvent directly to the weigh boat or transfer the powder to a vial before adding the solvent. Use a vortex mixer to ensure complete dissolution.
-
Labeling: Clearly label the vial containing the NITD-609 solution with the compound name, concentration, solvent, date, and your initials.
Waste Management and Disposal: A Cradle-to-Grave Approach
The overriding principle of laboratory waste management is that no activity should commence without a clear plan for the disposal of all generated waste.[12] All waste generated from handling the NITD-609 enantiomer is considered hazardous chemical waste.
Waste Stream Segregation is Mandatory:
-
Unused/Expired Compound: The original vial containing the pure compound must be disposed of as hazardous chemical waste. Do not attempt to open or empty it.
-
Contaminated Solid Waste: This includes gloves, disposable gowns, weigh boats, pipette tips, and any other solid materials that have come into contact with NITD-609. These items must be collected in a dedicated, clearly labeled hazardous waste container.
-
Contaminated Liquid Waste: This includes any leftover solutions of NITD-609 and any solvent used for decontamination. Collect this waste in a labeled, leak-proof hazardous waste container. Do not pour any liquid waste containing NITD-609 down the drain.
-
Contaminated Sharps: Needles, syringes, or any other contaminated sharp objects must be placed immediately into a designated, puncture-resistant sharps container labeled as hazardous chemical waste.
The following diagram outlines the proper waste disposal workflow.
Caption: Waste Segregation and Disposal Workflow
Emergency Procedures
Spills:
-
Powder Spill: In a fume hood, gently cover the spill with absorbent pads. Wet the pads with a suitable solvent to prevent the powder from becoming airborne. Carefully collect the materials and place them in the hazardous solid waste container.
-
Liquid Spill: Absorb the spill with absorbent pads. Wipe the area with a solvent-soaked cloth, working from the outside in. Dispose of all materials in the hazardous solid waste container.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air immediately.
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet for Cipargamin to the medical personnel.
By adhering to these comprehensive guidelines, researchers can safely handle the potent NITD-609 enantiomer, enabling the continued advancement of vital antimalarial drug development while ensuring the highest standards of laboratory safety.
References
-
Freund-Vector. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]
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Naik, J. S., et al. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC. Retrieved from [Link]
-
Ndayisaba, G., et al. (2021). Hepatic safety and tolerability of cipargamin (KAE609), in adult patients with Plasmodium falciparum malaria: a randomized, phase II, controlled, dose-escalation trial in sub-Saharan Africa. PMC. Retrieved from [Link]
-
PubChem. (n.d.). Cipargamin. Retrieved from [Link]
-
Wikipedia. (n.d.). Cipargamin. Retrieved from [Link]
-
U.S. National Library of Medicine. (2016). KAE609 (Cipargamin), a New Spiroindolone Agent for the Treatment of Malaria: Evaluation of the Absorption, Distribution, Metabolism, and Excretion of a Single Oral 300-mg Dose of [14C]KAE609 in Healthy Male Subjects. PubMed. Retrieved from [Link]
-
Arysta LifeScience. (2019). Material Safety Data Sheet. Retrieved from [Link]
-
ZORA (Zurich Open Repository and Archive). (2021). Hepatic safety and tolerability of cipargamin (KAE609), in adult patients with Plasmodium falciparum malaria. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Medicines for Malaria Venture. (n.d.). Cipargamin. Retrieved from [Link]
-
Esco Pharma. (n.d.). OEL / OEB. Retrieved from [Link]
-
ResearchGate. (2025). Setting occupational exposure limits for pharmaceuticals. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Romynox. (2025). Invisible Hazards in Pharma Manufacturing: Managing OEB and OEL. Retrieved from [Link]
-
Future Medicinal Chemistry. (2016). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Retrieved from [Link]
- Google Patents. (n.d.). WO2013139987A1 - Chemical process for preparing spiroindolones and intermediates thereof.
-
National Center for Biotechnology Information. (2010). Spiroindolones, a new and potent chemotype for the treatment of malaria. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Spiroindolone. Retrieved from [Link]
-
U.S. National Library of Medicine. (2010). Spiroindolones, a potent compound class for the treatment of malaria. PubMed. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
